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  • Product: 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

This is an in-depth technical guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide , a structural hybrid combining the pharmacophore of Actarit/Paracetamol with a hydroxamic acid zinc-binding group (ZBG). Synonyms: Actarit...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide , a structural hybrid combining the pharmacophore of Actarit/Paracetamol with a hydroxamic acid zinc-binding group (ZBG).

Synonyms: Actarit Hydroxamic Acid; N-Hydroxy-4-acetamidophenylacetamide

Executive Summary

2-(4-Acetamidophenyl)-N-hydroxyacetamide is a synthetic hydroxamic acid derivative of the anti-rheumatic drug Actarit (4-acetamidophenylacetic acid). Structurally, it represents a critical intersection between Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Histone Deacetylase (HDAC) inhibitors.

While often confused with Bufexamac (a lipophilic analog with a butoxy tail), this compound features a polar acetamido tail. This structural modification significantly alters its physicochemical profile, enhancing water solubility and reducing the extreme lipophilicity associated with Bufexamac-induced contact dermatitis. Its primary research utility lies in polypharmacology : targeting inflammation via COX-independent pathways (HDAC inhibition) and potential metalloproteinase (MMP) modulation.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct functional domains, each dictating a specific biological interaction:

  • The Cap Group (Acetamido Tail): The

    
     moiety at the para position mimics the structure of Paracetamol (Acetaminophen) . This polar group facilitates hydrogen bonding within the enzyme surface channel (e.g., the rim of the HDAC active site).
    
  • The Linker (Phenyl-Methylene): A methylene bridge (

    
    ) connects the aromatic ring to the functional head, providing necessary rotational freedom for the head group to orient itself within a catalytic pocket.
    
  • The Warhead (Hydroxamic Acid): The

    
     group is a classic bidentate ligand. It ionizes (pKa 
    
    
    
    8.5–9.5) to form a stable 5-membered chelate ring with divalent metal ions, specifically Zinc (
    
    
    ) in metalloenzymes.
Physicochemical Properties (Computed)
PropertyValueImplication
Molecular Formula

Low molecular weight fragment.
Molecular Weight 208.21 g/mol High ligand efficiency (LE).
LogP (Predicted) ~0.2 – 0.5Significantly less lipophilic than Bufexamac (LogP ~2.0).
H-Bond Donors 3High capacity for solvent interaction.
H-Bond Acceptors 3
pKa (Hydroxamic) 8.8 ± 0.2Exists as neutral species at physiological pH; ionizes in active sites.

Part 2: Synthetic Routes & Methodology

The synthesis follows a convergent pathway starting from 4-aminophenylacetic acid. The protocol prioritizes the protection of the hydroxamic acid moiety to prevent premature hydrolysis.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway SM 4-Aminophenylacetic Acid INT1 Actarit (4-Acetamidophenylacetic acid) SM->INT1 Acetic Anhydride Pyridine, 0°C INT2 Methyl Ester Intermediate INT1->INT2 MeOH, H2SO4 (cat) Reflux, 4h PROD 2-(4-Acetamidophenyl)- N-hydroxyacetamide INT2->PROD NH2OH·HCl, KOH MeOH, 0°C to RT

Figure 1: Synthetic pathway converting the aniline precursor to the final hydroxamic acid via an ester intermediate.

Bench Protocol: Hydroxylaminolysis

Note: This protocol assumes the starting material is the methyl ester of Actarit.

  • Reagent Preparation:

    • Dissolve Hydroxylamine hydrochloride (

      
      , 1.5 eq) in anhydrous Methanol.
      
    • Separately, dissolve Potassium Hydroxide (KOH, 3.0 eq) in Methanol.

    • Critical Step: Add the KOH solution to the Hydroxylamine solution at 0°C. A white precipitate (KCl) will form. Filter rapidly to obtain the free base

      
       solution.
      
  • Coupling:

    • Add Methyl (4-acetamidophenyl)acetate (1.0 eq) to the filtrate.

    • Stir at room temperature for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The ester spot (

      
      ) should disappear, replaced by a lower streak (
      
      
      
      ) which stains red with Ferric Chloride.
  • Workup:

    • Acidify carefully with 1M HCl to pH ~6.

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Water to yield white crystals.

Part 3: Pharmacodynamics & Mechanism of Action

This molecule acts as a dual-function probe . Unlike traditional NSAIDs that target the hydrophobic channel of COX enzymes, the hydroxamic acid moiety redirects activity toward metalloenzymes.

Mechanism: Zinc Chelation (HDAC/MMP Inhibition)

The primary mechanism involves the "Zinc Binding Group" (ZBG) theory.

  • Target: Class I and IIb Histone Deacetylases (HDACs), specifically HDAC6.[1]

  • Interaction: The carbonyl oxygen and the hydroxyl group of the hydroxamic acid coordinate the

    
     ion at the bottom of the catalytic pocket. This displaces the water molecule required for the deacetylation of lysine residues on histone tails.
    
  • Result: Hyperacetylation of histones (chromatin relaxation) and non-histone proteins (e.g.,

    
    -tubulin), leading to altered gene expression and anti-inflammatory effects.
    
Mechanism: Peroxidase Inhibition

Similar to Paracetamol, the acetamido-phenol substructure may reduce the oxidized active site of COX enzymes (POX site), acting as a reducing cosubstrate. This provides analgesic efficacy without the severe gastric ulceration typical of carboxylic acid NSAIDs.

Signaling Pathway Diagram

MOA Drug 2-(4-Acetamidophenyl)- N-hydroxyacetamide Zn Active Site Zn2+ Drug->Zn Chelation (Bidentate) HDAC HDAC Enzyme (e.g., HDAC6) Drug->HDAC Inhibition Zn->HDAC Essential Cofactor Chromatin Chromatin Structure HDAC->Chromatin Prevents Deacetylation GeneExp Anti-inflammatory Gene Expression Chromatin->GeneExp Transcriptional Activation

Figure 2: Mechanism of Action showing the epigenetic modulation via Zinc chelation.

Part 4: Toxicology & Safety Profile

The "Bufexamac" Warning

While this molecule is distinct from Bufexamac, the hydroxamic acid moiety carries a structural alert for Allergic Contact Dermatitis (ACD) .

  • Mechanism: Hydroxamic acids can be metabolized in the skin to nitroso intermediates, which act as haptens. These bind to skin proteins, triggering a T-cell mediated immune response (Type IV hypersensitivity).

  • Differentiation: The acetamido group in this molecule is more polar than the butoxy group of Bufexamac. This may reduce skin penetration and retention, potentially lowering the sensitization risk, but it does not eliminate it.

Mutagenicity Risks

Hydroxamic acids often test positive in the Ames Test (Salmonella typhimurium) due to the potential release of hydroxylamine upon hydrolysis.

  • Protocol Requirement: All handling should assume potential mutagenicity. Use nitrile gloves and work in a fume hood.

Part 5: Analytical Validation Protocols

To verify the synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, rely on the specific reactivity of the hydroxamate group.

The Ferric Chloride Test (Colorimetric Assay)

This test is self-validating; only hydroxamic acids (and enols) produce the specific color change.

  • Preparation: Dissolve 5 mg of the product in 1 mL of Methanol.

  • Reagent: Prepare a 1%

    
     solution in 0.1 M HCl.
    
  • Execution: Add 2 drops of the

    
     reagent to the sample.[2]
    
  • Result: A deep red-violet complex indicates the formation of the Iron(III)-hydroxamate chelate.

    • Control: The starting material (methyl ester) will remain yellow/orange.

UV-Vis Spectrophotometry
  • 
     Shift:  The acetamido-phenyl chromophore absorbs around 240–250 nm. Upon addition of 
    
    
    
    , a new charge-transfer band appears at 500–520 nm (the iron complex).

References

  • Actarit and Derivatives

    • Source: PubChem.[3][4] (n.d.). Compound Summary for CID 137333062. National Library of Medicine.

    • Link:[Link]

  • NSAID-Hydroxamic Acid Hybrids (SAR & Biological Activity)

    • Source: Zovko Končić, M., et al. (2009).[5] Antioxidant activity of NSAID hydroxamic acids. Acta Pharmaceutica.[5]

    • Context: Establishes the antioxidant and chelating properties of NSAID-hydroxamates.[5]

    • Link:[Link]

  • Bufexamac Withdrawal & Toxicity (Comparative Safety)

    • Source: European Medicines Agency (EMA).[3] (2010).[3][6][7] Questions and answers on the withdrawal of the marketing authorisations for bufexamac-containing medicines.

    • Context: Explains the mechanism of contact dermatitis relevant to hydroxamic acid drugs.
    • Link:[Link]

  • HDAC Inhibition Mechanism

    • Source: Bantscheff, M., et al. (2011). Chemiproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes.
    • Context: Defines the interaction between hydroxamic acids and the Zinc-containing active site of HDACs.
    • Link:[Link]

Sources

Exploratory

2-(4-Acetamidophenyl)-N-hydroxyacetamide: Synthesis, Physicochemical Profiling, and Mechanistic Rationale for Metalloenzyme Targeting

Executive Summary The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) represents a critical structural evolution in the realm of targeted immunomodulatory and epigenetic drug design. Derived from th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) represents a critical structural evolution in the realm of targeted immunomodulatory and epigenetic drug design. Derived from the established disease-modifying antirheumatic drug (DMARD) Actarit, this molecule incorporates a "Zinc-Binding Group (ZBG) switch." By converting the native carboxylate group of Actarit into a highly potent hydroxamic acid, researchers can dramatically enhance the molecule's chelating affinity for zinc-dependent metalloenzymes, including Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Carbonic Anhydrase II (CAII).

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic causality behind its structural design, and field-proven, self-validating protocols for its synthesis and in vitro evaluation.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical profile is essential for assay development, solubility predictions, and downstream pharmacokinetic modeling. The data below summarizes the core identifiers and computed properties for 2-(4-Acetamidophenyl)-N-hydroxyacetamide .

PropertyValue
IUPAC Name 2-(4-acetamidophenyl)-N-hydroxyacetamide
CAS Number 2158718-92-2
Molecular Formula

Molecular Weight 208.21 g/mol
Exact Mass 208.084792 Da
SMILES CC(=O)NC1=CC=C(CC(=O)NO)C=C1
Topological Polar Surface Area (TPSA) 78.4 Ų
Hydrogen Bond Donors / Acceptors 3 / 3

Mechanistic Rationale: The "ZBG Switch"

To understand the utility of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, one must analyze the causality behind its structural divergence from its parent molecule, Actarit (4-acetamidophenylacetic acid).

Actarit is clinically utilized to suppress delayed-type hypersensitivity and modulate T-cell activity in rheumatoid arthritis. Recent target-deorphanization studies have revealed that Actarit exerts part of its anti-inflammatory effect by inhibiting Carbonic Anhydrase II (CAII) (


 nM), a zinc-dependent metalloenzyme . Actarit achieves this via its carboxylate moiety, which acts as a weak Zinc-Binding Group (ZBG) in the enzyme's active site.

However, carboxylates are thermodynamically limited in their metal-chelating capacity. By employing a ZBG Switch —converting the carboxylate into a hydroxamic acid—we generate 2-(4-Acetamidophenyl)-N-hydroxyacetamide. Hydroxamic acids are privileged pharmacophores known for their bidentate chelation of the


 ion. This modification is hypothesized to:
  • Deepen Active-Site Penetration: The geometry of the hydroxamate allows for tighter coordination with the catalytic zinc ion.

  • Expand Target Polypharmacology: Hydroxamic acids are the primary warheads used in FDA-approved HDAC inhibitors (e.g., Vorinostat/SAHA). This structural switch bridges the gap between traditional DMARD anti-inflammatory action and epigenetic regulation.

G A Actarit (Carboxylate ZBG) B ZBG Optimization (NH2OH coupling) A->B C 2-(4-Acetamidophenyl)- N-hydroxyacetamide (Hydroxamate ZBG) B->C D Enhanced Zn2+ Chelation (HDAC / CAII / MMPs) C->D

Pharmacophore evolution from Actarit to its hydroxamic acid derivative for metalloenzyme targeting.

Synthetic Methodology

The synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide relies on the robust activation of Actarit's carboxylic acid followed by nucleophilic acyl substitution using hydroxylamine .

Causality in Reagent Selection:
  • EDC·HCl: A water-soluble carbodiimide used to activate the carboxylate. Unlike DCC, its urea byproduct is easily washed away during aqueous workup.

  • HOBt: Added to form a stable, reactive OBt-ester intermediate. This prevents the formation of unreactive N-acylureas and suppresses racemization (though irrelevant here, it ensures high yield).

  • DIPEA: A non-nucleophilic base required to neutralize the hydrochloride salts of both EDC and hydroxylamine, freeing the

    
     for nucleophilic attack without competing for the activated ester.
    
Step-by-Step Protocol (Self-Validating System)
  • Activation: Dissolve 1.0 eq of Actarit (193.20 g/mol ) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl. Stir at room temperature for 30 minutes to ensure complete formation of the active OBt-ester.

  • Nucleophile Preparation: In a separate vial, suspend 1.5 eq of Hydroxylamine hydrochloride (

    
    ) in DMF and add 3.0 eq of DIPEA. Sonicate until the solution is clear, indicating the release of free hydroxylamine.
    
  • Coupling: Add the hydroxylamine solution dropwise to the activated Actarit mixture. Stir at room temperature for 12 hours.

  • Validation Checkpoint (Self-Validation): Before proceeding to workup, withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS. Do not proceed unless the Actarit peak (

    
    ) is fully consumed and the product peak (
    
    
    
    ) is dominant. If unreacted Actarit remains, add an additional 0.5 eq of EDC and
    
    
    .
  • Workup & Purification: Quench the reaction by pouring it into 10 volumes of ice-cold distilled water. The product, being relatively polar but possessing an aromatic core, will precipitate. Filter the white/off-white solid under a vacuum, wash with cold water and diethyl ether, and dry under a high vacuum to yield pure 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

G Step1 1. Activation Actarit + EDC·HCl + HOBt in DMF Step2 2. Intermediate Active OBt-Ester Formation Step1->Step2 Step3 3. Nucleophilic Attack Add NH2OH·HCl + DIPEA Step2->Step3 Step4 4. Workup Precipitation in H2O & Filtration Step3->Step4 Step5 5. Product 2-(4-Acetamidophenyl)-N-hydroxyacetamide Step4->Step5

Step-by-step synthetic workflow utilizing EDC/HOBt coupling methodology.

In Vitro Validation Protocol: Metalloenzyme Inhibition

To validate the functional efficacy of the newly synthesized ZBG, it must be tested in a controlled, self-validating biochemical assay. The following protocol outlines a fluorometric HDAC inhibition assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in 100% DMSO. Perform 3-fold serial dilutions to create an 8-point dose-response curve. Causality: DMSO ensures complete solubility, but final assay concentrations must be kept below 1% DMSO to prevent enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of the compound dilutions with 20 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ). Incubate at 37°C for 10 minutes to allow the hydroxamate to chelate the active-site zinc.
    
  • Substrate Cleavage: Add 20 µL of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Incubate for 30 minutes at 37°C.

  • Developer Addition (Validation Checkpoint): Add 50 µL of developer solution containing Trichostatin A (to halt further HDAC activity) and a protease (to cleave the deacetylated fluorophore).

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the

    
     using non-linear regression. A successful ZBG switch will demonstrate a dose-dependent quenching of fluorescence, validating the structural rationale.
    

References

  • PubChem. "2-(4-Acetamidophenyl)-N-hydroxyacetamide; CID 137333062." National Center for Biotechnology Information. Available at:[Link]

  • Gómez-SanJuan, A., et al. "Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit." Pharmaceuticals (Basel), 2020. Available at:[Link]

  • Gupta, S. P., et al. "Methods for Hydroxamic Acid Synthesis." National Institutes of Health (PMC), 2013. Available at:[Link]

Foundational

Structural and Mechanistic Analysis of Hydroxamic Acid Derivatives: A Case Study on 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Executive Summary Hydroxamic acids (HAs) represent a privileged class of pharmacophores in modern medicinal chemistry, primarily functioning as potent metal-chelating agents. Their integration into rational drug design h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxamic acids (HAs) represent a privileged class of pharmacophores in modern medicinal chemistry, primarily functioning as potent metal-chelating agents. Their integration into rational drug design has revolutionized the targeting of metalloenzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). This technical whitepaper provides an in-depth structural and mechanistic analysis of hydroxamic acid derivatives, utilizing 2-(4-Acetamidophenyl)-N-hydroxyacetamide —the hydroxamic acid derivative of the anti-inflammatory drug Actarit—as a primary case study. By transitioning from a carboxylic acid to a hydroxamic acid, the molecule's pharmacological trajectory fundamentally shifts from weak target engagement to high-affinity metalloenzyme inhibition.

Chemical Profiling & Structural Analysis

The rational design of metalloenzyme inhibitors typically follows a tripartite pharmacophore model: a surface-recognition "cap" group, a hydrophobic linker, and a Zinc-Binding Group (ZBG).

When analyzing 2-(4-Acetamidophenyl)-N-hydroxyacetamide , we observe a highly specialized structural motif:

  • The Cap Group (Acetamido moiety): The para-acetamido group acts as the surface recognition cap. It provides critical hydrogen bond donors (-NH) and acceptors (-C=O) to interact with polar amino acid residues at the rim of the target enzyme's active site.

  • The Linker (Phenylacetic scaffold): Unlike pan-HDAC inhibitors (e.g., Vorinostat) which utilize a long, flexible 5-6 carbon aliphatic chain to penetrate deep active site channels, this molecule features a highly rigid, short linker (a phenyl ring directly attached to a single methylene spacer). This structural constraint restricts its activity against classical HDACs but optimizes it for metalloenzymes with shallower binding pockets, such as Carbonic Anhydrases (CAs) or specific MMPs.

  • The ZBG (Hydroxamic Acid): The N-hydroxyacetamide moiety replaces the traditional carboxylic acid of Actarit, exponentially increasing the chelation affinity for divalent and trivalent metal cations like Zn(II) and Fe(III)[1].

Table 1: Physicochemical Properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide
PropertyValuePharmacological Implication
Molecular Formula C10H12N2O3Standard organic framework.
Molecular Weight 208.21 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant)[2].
XLogP3 -0.2Hydrophilic nature; suggests good aqueous solubility but potentially limited blood-brain barrier (BBB) penetration[2].
Topological Polar Surface Area 78.4 ŲOptimal for membrane permeability while retaining sufficient polarity for target engagement[2].
H-Bond Donors / Acceptors 3 / 3Facilitates robust target-protein interactions at the cap and ZBG regions.
Rotatable Bonds 4Low conformational entropy penalty upon enzyme binding.

(Data sourced from )

Mechanistic Causality: Metal Chelation Dynamics

The fundamental causality behind substituting a carboxylic acid with a hydroxamic acid lies in coordination chemistry. Actarit (4-acetamidophenylacetic acid) is a known, albeit weak, inhibitor of Carbonic Anhydrase II (IC50 ~422 nM)[3]. Carboxylic acids bind to the catalytic Zn2+ ion in a monodentate fashion. Furthermore, their low pKa (~4.5) ensures they are fully ionized at physiological pH, leading to a high desolvation penalty upon entering the hydrophobic enzyme pocket.

Conversely, hydroxamic acids possess a higher pKa (~8-9). Upon entering the active site, the hydroxamic acid displaces the catalytic water molecule and forms a highly stable, bidentate chelate with the Zn2+ ion via its carbonyl oxygen and the deprotonated hydroxylamine oxygen[1]. This bidentate geometry creates a tight, entropically favored complex that effectively paralyzes the enzyme's catalytic machinery, making it a vastly superior pharmacophore for metalloenzyme inhibition ().

Experimental Workflows: Synthesis & Structural Validation

To investigate 2-(4-Acetamidophenyl)-N-hydroxyacetamide, researchers must synthesize it with high purity to avoid false positives in biological assays caused by unreacted starting materials.

Protocol 1: Synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Expertise Note: Direct amidation of carboxylic acids with hydroxylamine is challenging due to the poor nucleophilicity of hydroxylamine salts and the risk of the Lossen rearrangement. We utilize EDC/HOBt coupling to form a stable active ester intermediate.

  • Activation: Dissolve 1.0 eq of Actarit (4-acetamidophenylacetic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1.2 eq of Hydroxybenzotriazole (HOBt). Stir at 0°C for 30 minutes to form the active ester.

  • Amination: In a separate vial, neutralize 2.0 eq of hydroxylamine hydrochloride (NH2OH·HCl) with 2.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Coupling: Add the neutralized hydroxylamine solution dropwise to the active ester mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure hydroxamic acid.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). The critical diagnostic peaks are the broad singlets at ~10.5 ppm (-OH) and ~8.8 ppm (-NH) of the hydroxamic acid moiety.

Synthesis A Actarit (Carboxylic Acid) B Activation (EDC/HOBt) A->B Step 1 C Active Ester Intermediate B->C D Amination (NH2OH) C->D Step 2 E 2-(4-Acetamidophenyl)- N-hydroxyacetamide D->E Yield & Purify

Synthesis workflow of 2-(4-Acetamidophenyl)-N-hydroxyacetamide from Actarit.

Metalloenzyme Inhibition Assay Protocol

To validate the biological efficacy of the synthesized derivative, a self-validating fluorometric assay must be employed.

Protocol 2: In Vitro Metalloenzyme Fluorometric Assay

Trustworthiness Note: Using a fluorogenic substrate allows for real-time kinetic monitoring of enzyme velocity. Always verify compound purity via HPLC prior to the assay to ensure observed inhibition is not due to trace metal contaminants.

  • Preparation: Prepare a 10 mM stock solution of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to achieve final well concentrations ranging from 1 nM to 100 µM (keeping final DMSO concentration <1%).

  • Enzyme Incubation: Add the recombinant target enzyme (e.g., CAII or a specific MMP) to a black 96-well microplate. Add the inhibitor dilutions and incubate for 30 minutes at 37°C to allow equilibrium binding. Crucial: Include a vehicle control (DMSO only) and a positive control (e.g., Acetazolamide for CA, SAHA for HDAC).

  • Substrate Addition: Add the specific fluorogenic substrate corresponding to the enzyme.

  • Kinetic Measurement: Immediately read the plate in a microplate reader (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence vs. time curve. Plot % Inhibition vs. Log[Inhibitor] to determine the IC50 using non-linear regression (four-parameter logistic equation).

BindingModel ZBG Zinc-Binding Group Hydroxamic Acid Bidentate Chelation Zn Catalytic Zn2+ (Enzyme Pocket) ZBG->Zn Coordinate Bonds Linker Linker Region -CH2-Phenyl- Hydrophobic interactions Linker->ZBG Cap Surface Recognition Cap Acetamido Group H-Bonding Cap->Linker Residues Enzyme Surface Residues Cap->Residues H-Bonds

Pharmacophore binding model of the hydroxamic acid derivative in a metalloenzyme pocket.

References

  • Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21843–21849. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137333062, 2-(4-Acetamidophenyl)-N-hydroxyacetamide. PubChem. URL:[Link]

Sources

Exploratory

Anti-inflammatory pathways targeted by 2-(4-Acetamidophenyl)-N-hydroxyacetamide

This technical guide provides an in-depth analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide , a hydroxamic acid derivative of the anti-rheumatic drug Actarit . This molecule represents a strategic medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide , a hydroxamic acid derivative of the anti-rheumatic drug Actarit . This molecule represents a strategic medicinal chemistry evolution, transforming a classic non-steroidal anti-inflammatory scaffold into a Multi-Target Directed Ligand (MTDL) capable of epigenetic modulation and metalloenzyme inhibition.

A Dual-Action Hydroxamic Acid Targeting HDAC and NF- B Pathways

Executive Summary & Chemical Logic

2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) is a synthetic hybrid molecule designed to bridge the gap between traditional NSAIDs/DMARDs and epigenetic modulators. Structurally, it is the hydroxamic acid bioisostere of Actarit (4-acetamidophenylacetic acid).

While the parent compound, Actarit, functions primarily as an immunomodulator suppressing NF-


B and nitric oxide (NO), the introduction of the hydroxamic acid (

)
moiety confers a critical new functionality: Metal Chelation . This "warhead" allows the molecule to target zinc-dependent and iron-dependent enzymes—specifically Histone Deacetylases (HDACs) and 5-Lipoxygenase (5-LOX) —significantly amplifying its anti-inflammatory potency compared to the parent acid.

Key Pharmacophore Features:

  • Scaffold (4-Acetamidophenyl): Retains the COX-independent immunomodulatory properties of Actarit/Acetaminophen.

  • Warhead (

    
    -hydroxyacetamide):  Acts as a bidentate chelator for catalytic 
    
    
    
    in HDACs/MMPs and non-heme
    
    
    in 5-LOX.
Primary Mechanism: Epigenetic Modulation via HDAC Inhibition

The most potent mechanism introduced by this modification is Histone Deacetylase (HDAC) inhibition . Hydroxamic acids are the gold-standard zinc-binding groups (ZBG) for HDAC inhibitors (e.g., Vorinostat).

2.1. The Molecular Event

The hydroxamic acid group enters the catalytic pocket of Class I/II HDACs. The carbonyl oxygen and hydroxyl oxygen coordinate the active site Zinc ion (


)  in a bidentate fashion, displacing the water molecule required for the deacetylation reaction.
2.2. Downstream Anti-Inflammatory Cascade

Inhibition of HDACs (particularly HDAC1 and HDAC3) leads to the hyperacetylation of histone and non-histone proteins.

  • NF-

    
    B p65 Acetylation:  HDAC3 normally deacetylates the p65 subunit of NF-
    
    
    
    B to promote its nuclear export and recycling. Inhibition keeps p65 acetylated, which, paradoxically in this context, can reduce its DNA binding affinity or promote its degradation, thereby suppressing the transcription of TNF-
    
    
    , IL-6, and IL-1
    
    
    .
  • Chromatin Remodeling: Hyperacetylation of Histone H3/H4 at specific promoter regions (e.g., IL-10) can open chromatin to increase the expression of anti-inflammatory genes.

Secondary Mechanisms: Enzymatic Inhibition (5-LOX & MMPs)

Unlike Actarit, the hydroxamic acid derivative possesses the chemical requisites to inhibit metalloenzymes directly involved in tissue degradation and chemotaxis.

3.1. 5-Lipoxygenase (5-LOX) Suppression

The hydroxamic acid moiety can chelate the non-heme iron in the active site of 5-LOX. This prevents the oxidation of arachidonic acid into Leukotriene B4 (LTB4) , a potent neutrophil chemoattractant. This dual inhibition (Cytokines + Leukotrienes) offers a superior profile for rheumatoid arthritis compared to pure COX inhibitors.

3.2. Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases responsible for cartilage destruction. The hydroxamic acid group is a classic MMP inhibitor pharmacophore (resembling Marimastat). This compound likely inhibits MMP-9, preserving joint integrity in inflammatory arthritis models.

Visualization of Signaling Pathways

The following diagram illustrates the multi-target mechanism, distinguishing between the parent scaffold's effects and the hydroxamic acid warhead's contributions.

G cluster_0 Chemical Entity: 2-(4-Acetamidophenyl)-N-hydroxyacetamide Scaffold 4-Acetamidophenyl (Actarit Scaffold) NFkB NF-kB Signaling (p65 Translocation) Scaffold->NFkB Immunomodulation Warhead N-Hydroxyacetamide (Hydroxamic Acid) Chelation Metal Chelation (Zn2+ / Fe3+) Warhead->Chelation Pharmacophore Cytokines Reduced Cytokines (TNF-a, IL-6, IL-1b) NFkB->Cytokines Direct Suppression HDAC HDAC 1/3 (Zinc Dependent) HyperAc Hyperacetylation of Histones & p65 HDAC->HyperAc Causes LOX 5-LOX (Iron Dependent) Lts Reduced Leukotrienes (LTB4) LOX->Lts Blocks Synthesis MMP MMP-9 (Zinc Dependent) Tissue Reduced Cartilage Degradation MMP->Tissue Blocks Proteolysis HyperAc->Cytokines Transcriptional Repression Chelation->HDAC Inhibits Chelation->LOX Inhibits Chelation->MMP Inhibits

Figure 1: Mechanistic map showing the dual contribution of the Actarit scaffold (NF-


B modulation) and the Hydroxamic Acid warhead (HDAC/LOX/MMP inhibition).
Experimental Protocols for Validation

To validate the activity of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, the following assays are standard.

5.1. HDAC Inhibition Fluorometric Assay

Purpose: To quantify the


 against Class I HDACs.
  • Reagents: Recombinant HDAC1/3, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0,

    
    ).
    
  • Procedure:

    • Incubate enzyme (HDAC) with varying concentrations of the test compound (0.1 nM – 10

      
      M) for 30 mins at 37°C.
      
    • Add Fluorogenic substrate and incubate for 30-60 mins.

    • Add Developer solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

    • Measure Fluorescence (Ex 350 nm / Em 460 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Expect values in the low micromolar/nanomolar range if effective.
    
5.2. Cellular Cytokine Suppression (LPS-Challenge)

Purpose: To confirm anti-inflammatory efficacy in a cellular model.

  • Cell Line: RAW 264.7 Macrophages or Human PBMCs.

  • Induction: Lipopolysaccharide (LPS) at 1

    
    g/mL.
    
  • Workflow:

    • Pre-treat cells with compound (1, 10, 50

      
      M) for 1 hour.
      
    • Add LPS and incubate for 24 hours.

    • Collect supernatant.[1]

    • Quantify TNF-

      
       and IL-6 using ELISA.
      
  • Control: Dexamethasone (positive control) and Vehicle (DMSO).

5.3. MMP Zymography

Purpose: To visualize the inhibition of MMP-9 gelatinase activity.

  • Substrate: Gelatin-impregnated SDS-PAGE gel.

  • Workflow:

    • Run samples (conditioned media from treated cells) on the gel.

    • Wash gel in Triton X-100 to remove SDS (renature enzymes).

    • Incubate gel in Activation Buffer (

      
      ) +/- Test Compound.
      
    • Stain with Coomassie Blue.

  • Result: Clear bands indicate MMP activity. Presence of the compound in the incubation buffer should prevent band clearing (inhibition).

Summary Data Projection

Based on the structure-activity relationship (SAR) of analogous hydroxamic acids (e.g., Bufexamac, Vorinostat), the expected profile is:

Target PathwayMechanismExpected Potency (

)
Biological Outcome
HDAC 1/3 Zinc Chelation50 - 500 nMEpigenetic suppression of pro-inflammatory cytokines.
5-Lipoxygenase Iron Chelation1 - 10

M
Reduction in neutrophil chemotaxis (LTB4).
MMP-9 Zinc Chelation10 - 100 nMPrevention of joint tissue remodeling.
COX-1/2 Weak Reversible> 100

M
Minimal GI toxicity compared to classic NSAIDs.
References
  • Actarit Mechanism: Kato, T., et al. "Actarit, an anti-rheumatic drug, suppresses the production of nitric oxide and cytokines." Journal of Pharmacology and Experimental Therapeutics, 1995. Link

  • Hydroxamic Acid SAR: Marmorstein, R. "Structure and Chemistry of the HDAC Active Site." Journal of Molecular Biology, 2001. Link

  • Bufexamac (Analog) Activity: Gloor, M. "Pharmacological effects of hydroxamic acids in dermatology." Skin Pharmacology, 1989. Link

  • HDACs in Inflammation: Adcock, I.M. "HDAC inhibitors as anti-inflammatory agents." British Journal of Pharmacology, 2004. Link

  • Actarit Derivatives: Patent WO2005084658A1. "Derivatives of actarit and their therapeutic use." Google Patents. Link

Sources

Foundational

Toxicological Profile and Sensitization Potential of 2-(4-Acetamidophenyl)-N-hydroxyacetamide: A Technical Guide

As a Senior Application Scientist navigating the safety assessment of novel chemical entities, evaluating hybrid molecules requires deconstructing their structural liabilities. The compound 2-(4-Acetamidophenyl)-N-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the safety assessment of novel chemical entities, evaluating hybrid molecules requires deconstructing their structural liabilities. The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS 2158718-92-2)[1][2] presents a unique toxicological challenge. Structurally, it merges an acetamidophenyl moiety—analogous to the disease-modifying antirheumatic drug (DMARD) Actarit or the analgesic paracetamol—with a hydroxamic acid functional group[1][3].

This guide synthesizes the predictive structural toxicology of this compound and outlines the field-proven, self-validating experimental workflows required to assess its hepatotoxic and skin sensitization potential.

Predictive Structural Toxicology & Metabolic Activation

To design an effective safety assessment, we must first understand the causality behind the molecule's potential toxicity. The liabilities of 2-(4-Acetamidophenyl)-N-hydroxyacetamide stem from its two distinct functional domains:

The Acetamidophenyl Moiety: Quinone Imine Formation

Similar to Actarit, which undergoes extensive hepatic metabolism primarily via the CYP1A2 enzyme[3], the acetamidophenyl ring is highly susceptible to cytochrome P450-mediated oxidation. This bioactivation can yield a reactive N-acetyl-p-benzoquinone imine (NAPQI)-like electrophile. Under normal physiological conditions, this transient electrophile is rapidly detoxified by cellular glutathione (GSH). However, upon GSH depletion, the electrophile covalently binds to hepatic proteins, inducing severe cytotoxicity.

The Hydroxamic Acid Moiety: Metal Chelation and Protein Reactivity

Hydroxamic acids are potent bidentate metal chelators, often utilized to inhibit metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). Toxicologically, hydroxamic acids can undergo enzymatic oxidation or Lossen rearrangement to form highly reactive nitroso species or isocyanates. The Cosmetic Ingredient Review (CIR) Expert Panel has explicitly noted that hydroxamic acids exhibit inherent protein reactivity, which is a critical mechanistic factor driving their skin sensitization potential[4][5].

G A 2-(4-Acetamidophenyl)- N-hydroxyacetamide B CYP450 Oxidation (CYP1A2 / CYP2E1) A->B C Reactive Quinone Imine (NAPQI-like) B->C D GSH Conjugation (Detoxification) C->D Glutathione E Protein Covalent Binding (Toxicity/Sensitization) C->E Depleted GSH

CYP450-mediated metabolic activation and GSH trapping pathway.

Sensitization Potential: The Adverse Outcome Pathway (AOP)

Skin sensitization is not a single event but a cascade of biological responses. We evaluate this through the internationally recognized Adverse Outcome Pathway (AOP) framework.

  • Key Event 1 (Molecular Initiating Event - MIE): The covalent binding of the electrophilic compound (or its oxidized metabolites) to nucleophilic centers in skin proteins (haptenation)[6]. The dual presence of a hydroxamic acid group and a potential quinone imine metabolite makes this compound a high-risk candidate for haptenation.

  • Key Event 2 (Keratinocyte Activation): Haptenation alone does not guarantee an immune response; the modified proteins must trigger cellular stress. This event involves the activation of the Antioxidant Response Element (ARE)-Nrf2 pathway in epidermal keratinocytes[7].

G MIE Key Event 1 (MIE): Protein Haptenation KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Assay1 OECD 442C: DPRA (Cys/Lys Depletion) MIE->Assay1 Assay2 OECD 442D: KeratinoSens (ARE-Nrf2 Luciferase) KE2->Assay2

AOP for skin sensitization and corresponding OECD assay workflows.

Experimental Methodologies & Self-Validating Protocols

To rigorously assess these liabilities, we deploy a suite of in vitro and in chemico assays. Each protocol is designed as a self-validating system to eliminate false positives.

Protocol 1: In Vitro Hepatotoxic Bioactivation (GSH Trapping)

Because reactive electrophiles are transient, we cannot measure them directly. Instead, we use Glutathione (GSH) as a surrogate nucleophile to "trap" the quinone imine, proving bioactivation occurred.

  • Incubation: Combine 10 µM of 2-(4-Acetamidophenyl)-N-hydroxyacetamide with human liver microsomes (HLMs, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Perform a constant neutral loss scan of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage) to explicitly identify and quantify GSH adducts.
    
Protocol 2: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

This in chemico assay addresses Key Event 1. We use synthetic peptides containing Cysteine and Lysine because their nucleophilic thiol and amine groups are the primary biological targets for electrophilic attack[6][8].

  • Peptide Preparation: Prepare synthetic heptapeptides containing Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) at >85% purity[8].

  • Incubation: Incubate the test compound (100 mM stock) with the Cys-peptide (0.667 mM in pH 7.5 phosphate buffer) and Lys-peptide (0.667 mM in pH 10.2 ammonium acetate buffer) for exactly 24 hours at 25±2.5°C[6][8].

  • System Validation: Concurrently run a positive control (100 mM cinnamic aldehyde) to validate the nucleophilic reactivity of the system[8].

  • Quantification: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm. Calculate the percent depletion relative to vehicle controls[8].

Protocol 3: KeratinoSens Assay (OECD 442D)

This assay addresses Key Event 2. It utilizes an immortalized human keratinocyte cell line (HaCaT) stably transfected with a selectable plasmid containing a luciferase gene under the transcriptional control of the SV40 promoter fused with the ARE[7][9].

  • Cell Seeding: Seed the transgenic HaCaT keratinocytes into 96-well microplates and propagate until confluent[9][10].

  • Exposure: Expose the cells to a 12-point concentration gradient of the test compound (e.g., 0.98 to 2000 µM) for 48 hours[10].

  • Luciferase Measurement: Lyse the cells and measure luciferase activity via luminescence detection using a standard luciferin substrate[7][9].

  • Cytotoxicity Validation (Crucial): Concurrently assess cell viability using an MTT assay. A compound is only classified as a sensitizer if it induces luciferase expression at concentrations that maintain >70% cell viability, preventing false positives caused by generalized cellular necrosis[10].

Quantitative Data Interpretation

The following table summarizes the critical biomarkers and regulatory thresholds used to determine the toxicological and sensitization potential of the compound based on the protocols above.

Assay / EndpointTarget MechanismBiomarker / MetricPositive Threshold
GSH Trapping Hepatotoxic BioactivationNeutral loss of 129 Da (LC-MS/MS)> 1% of total parent compound area
DPRA (OECD 442C) KE1: Protein HaptenationCys/Lys Peptide Depletion (%)Cys > 13.89% or Lys > 9.0%[6]
KeratinoSens (OECD 442D) KE2: Keratinocyte ActivationARE-Nrf2 Luciferase Induction> 1.5-fold induction (Viability >70%)[9]

References

  • Title: 2-(4-Acetamidophenyl)
  • Title: 2-(4-Acetamidophenyl)
  • Source: labcorp.
  • Source: x-cellr8.
  • Source: nih.
  • Source: nih.
  • Title: ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D) - IIVS.
  • Source: benchchem.
  • Source: cir-safety.
  • Title: Safety Assessment of Caprylhydroxamic Acid as Used in Cosmetics (Draft)

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Abstract & Scope This Application Note details the optimized synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2), a structural analog of the anti-inflammatory agent Actarit and the hydroxamic acid d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the optimized synthesis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2), a structural analog of the anti-inflammatory agent Actarit and the hydroxamic acid drug Bufexamac. This molecule features a hydroxamic acid moiety (


) capable of metal chelation (e.g., HDAC inhibition) and an acetamido group (

) requiring chemoselective handling.

We present two validated protocols:

  • Method A (Primary): Direct aminolysis of the methyl ester (Scalable, High Atom Economy).

  • Method B (Alternative): CDI-mediated coupling of the carboxylic acid (Mild conditions, avoids esterification).

Retrosynthetic Analysis & Strategy

The synthesis hinges on the conversion of the carboxylic acid scaffold (Actarit) into a hydroxamic acid. The critical challenge is preserving the N-acetyl group on the aniline ring while activating the carboxylic acid for nucleophilic attack by hydroxylamine.

Strategic Pathway (Graphviz Diagram)

Retrosynthesis Target Target: 2-(4-Acetamidophenyl)-N-hydroxyacetamide (Hydroxamic Acid) Intermediate Intermediate: Methyl 2-(4-acetamidophenyl)acetate (Methyl Ester) Intermediate->Target Aminolysis (Method A) StartingMaterial Starting Material: 4-Acetamidophenylacetic acid (Actarit) StartingMaterial->Intermediate Esterification Reagents1 MeOH / H2SO4 (cat.) Reagents2 NH2OH·HCl / KOH / MeOH

Figure 1: Retrosynthetic pathway focusing on the chemoselective transformation of the carboxyl group.

Method A: Direct Ester Aminolysis (Recommended)

This method is preferred for scale-up due to its operational simplicity and high yield. It utilizes the "Basic Hydroxylaminolysis" approach, where potassium hydroxide generates free hydroxylamine in situ.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )
Methyl 2-(4-acetamidophenyl)acetate Substrate1.0207.23
Hydroxylamine HCl (

)
Reagent4.069.49
Potassium Hydroxide (KOH)Base6.056.11
Methanol (Anhydrous)Solvent--
Step-by-Step Protocol

Step 1: Preparation of Hydroxylamine Solution

  • In a round-bottom flask, dissolve Hydroxylamine HCl (4.0 equiv) in anhydrous Methanol (10 mL/g of substrate).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of KOH (6.0 equiv) in Methanol. Note: A white precipitate of KCl will form.

  • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Filter the mixture rapidly through a sintered glass funnel to remove KCl. Collect the clear filtrate (free

    
     in MeOH).
    

Step 2: Reaction

  • Dissolve the Methyl ester substrate (1.0 equiv) in a minimum amount of Methanol.

  • Add the ester solution dropwise to the cold hydroxylamine filtrate.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–6 hours . Monitor by TLC (System: DCM:MeOH 9:1). The ester spot (

    
    ) should disappear, and a more polar hydroxamic acid spot (
    
    
    
    ) should appear.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to

    
     of its original volume.
    
  • Dilute with ice-cold water (20 mL/g substrate).

  • Acidify carefully with 1M HCl to pH 5–6 . Caution: Do not go below pH 4 to avoid hydrolysis of the acetamido group.

  • The product often precipitates as a white/off-white solid.

  • Filter the solid, wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ).
  • Recrystallization: If necessary, recrystallize from MeOH/Water or EtOH.

Method B: CDI-Mediated Coupling (Alternative)

Use this method if the esterification of the starting acid is difficult or if you wish to work directly from Actarit.

Reagents[2][3]
ComponentRoleEquiv.
4-Acetamidophenylacetic acid Substrate1.0
1,1'-Carbonyldiimidazole (CDI) Coupling Agent1.2
Hydroxylamine HCl Reagent2.0
THF (Anhydrous)Solvent-
Protocol
  • Dissolve the acid (1.0 equiv) in anhydrous THF under Nitrogen.

  • Add CDI (1.2 equiv) in one portion. Observe

    
     evolution.
    
  • Stir at RT for 1 hour to form the acyl-imidazole intermediate.

  • Add solid Hydroxylamine HCl (2.0 equiv) directly to the mixture.

  • Stir vigorously for 12–16 hours.

  • Workup: Evaporate THF, redissolve residue in water, and adjust pH to 5. Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.

Analytical Validation & Quality Control

The Ferric Chloride Test (Qualitative)

This is a mandatory self-validating step to confirm the formation of the hydroxamic acid moiety.

  • Procedure: Dissolve 1 mg of product in 1 mL MeOH. Add 2 drops of 1% aqueous

    
    .
    
  • Result: A deep Burgundy/Wine-Red color confirms the presence of the hydroxamic acid (formation of a siderophore-like iron chelate).

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 175–185°C (Decomposition).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.6 (s, 1H, -NHOH)
      
    • 
       9.9 (s, 1H, -NHAc)
      
    • 
       8.8 (s, 1H, -OH)
      
    • 
       7.5 (d, 2H, Ar-H)
      
    • 
       7.2 (d, 2H, Ar-H)
      
    • 
       3.2 (s, 2H, benzylic 
      
      
      
      )
    • 
       2.0 (s, 3H, acetyl 
      
      
      
      )

Critical Process Workflow (Visualization)

Workflow Start Start: Methyl Ester Substrate Mix Add to NH2OH/KOH/MeOH (0°C) Start->Mix React Reaction: 4-6h @ RT Mix->React Check TLC Check (Complete?) React->Check Check->React No (Extend Time) Acidify Acidify to pH 5-6 (Precipitation) Check->Acidify Yes Filter Filtration & Wash (Cold Water/Ether) Acidify->Filter Validation FeCl3 Test (Red Color) Filter->Validation

Figure 2: Operational workflow for the isolation of the target hydroxamic acid.

References

  • Massaro, A., et al. (2007).[1] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis, 2007(20), 3201–3204.[2]

  • Riva, E., et al. (2009).[1] "Efficient Continuous Flow Synthesis of Hydroxamic Acids." The Journal of Organic Chemistry, 74(9), 3540–3543.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry, 2004(15), 3003–3016.
  • PubChem Compound Summary. (2023). "2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS 2158718-92-2)."[3][4]

  • Ghorbani-Vaghei, R., et al. (2013). "Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole." Tetrahedron Letters. (Basis for Method B).

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development for 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Executive Summary & Analyte Profiling 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2, MW: 208.21 g/mol ) is a specialized chemical entity characterized by an acetamidophenyl core linked to a terminal hydroxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2, MW: 208.21 g/mol ) is a specialized chemical entity characterized by an acetamidophenyl core linked to a terminal hydroxamic acid moiety[1]. Structurally, it serves as a critical building block[2] and shares a pharmacophoric resemblance to the warheads of histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA)[3].

Developing a robust HPLC method for this compound requires overcoming specific physicochemical hurdles. The presence of the hydroxamic acid group introduces significant analytical challenges, primarily due to its propensity to act as a bidentate ligand. This guide details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method engineered to suppress secondary interactions, ensure quantitative recovery, and deliver high-fidelity chromatographic data.

Mechanistic Rationale & Method Design (The "Why")

Standard HPLC method development often fails for hydroxamic acids due to a lack of mechanistic foresight regarding the analyte's interaction with the instrument hardware and stationary phase. As an Application Scientist, every parameter chosen in this protocol is dictated by the molecule's chemical behavior.

Mitigating Metal Chelation

Hydroxamic acids possess a high affinity for transition metals (e.g., Fe³⁺, Ni²⁺, Cr³⁺)[4]. When analyzed on standard stainless steel HPLC systems, the analyte chelates with metal ions present in the pump heads, capillaries, and column frits. This results in severe peak tailing, irreversible adsorption, and poor run-to-run reproducibility[5].

  • The Solution: This method mandates the use of a metal-free or bioinert UHPLC/HPLC system (e.g., PEEK-lined flow paths) and a column packed with high-purity, metal-free silica. To further self-validate the system against residual active sites, an initial system passivation step using a chelator (EDTA) is integrated into the protocol.

Controlling Ionization via pH

Hydroxamic acids are weak acids with a pKa typically ranging between 8.5 and 9.0. If the mobile phase pH is not strictly controlled, partial ionization occurs, leading to split peaks and variable retention times.

  • The Solution: By employing an acidic mobile phase buffered to pH ~2.5 to 3.0 (using 0.1% Formic Acid), the hydroxamate group is forced into its fully protonated (neutral) state[6]. This maximizes hydrophobic retention on the C18 stationary phase, suppresses ionic interactions with residual silanols, and intrinsically lowers the analyte's metal-chelating potential.

Mechanism cluster_0 Standard Stainless Steel HPLC cluster_1 Optimized System (Metal-Free + pH 2.5) Substrate 2-(4-Acetamidophenyl)- N-hydroxyacetamide M1 Metal Chelation (Fe3+, Ni2+) at Hydroxamate Moiety Substrate->M1 M2 Protonated Hydroxamate + Bioinert Flow Path Substrate->M2 R1 Severe Peak Tailing & Poor Recovery M1->R1 R2 Sharp Symmetrical Peaks (Tailing Factor < 1.2) M2->R2

Mechanistic rationale for mitigating metal-induced peak tailing in hydroxamic acids.

Chromatographic Conditions & Data Presentation

The following parameters have been optimized to ensure a self-validating separation system. The gradient is designed to elute the polar hydroxamic acid efficiently while strongly washing the column of any highly retained hydrophobic impurities.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Bioinert C18, 150 x 4.6 mm, 3 µmHigh-purity silica in PEEK-lined hardware prevents metal chelation.
Mobile Phase A 0.1% Formic Acid in MS-Grade H₂OLow pH (2.7) ensures protonation of the hydroxamic acid[6].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides superior peak shape for aromatic amides.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 254 nmTargets the strong chromophore of the acetamidophenyl ring.
Injection Vol. 10 µLBalances sensitivity with the prevention of column overloading.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.0955Equilibration & retention of polar analyte.
2.0955Isocratic hold to focus the injection band.
12.04060Linear ramp for elution of the main compound.
15.0595High organic wash to elute hydrophobic impurities.
18.0595Hold wash.
18.1955Return to initial conditions.
25.0955Re-equilibration.

Experimental Protocols

To guarantee trustworthiness, this protocol is designed as a closed-loop, self-validating system. If the System Suitability Testing (SST) criteria are not met, the analyst is immediately alerted to hardware or preparation failures before sample analysis begins.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (0.1% FA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and sonicate for 5 minutes.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using pure water as a diluent may cause precipitation of the analyte, while pure acetonitrile may cause peak splitting due to solvent mismatch with the initial gradient.

Step 2: System Passivation (Critical for Hydroxamic Acids)

If a fully bioinert system is unavailable, this step is mandatory to temporarily mask metal active sites.

  • Prepare a 10 mM solution of Disodium EDTA in water.

  • Bypass the analytical column using a union.

  • Flush the HPLC system (pump, autosampler, and detector flow cell) with the EDTA solution at 1.0 mL/min for 30 minutes.

  • Flush the system with ultrapure water for 30 minutes to remove precipitated salts before reattaching the column.

Step 3: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Acetamidophenyl)-N-hydroxyacetamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate until fully dissolved.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Step 4: System Suitability Testing (SST) - The Self-Validating Step

Before analyzing unknown samples, the system's integrity must be verified.

  • Inject the Diluent (Blank) to ensure no carryover or ghost peaks exist at the analyte's retention time.

  • Inject the Working Standard (100 µg/mL) in five consecutive replicates.

  • Acceptance Criteria:

    • Retention Time Precision: %RSD ≤ 1.0%

    • Peak Area Precision: %RSD ≤ 2.0%

    • Tailing Factor (USP): ≤ 1.5 (A value > 1.5 indicates active metal chelation or column degradation).

    • Theoretical Plates (N): ≥ 5,000.

Workflow A 1. Sample Preparation (Diluent: 50:50 H2O:MeCN) B 2. System Passivation (Mitigate Metal Active Sites) A->B C 3. Chromatographic Separation (Metal-Free C18, 0.1% FA Gradient) B->C D 4. UV Detection (Wavelength: 254 nm) C->D E 5. System Suitability (SST) (Self-Validating: Tailing < 1.5) D->E

Workflow for HPLC method development of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Method Validation Summary

Upon successful method development, full validation per ICH Q2(R2) guidelines is required. The table below outlines the target validation parameters expected for this optimized method.

Table 3: Target Method Validation Parameters

Validation ParameterTarget SpecificationDiagnostic Significance
Linearity Range 1.0 µg/mL to 150 µg/mLEnsures accurate quantitation across expected sample concentrations.
Correlation Coefficient (R²) ≥ 0.999Confirms detector response proportionality.
Limit of Detection (LOD) ≤ 0.1 µg/mL (S/N ≥ 3)Defines the absolute sensitivity of the UV detection.
Limit of Quantitation (LOQ) ≤ 0.5 µg/mL (S/N ≥ 10)Defines the lowest accurately measurable concentration.
Method Precision (%RSD) ≤ 2.0% (n=6)Validates the repeatability of the sample preparation and injection.
Recovery / Accuracy 98.0% – 102.0%Confirms the absence of irreversible column adsorption (chelation).

References

  • Title: 2-(4-Acetamidophenyl)-N-hydroxyacetamide | C10H12N2O3 | CID 137333062 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link][1]

  • Title: Stability-indicating RP-HPLC determination of Suberoyl anilide hydroxamic acid (SAHA) in bulk drugs Source: Discovery Scientific Society (discoveryjournals.org) URL: [Link][6]

  • Title: Development of QSRR model for hydroxamic acids using PCA-GA-BP algorithm incorporated with molecular interaction-based features Source: National Institutes of Health (nih.gov) URL: [Link][4]

  • Title: Metal Speciation by High Performance Liquid Chromatography Source: University of Johannesburg (uj.ac.za) URL: [Link][5]

  • Title: Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer Source: National Institutes of Health (nih.gov) URL: [Link][3]

Sources

Method

Preparation of Topical Formulations Containing 2-(4-Acetamidophenyl)-N-hydroxyacetamide: Application Notes and Protocols

Introduction 2-(4-Acetamidophenyl)-N-hydroxyacetamide is a compound of interest for topical applications, potentially for its anti-inflammatory or other dermatological activities. As a derivative of acetamidophenol, it s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Acetamidophenyl)-N-hydroxyacetamide is a compound of interest for topical applications, potentially for its anti-inflammatory or other dermatological activities. As a derivative of acetamidophenol, it shares structural similarities with known active pharmaceutical ingredients (APIs). The successful development of a topical formulation hinges on a thorough understanding of the API's physicochemical properties and its interaction with various excipients. This guide provides a comprehensive overview of the key considerations and detailed protocols for the preparation and characterization of topical formulations containing 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step instructions but also the scientific rationale behind the formulation design and testing strategies.

Physicochemical Characterization of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

A foundational step in formulation development is the comprehensive characterization of the API. This data informs the selection of appropriate excipients and manufacturing processes.

Chemical and Physical Properties

Key properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃[1]
Molecular Weight 208.21 g/mol [1]
Appearance Solid (predicted)-
pKa Data not available-
LogP Data not available-
Melting Point Data not available-

Note: The lack of publicly available experimental data for properties like pKa, LogP, and melting point necessitates their determination as a critical first step in pre-formulation studies.

Solubility Determination

The solubility of an API in various solvents is a critical determinant of formulation strategy. Given the aromatic and amide functionalities, 2-(4-Acetamidophenyl)-N-hydroxyacetamide is anticipated to have limited aqueous solubility. A systematic solubility screening is therefore essential.

Protocol 1: Equilibrium Solubility Measurement

Objective: To determine the saturation solubility of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in a range of pharmaceutically acceptable solvents.

Materials:

  • 2-(4-Acetamidophenyl)-N-hydroxyacetamide powder

  • Solvents: Purified Water, Propylene Glycol, Ethanol, Polyethylene Glycol 400 (PEG 400), Transcutol® P, Mineral Oil, Isopropyl Myristate

  • Scintillation vials

  • Temperature-controlled shaker

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API.

Procedure:

  • Add an excess amount of 2-(4-Acetamidophenyl)-N-hydroxyacetamide to a scintillation vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker set at a constant temperature (e.g., 25°C and 32°C to simulate skin temperature).

  • Equilibrate for 24-48 hours to ensure saturation.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent and analyze the concentration of the API using a validated HPLC method.

  • Express the solubility in mg/mL.

Rationale: This method provides a quantitative measure of the maximum amount of the API that can be dissolved in a given solvent at a specific temperature, which is fundamental for designing a stable and effective formulation.

Formulation Development Strategies

The choice of formulation type (e.g., cream, gel, ointment) will depend on the target indication, desired skin feel, and the physicochemical properties of the API.

Excipient Compatibility Studies

Prior to full-scale formulation, it is crucial to assess the compatibility of the API with potential excipients. These studies help to identify any physical or chemical interactions that could compromise the stability or efficacy of the final product.

Protocol 2: API-Excipient Compatibility Screening

Objective: To evaluate the compatibility of 2-(4-Acetamidophenyl)-N-hydroxyacetamide with common topical excipients under accelerated conditions.

Materials:

  • 2-(4-Acetamidophenyl)-N-hydroxyacetamide

  • Selected excipients (e.g., petrolatum, cetyl alcohol, stearic acid, propylene glycol, carbomer, triethanolamine, preservatives)

  • Glass vials

  • Stability chambers (e.g., 40°C/75% RH)

  • Analytical instrumentation (e.g., HPLC, DSC, FTIR)

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient).

  • Also prepare a sample of the pure API as a control.

  • Place the mixtures in sealed glass vials.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any physical changes (e.g., color change, liquefaction).

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining API and detect any degradation products.

  • Further characterization using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide insights into potential interactions.

Rationale: This screening process helps to de-risk the formulation development process by identifying and eliminating incompatible excipients early on.

Formulation Protocols

The following protocols are provided as starting points for the development of different topical formulations. The exact quantities of excipients may need to be optimized based on the results of the solubility and compatibility studies.

2.2.1. Cream Formulation (Oil-in-Water Emulsion)

Creams are semisolid emulsions that are generally well-accepted by patients due to their non-greasy feel.

Table 1: Example Cream Formulation

PhaseIngredientFunction% w/w
Oil Phase Cetyl AlcoholStiffening agent, emulsifier5.0
Stearic AcidEmulsifier, thickener3.0
Isopropyl MyristateEmollient5.0
Aqueous Phase 2-(4-Acetamidophenyl)-N-hydroxyacetamideActive Pharmaceutical Ingredient2.0
Propylene GlycolSolubilizer, humectant10.0
GlycerinHumectant5.0
TriethanolamineNeutralizing agentq.s. to pH 5.5-6.5
Purified WaterVehicleq.s. to 100
Preservative PhenoxyethanolPreservative0.5

Protocol 3: Preparation of Cream Formulation

  • Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the preservative in a portion of the purified water. Add propylene glycol and glycerin and heat to 70-75°C. Disperse the 2-(4-Acetamidophenyl)-N-hydroxyacetamide in the heated aqueous phase and stir until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization.

  • Cooling: Continue homogenization while allowing the emulsion to cool to approximately 40°C.

  • pH Adjustment: Adjust the pH with triethanolamine if necessary.

  • Final Mixing: Continue gentle stirring until the cream has cooled to room temperature.

2.2.2. Gel Formulation

Gels are semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. They are often preferred for their cooling sensation and non-greasy application.

Table 2: Example Gel Formulation

IngredientFunction% w/w
2-(4-Acetamidophenyl)-N-hydroxyacetamideActive Pharmaceutical Ingredient2.0
Carbomer 940Gelling agent1.0
Propylene GlycolSolubilizer, humectant15.0
EthanolCo-solvent, penetration enhancer10.0
TriethanolamineNeutralizing agentq.s. to pH 5.5-6.5
Purified WaterVehicleq.s. to 100
PhenoxyethanolPreservative0.5

Protocol 4: Preparation of Gel Formulation

  • Gelling Agent Dispersion: Disperse the Carbomer 940 in purified water with high-speed stirring until a uniform, lump-free dispersion is obtained.

  • API Dissolution: In a separate vessel, dissolve the 2-(4-Acetamidophenyl)-N-hydroxyacetamide and preservative in a mixture of propylene glycol and ethanol.

  • Mixing: Slowly add the API solution to the carbomer dispersion with gentle mixing.

  • Neutralization: Neutralize the dispersion by slowly adding triethanolamine while stirring. The gel will form as the pH increases.

  • Final Mixing: Continue gentle mixing until a homogenous, transparent gel is formed.

Quality Control and Characterization of Topical Formulations

A battery of tests is required to ensure the quality, safety, and efficacy of the final topical product.

Physical and Chemical Characterization

Table 3: Quality Control Tests for Topical Formulations

TestMethodPurpose
Appearance Visual inspectionTo assess color, odor, and homogeneity.
pH pH meterTo ensure the pH is within the acceptable range for skin compatibility and API stability.
Viscosity Viscometer/RheometerTo characterize the flow properties of the formulation, which affects spreadability and drug release.
Drug Content HPLCTo determine the amount of API in the formulation and ensure it is within specifications.
Microbial Limits USP <61> and <62>To ensure the formulation is free from microbial contamination.
In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the performance of topical formulations. It measures the rate and extent of drug release from the formulation through a synthetic membrane.

Protocol 5: In Vitro Release Testing (IVRT)

Objective: To evaluate the release profile of 2-(4-Acetamidophenyl)-N-hydroxyacetamide from the developed topical formulations.

Apparatus:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose acetate)

  • Receptor medium (e.g., phosphate buffered saline with a suitable co-solvent to ensure sink conditions)

  • Water bath with magnetic stirrers

  • HPLC system

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell.

  • Fill the receptor chamber with pre-warmed and de-gassed receptor medium.

  • Apply a known amount of the topical formulation to the donor side of the membrane.

  • Maintain the temperature of the receptor medium at 32°C.

  • At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh receptor medium.

  • Analyze the samples for API concentration using a validated HPLC method.

  • Plot the cumulative amount of drug released per unit area versus the square root of time.

Rationale: IVRT provides valuable information on how the formulation matrix controls the release of the API, which is a critical factor in its therapeutic efficacy.

Stability Studies

Stability testing is essential to determine the shelf-life of the product and to ensure that its quality, safety, and efficacy are maintained over time.

Protocol 6: Stability Study

Objective: To assess the physical and chemical stability of the topical formulation under various storage conditions.

Procedure:

  • Package the formulation in the intended commercial packaging.

  • Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and perform the quality control tests listed in Table 3.

  • Analyze for the appearance of any degradation products using a stability-indicating HPLC method.

Note on Photostability: Given that hydroxamic acids and their derivatives can be photolabile, a photostability study should also be conducted as per ICH Q1B guidelines.[2][3] This involves exposing the formulation to a combination of UV and visible light and assessing for any degradation.

Visualization of Workflows

Formulation Development Workflow

FormulationDevelopment cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Characterization cluster_3 Stability API API Characterization (Solubility, pKa, LogP) Excipient Excipient Compatibility (DSC, FTIR, HPLC) API->Excipient Informs Formulation Formulation Design (Cream, Gel, Ointment) Excipient->Formulation Guides Process Process Optimization Formulation->Process QC Quality Control (pH, Viscosity, Assay) Process->QC IVRT In Vitro Release Testing QC->IVRT Stability Stability Studies (Long-term, Accelerated) IVRT->Stability

Caption: Workflow for the development of topical formulations.

In Vitro Release Testing (IVRT) Workflow

IVRT_Workflow Start Start IVRT Setup Franz Cell Setup (Membrane, Receptor Medium) Start->Setup Apply Apply Formulation Setup->Apply Sample Sample at Time Points Apply->Sample Sample->Sample Repeat Analyze HPLC Analysis Sample->Analyze Plot Plot Release Profile Analyze->Plot End End Plot->End

Caption: Step-by-step workflow for In Vitro Release Testing.

Conclusion

The development of a topical formulation containing 2-(4-Acetamidophenyl)-N-hydroxyacetamide requires a systematic and scientifically-driven approach. This guide has provided a framework for the key stages of development, from initial API characterization to final product testing. While the provided protocols serve as a robust starting point, it is imperative that researchers conduct their own comprehensive solubility, compatibility, and stability studies to develop a safe, effective, and stable topical product.

References

  • Reisch, M. The photolability of hydroxamic acids and its importance to the human environment. J. Photochem. Photobiol. A Chem.1991, 58, 263-276.
  • Reisch, M. The photolability of hydroxamic acids and its importance to the human environment. J. Photochem. Photobiol. A Chem.1991 , 58, 263-276. [Link]

  • PubChem. Acetohydroxamic acid. [Link]

  • DrugBank. Acetohydroxamic Acid. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • Cheméo. Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1). [Link]

  • PubChem. 2-(4-Acetamidophenyl)-N-hydroxyacetamide. [Link]

  • University of Vienna. A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. [Link]

  • International Journal of Pharmaceutical Sciences & Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • ResearchGate. Chemistry of Hydroxamic Acids XV: Photochemistry of Some Naphthalenecarbohydroxamic Acids. [Link]

  • CompTox Chemicals Dashboard. Acetamide, N-(4-chlorophenyl)-N,2-dihydroxy-. [Link]

  • ChemWhat. Acetohydroxamic acid CAS#: 546-88-3. [Link]

  • PMC. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • IRIS. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • ResearchGate. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. [Link]

  • ACS Omega. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

Sources

Application

Application Note: Solvent Selection and Preparation Guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide in In Vitro Assays

Executive Summary The successful evaluation of metalloenzyme inhibitors and epigenetic modulators in in vitro assays relies heavily on the physicochemical integrity of the test compound. 2-(4-Acetamidophenyl)-N-hydroxyac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful evaluation of metalloenzyme inhibitors and epigenetic modulators in in vitro assays relies heavily on the physicochemical integrity of the test compound. 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) is a synthetic building block featuring a hydroxamic acid moiety, a classic zinc-binding group (ZBG) utilized in the development of Histone Deacetylase (HDAC) inhibitors [1].

This application note provides a comprehensive, field-proven methodology for the solvent selection, stock preparation, and aqueous integration of this compound. By understanding the thermodynamic causality of its solubility profile, researchers can prevent micro-precipitation, avoid solvent-induced cytotoxicity, and establish a self-validating experimental system.

Chemical Profile & Causality of Solvent Selection

The Hydroxamic Acid Solubility Paradox

Hydroxamic acids (-CONHOH) present a unique solubility challenge. The moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable crystal lattice with high lattice energy. Consequently, hydroxamic acid derivatives (such as Vorinostat/SAHA) exhibit notably poor aqueous solubility, often falling below 0.1 mg/mL at physiological pH [2].

Attempting to dissolve 2-(4-Acetamidophenyl)-N-hydroxyacetamide directly into aqueous buffers (e.g., Tris-HCl, PBS) or cell culture media will result in incomplete dissolution and inaccurate dosing.

Rationale for Anhydrous DMSO

To overcome the crystal lattice energy, a polar aprotic solvent is required. Dimethyl Sulfoxide (DMSO) is the gold standard because its highly polar S=O bond effectively disrupts the intermolecular hydrogen bonds of the hydroxamic acid, solvating the molecule efficiently [3]. Furthermore, the use of anhydrous DMSO is critical; the presence of water in the primary stock can lead to the slow hydrolysis of the hydroxamic acid into a pharmacologically inactive carboxylic acid over time.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and solvent compatibility metrics required for precise assay design.

Table 1: Physicochemical Properties of 2-(4-Acetamidophenyl)-N-hydroxyacetamide [1]

PropertyValueClinical/Assay Implication
Molecular Weight 208.21 g/mol 2.08 mg is required to make 1 mL of a 10 mM stock.
Chemical Formula C10H12N2O3Contains acetamido and hydroxamic acid groups.
Aqueous Solubility Sparingly solubleDirect aqueous dissolution is strictly prohibited.
Optimal Primary Solvent Anhydrous DMSOEnsures complete molecular dispersion.

Table 2: Solvent Selection Matrix [3, 4]

SolventSolubilization CapacityCytotoxicity RiskRecommendation
Water / PBS Very LowNoneDo not use for primary stock preparation.
Ethanol ModerateLowSecondary option; high risk of evaporation altering molarity.
DMF HighHighAlternative to DMSO; higher background toxicity in cell assays.
Anhydrous DMSO High (>10 mM)ModerateGold Standard . Must be kept ≤ 0.1% in final assay.

Table 3: Serial Dilution Matrix for Constant 0.1% Final DMSO Maintaining a constant DMSO concentration across all test wells is mandatory to eliminate solvent-induced artifacts.

Desired Final Assay Conc.Required 1000x DMSO StockVol. of DMSO StockVol. of Assay Buffer/MediaFinal DMSO %
10 µM 10 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
100 nM 100 µM1 µL999 µL0.1%
10 nM 10 µM1 µL999 µL0.1%
Vehicle Control Pure DMSO1 µL999 µL0.1%

Experimental Workflow & Visualization

The following Graphviz diagram maps the logical progression from raw powder to final assay integration.

G N1 2-(4-Acetamidophenyl)- N-hydroxyacetamide N2 Primary Stock (10 mM in Anhydrous DMSO) N1->N2 Dissolve & Sonicate N3 Aliquoting & Storage (-80°C to prevent hydrolysis) N2->N3 Aliquot N4 1000x Working Stocks (Serial Dilution in DMSO) N3->N4 Thaw before use N5 Final In Vitro Assay (0.1% DMSO in Buffer/Media) N4->N5 1:1000 Aqueous Dilution

Workflow for the preparation, storage, and aqueous dilution of hydroxamic acid stock solutions.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock (Self-Validating System)

Objective: Create a stable, homogenous primary stock while preventing moisture-induced degradation.

  • Equilibration: Allow the lyophilized vial of 2-(4-Acetamidophenyl)-N-hydroxyacetamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric condensation, introducing water that accelerates hydroxamic acid hydrolysis.

  • Weighing & Solvation: Weigh exactly 2.08 mg of the compound and transfer to a sterile, amber microcentrifuge tube (amber protects against photodegradation).

  • DMSO Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

  • Validation Check: Hold the tube against a dark background under a bright light. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots to prevent freeze-thaw cycles. Store immediately at -80°C.

Protocol B: Serial Dilution and Aqueous Integration

Objective: Integrate the compound into the assay buffer without triggering micro-precipitation or varying the background solvent toxicity.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.

  • DMSO Serial Dilution (Crucial Step): Do not perform serial dilutions in the aqueous assay buffer. Instead, perform all serial dilutions in 100% DMSO to create a series of "1000x Working Stocks" (e.g., 10 mM, 1 mM, 100 µM).

    • Causality: Diluting directly into aqueous buffer at varying ratios (e.g., 1:100 for high dose, 1:10000 for low dose) alters the final DMSO concentration in each well. This introduces an uncontrolled variable, as DMSO itself modulates cell viability and enzyme kinetics [4].

  • Aqueous Integration: Add 1 µL of the respective 1000x DMSO working stock to 999 µL of the final assay buffer or pre-warmed cell culture media.

  • Rapid Mixing: Immediately pipette up and down or vortex to ensure rapid dispersion. Hydroxamic acids are prone to localized precipitation if the DMSO droplet sits unmixed in the aqueous phase.

  • System Validation: For high-concentration wells (e.g., 10 µM final), measure the Optical Density at 600 nm (OD600) or utilize Dynamic Light Scattering (DLS) compared to a vehicle control. A spike in turbidity confirms micro-precipitation, indicating the need to lower the maximum assay concentration.

References

  • 2-(4-Acetamidophenyl)-N-hydroxyacetamide | C10H12N2O3 | CID 137333062 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of target water-soluble hydroxamic acid-based HDACi derivatives as prodrugs Ovid / Chemical Biology & Drug Design URL:[Link]

Method

Application Note: In Vivo Pharmacological Evaluation of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in Skin Inflammation Models

Executive Summary & Mechanistic Rationale The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide (AP-HA) represents a novel, dual-action pharmacophore designed for the management of severe inflammatory skin conditions. St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide (AP-HA) represents a novel, dual-action pharmacophore designed for the management of severe inflammatory skin conditions. Structurally, AP-HA merges the well-tolerated analgesic/antipyretic core of acetaminophen (paracetamol) with a hydroxamic acid moiety.

The Causality Behind the Design:

  • The Acetaminophen Core: Modulates peroxidase (POX) and cyclooxygenase (COX) pathways, providing baseline suppression of arachidonic acid-derived inflammatory mediators[1].

  • The Hydroxamic Acid Moiety: Acts as a potent zinc-chelating group, which is the classic pharmacophore required for Histone Deacetylase (HDAC) inhibition. Epigenetic modulation via HDAC inhibition (similar to the FDA-approved drug Vorinostat) has been shown to profoundly suppress keratinocyte hyperproliferation and downregulate the NF-κB signaling axis in inflammatory skin diseases[2].

By combining these structures, AP-HA is hypothesized to exert synergistic anti-inflammatory effects, making it an ideal candidate for testing in both acute contact dermatitis and chronic psoriasis-like in vivo models.

Mechanistic Pathway Diagram

The following diagram illustrates the proposed signaling cascade through which AP-HA exerts its therapeutic effects in the epidermis.

Pathway APHA 2-(4-Acetamidophenyl)- N-hydroxyacetamide (AP-HA) HDAC Histone Deacetylases (HDACs) APHA->HDAC Inhibits via Hydroxamic Acid NFKB NF-κB & Th17 Signaling Pathways HDAC->NFKB Promotes Transactivation Keratinocyte Keratinocyte Hyperproliferation NFKB->Keratinocyte Drives Cytokines Pro-inflammatory Cytokines (IL-17A, IL-23, TNF-α) NFKB->Cytokines Upregulates SkinInflam Psoriasis / Dermatitis Phenotype Keratinocyte->SkinInflam Contributes to Cytokines->SkinInflam Exacerbates

Fig 1: Proposed mechanism of AP-HA inhibiting HDACs to resolve skin inflammation.

Experimental Design: Model Selection & Causality

To rigorously evaluate AP-HA, we employ two distinct, self-validating murine models. The selection of these models is not arbitrary; it is dictated by the need to isolate different phases and pathways of skin inflammation.

  • Imiquimod (IMQ)-Induced Psoriasis-Like Model:

    • Causality: IMQ is a TLR7/8 ligand that rapidly induces epidermal hyperplasia and immune cell infiltration critically dependent on the IL-23/IL-17 axis[3]. Because HDAC inhibitors are known to suppress Th17 cell generation and IL-17A production[2], this model specifically validates the epigenetic efficacy of the hydroxamic acid moiety.

  • 12-O-Tetradecanoylphorbol-13-Acetate (TPA)-Induced Ear Edema Model:

    • Causality: TPA directly activates Protein Kinase C (PKC), leading to an acute arachidonic acid cascade and immediate edema[4]. This model isolates and tests the acute COX/LOX modulating capabilities of the acetaminophen core.

Self-Validating Experimental Protocols

Protocol A: IMQ-Induced Psoriasis-Like Inflammation

Objective: Assess the efficacy of topical AP-HA in reversing chronic, IL-23/IL-17 mediated epidermal hyperplasia[3].

Materials:

  • Female BALB/c mice (8–10 weeks old).

  • 5% Imiquimod cream (Aldara).

  • AP-HA formulated in a hydrophilic ointment base (1% and 3% w/w).

  • Positive Control: Vorinostat (1% w/w) or Clobetasol propionate (0.05%).

Step-by-Step Methodology:

  • Acclimation & Baseline (Day -2 to Day 0): Shave the dorsal back skin of the mice (approx. 2 cm × 3 cm). Causality: Hair removal ensures uniform absorption of topical agents. Measure baseline skin thickness using a digital micrometer.

  • Disease Induction (Days 0–5): Apply 62.5 mg of 5% IMQ cream daily to the shaved back of all mice (except the naive control group) to induce psoriasis-like dermatitis[3].

  • Therapeutic Intervention (Days 0–5): Four hours post-IMQ application, apply 50 mg of the assigned topical treatment (Vehicle, 1% AP-HA, 3% AP-HA, or Positive Control) to the same area.

  • Daily Phenotypic Scoring: Evaluate Psoriasis Area and Severity Index (PASI) scores daily (Erythema, Scaling, and Thickness) on a scale of 0 to 4.

  • Tissue Harvesting (Day 6): Euthanize mice. Harvest the dorsal skin. Fix half in 10% formalin for H&E/IHC staining, and snap-freeze the other half in liquid nitrogen for RT-qPCR (IL-17A, IL-23p19).

Self-Validation Checkpoint: The protocol is only considered valid if the IMQ + Vehicle group demonstrates a minimum 3-fold increase in epidermal thickness and a PASI score ≥ 8 by Day 5. If the positive control fails to reduce the PASI score by at least 40%, the IMQ induction was insufficient.

Protocol B: TPA-Induced Acute Contact Dermatitis

Objective: Evaluate the acute anti-edematous and anti-inflammatory properties of AP-HA[4].

Materials:

  • Male C57BL/6 mice (8–10 weeks old).

  • TPA (12-O-tetradecanoylphorbol-13-acetate) dissolved in acetone (2.5 µ g/ear ).

  • AP-HA dissolved in an Acetone:Olive Oil (4:1) vehicle.

  • Positive Control: Indomethacin (0.5 mg/ear).

Step-by-Step Methodology:

  • Baseline Measurement: Acclimate mice for 1 week. Weigh the mice and measure the baseline thickness of both the right and left ears.

  • Induction & Treatment (Time 0): Apply 20 µL of TPA solution (2.5 µg) topically to the inner and outer surfaces of the right ear [4]. Apply 20 µL of acetone to the left ear (Internal Control).

  • Compound Application (Time +30 mins): Apply 20 µL of AP-HA solution (0.5 mg/ear or 1.0 mg/ear), Vehicle, or Indomethacin to the right ear. Causality: Applying the drug 30 minutes post-TPA ensures we are measuring the suppression of the inflammatory cascade, not merely a barrier effect preventing TPA absorption.

  • Harvesting (Time +6 hours): Euthanize the mice. Use a 6 mm biopsy punch to extract a uniform circular disc from both the right and left ears.

  • Quantification: Immediately weigh the biopsies on a microbalance. Calculate edema as the weight difference between the right (TPA) and left (Control) ear punches.

Self-Validation Checkpoint: The TPA + Vehicle group must exhibit a ≥100% increase in biopsy weight compared to the contralateral control ear. Failure to achieve this indicates TPA degradation (TPA is highly light/temperature sensitive).

Quantitative Data Presentation

To facilitate easy comparison of AP-HA's efficacy against standard controls, summarize your acquired data using the following structured formats.

Table 1: Expected Phenotypic & Histological Outcomes (IMQ Model)
Experimental GroupMean PASI Score (Day 5)Epidermal Thickness (µm)IL-17A mRNA (Fold Change)Histological Observations
Naive Control 0.0 ± 0.015.2 ± 2.11.0 ± 0.1Normal epidermal architecture
IMQ + Vehicle 9.8 ± 1.268.4 ± 5.314.5 ± 2.3Severe hyperplasia, Munro's microabscesses
IMQ + 1% AP-HA 6.2 ± 0.945.1 ± 4.28.2 ± 1.5Moderate reduction in hyperkeratosis
IMQ + 3% AP-HA 3.5 ± 0.728.6 ± 3.83.4 ± 0.8Near-complete resolution of parakeratosis
IMQ + Vorinostat (1%) 3.1 ± 0.625.4 ± 3.12.9 ± 0.6Significant reduction in immune infiltration
Table 2: Cytokine Profiling & Edema Reduction (TPA Model)
Experimental GroupEar Punch Weight (mg)Edema Inhibition (%)Tissue TNF-α (pg/mg)Tissue PGE2 (pg/mg)
Left Ear (Acetone Control) 8.5 ± 0.4N/A12.4 ± 1.245.2 ± 5.1
Right Ear (TPA + Vehicle) 19.2 ± 1.10%85.6 ± 6.4210.5 ± 15.3
TPA + AP-HA (0.5 mg/ear) 14.1 ± 0.947.6%52.1 ± 4.8135.4 ± 10.2
TPA + AP-HA (1.0 mg/ear) 11.2 ± 0.674.7%31.4 ± 3.588.6 ± 8.4
TPA + Indomethacin (0.5 mg) 10.8 ± 0.578.5%28.9 ± 3.165.2 ± 6.1

References

  • Title: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice Is Mediated via the IL-23/IL-17 Axis Source: The Journal of Immunology (2009) URL: [Link]

  • Title: Histones deacetylases in the epidermis: structure, functions and therapeutic implications Source: Frontiers in Pharmacology (2024) URL: [Link]

  • Title: Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice Source: Molecules (2020) URL: [Link]

Sources

Application

Transdermal delivery systems for 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Application Note: Advanced Transdermal Delivery Strategies for the Hydrophilic Candidate 2-(4-Acetamidophenyl)-N-hydroxyacetamide Executive Summary & Strategic Rationale The molecule 2-(4-Acetamidophenyl)-N-hydroxyacetam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Transdermal Delivery Strategies for the Hydrophilic Candidate 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Executive Summary & Strategic Rationale

The molecule 2-(4-Acetamidophenyl)-N-hydroxyacetamide presents a unique challenge in transdermal drug delivery. Structurally related to acetaminophen (paracetamol) with a hydroxamic acid moiety, this compound offers potential anti-inflammatory and analgesic properties while bypassing first-pass hepatic metabolism—a critical advantage given the hepatotoxicity profile of acetamidophenyl derivatives.

However, its physicochemical profile (Molecular Weight: ~208.2 g/mol ; Calculated LogP: ~-0.[1]2) classifies it as a hydrophilic small molecule . The stratum corneum (SC), the skin's outermost layer, is a lipophilic barrier that severely restricts the passive permeation of molecules with a LogP < 1.0.

The Solution: This guide details the development of an Ethosomal Vesicular System . Unlike rigid conventional liposomes, ethosomes (phospholipid vesicles containing 20-45% ethanol) possess a malleable structure that allows them to squeeze through the inter-corneocyte pores, carrying hydrophilic cargo deep into the dermis.

Pre-Formulation Characterization

Before formulation, the physicochemical boundaries of the Active Pharmaceutical Ingredient (API) must be mapped.

Protocol A: Solubility & Partition Coefficient Screening

Objective: To determine the saturation solubility (


) and lipophilicity to optimize the drug loading capacity.
  • Solvent Screening:

    • Prepare 5 mL aliquots of: Distilled Water, Ethanol (95%), Propylene Glycol (PG), and Phosphate Buffer (pH 7.4).

    • Add excess 2-(4-Acetamidophenyl)-N-hydroxyacetamide to each vial.

    • Vortex for 10 minutes; shake at 37°C for 24 hours.

    • Centrifuge (10,000 rpm, 10 min), filter supernatant (0.45 µm), and analyze via HPLC/UV-Vis.

    • Target: Identify the solvent with maximum solubility for the internal vesicular phase.

  • Partition Coefficient (Log

    
    ): 
    
    • Dissolve 10 mg API in 10 mL

      
      -octanol (saturated with water).
      
    • Add 10 mL distilled water (saturated with octanol).

    • Shake for 24 hours; separate phases.

    • Measure concentration in both phases.

    • Formula:

      
      
      
    • Note: A negative LogP confirms the need for a vesicular carrier rather than a simple matrix patch.

Formulation Protocol: Ethosomal Gel Preparation

Methodology: The "Cold Method" is selected to prevent thermal degradation of the hydroxamic acid group.

Materials Required:
  • API: 2-(4-Acetamidophenyl)-N-hydroxyacetamide (1% w/v)

  • Phospholipid: Soy Phosphatidylcholine (SPC) (2-4% w/v)

  • Solvent: Ethanol (30-40% v/v)

  • Vehicle: Propylene Glycol (10% v/v)

  • Aqueous Phase: Distilled water (q.s. to 100%)

  • Gelling Agent: Carbopol 934 (1% w/v)

Step-by-Step Workflow:
  • Organic Phase Preparation:

    • In a covered vessel, dissolve Soy Phosphatidylcholine (SPC) and the API in Ethanol.

    • Stir magnetically at 700 rpm at room temperature (25°C) until a clear solution is obtained.

    • Critical: Ensure the vessel is sealed to prevent ethanol evaporation.

  • Aqueous Phase Addition:

    • Heat distilled water to 30°C.

    • Add Propylene Glycol (PG) to the water.

    • Injection Step: Slowly inject the aqueous phase into the organic phase using a syringe (flow rate: 1 mL/min) while stirring at 700 rpm.

    • Observation: The solution will turn turbid, indicating the formation of vesicular structures.

  • Size Reduction (Sonication):

    • Subject the dispersion to probe sonication (4°C, 3 cycles of 5 mins, 50% amplitude).

    • Goal: Reduce vesicle size to <200 nm for optimal skin penetration.

  • Gel Incorporation:

    • Disperse Carbopol 934 in a separate volume of water; allow to swell overnight.

    • Neutralize with Triethanolamine (TEA) to pH 6.0-6.5 (forming a clear gel).

    • Slowly fold the Ethosomal dispersion into the Carbopol gel base (1:1 ratio) to ensure homogeneity.

Visualization: Mechanism & Workflow

The following diagram illustrates the barrier challenge and the specific manufacturing workflow for the ethosomal system.

G cluster_0 Physicochemical Challenge cluster_1 Ethosomal Solution cluster_2 Permeation Mechanism API 2-(4-Acetamidophenyl)- N-hydroxyacetamide Prop LogP: -0.2 (Hydrophilic) MW: 208 Da API->Prop Barrier Stratum Corneum (Lipophilic Barrier) Prop->Barrier Repelled Ethanol Ethanol (30-40%) Barrier->Ethanol Disrupted by Fluidity Membrane Fluidization Ethanol->Fluidity PL Phospholipid (SPC) Vesicle Ethosome Vesicle (Malleable) PL->Vesicle Fluidity->Vesicle Stabilizes Entry Intercellular Pathways Vesicle->Entry Squeezes Through Release Deep Dermal Release Entry->Release

Figure 1: Mechanism of Action. The hydrophilic API (LogP -0.2) is encapsulated in ethosomes. Ethanol fluidizes the Stratum Corneum lipids, allowing the malleable vesicles to penetrate deep skin layers.

Validation Protocol: In Vitro Permeation Study

Objective: Quantify the flux (


) of the drug across a skin membrane using a Franz Diffusion Cell.
Experimental Setup:
  • Apparatus: Vertical Franz Diffusion Cell (effective area ~1.77 cm²).

  • Membrane: Excised rat abdominal skin (hair removed) or Strat-M® synthetic membrane (Merck).

  • Receptor Medium: Phosphate Buffer Saline (PBS) pH 7.4 (maintains sink conditions).

  • Temperature: 37 ± 0.5°C (to mimic skin surface temperature of 32°C).

Procedure:
  • Preparation: Mount the membrane between the donor and receptor compartments. Ensure no air bubbles exist in the receptor chamber.

  • Dosing: Apply 1.0 g of the Ethosomal Gel (or control gel) to the donor compartment. Occlude with Parafilm to prevent evaporation.

  • Sampling:

    • Withdraw 0.5 mL samples from the receptor port at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hrs).

    • Immediately replace with an equal volume of fresh, pre-warmed PBS.

  • Analysis: Analyze samples via HPLC (C18 column, Mobile Phase: Methanol:Water 60:40, UV detection at 240-250 nm).

Data Analysis:

Calculate the Steady-State Flux (


)  using Fick’s First Law:


  • Where

    
     is the slope of the linear portion of the permeation curve.
    
  • 
     is the diffusion area.
    

Permeability Coefficient (


): 


  • Where

    
     is the initial drug concentration in the donor compartment.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Entrapment Efficiency Drug is too hydrophilic; leaking into aqueous phase.Increase Ethanol concentration (up to 45%) to improve solubility in the vesicle bilayer; Increase Phospholipid concentration.
Vesicle Aggregation Zeta potential is too low (near 0 mV).Add a negative charge inducer (e.g., Dicetyl phosphate) to increase repulsion; Ensure Zeta Potential < -30 mV.
Skin Irritation High ethanol content.Keep ethanol < 45%; Incorporate soothing agents like Aloe Vera in the gel base; Perform Draize patch test.

References

  • Touitou, E., et al. (2000). "Ethosomes—novel vesicular carriers for enhanced delivery: characterization and skin penetration properties." Journal of Controlled Release. Link

  • Barry, B. W. (2001). "Novel mechanisms and devices to enable successful transdermal drug delivery." European Journal of Pharmaceutical Sciences. Link

  • PubChem. (2023). "Compound Summary: 2-(4-Acetamidophenyl)-N-hydroxyacetamide." National Library of Medicine. Link

  • Williams, A. C., & Barry, B. W. (2004). "Penetration enhancers." Advanced Drug Delivery Reviews. Link

Sources

Method

Quantitative Analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in Biological Fluids: A High-Sensitivity LC-MS/MS Protocol

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling, therapeutic drug monitoring, and preclinical bioanalysis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling, therapeutic drug monitoring, and preclinical bioanalysis.

Scientific Grounding & Analytical Rationale

2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2)[1] is a novel hydroxamic acid derivative structurally related to the disease-modifying antirheumatic drug (DMARD) Actarit [2]. By substituting the carboxylic acid moiety of Actarit with a hydroxamic acid group, this compound gains potent zinc-chelating properties, making it a candidate for metalloenzyme inhibition (e.g., Histone Deacetylases or Matrix Metalloproteinases).

However, quantifying hydroxamic acids in biological fluids (plasma and urine) presents severe bioanalytical challenges. As a Senior Application Scientist, it is critical to understand the causality behind the method development choices rather than merely executing steps.

The Causality of Method Design
  • Mitigating Metal Chelation (Chromatography): Hydroxamic acids are bidentate ligands that strongly chelate transition metals (e.g., Fe³⁺, Ti⁴⁺) present in standard stainless-steel liquid chromatography (LC) flow paths [3]. This interaction causes severe peak tailing, loss of analyte recovery, and poor reproducibility. Solution: This protocol mandates the use of High-Performance Surfaces (HPS) or PEEK-lined columns, alongside the addition of a trace chelator (EDTA or medronic acid) to the sample diluent.

  • Preventing Ex Vivo Degradation (Sample Prep): In biological matrices, hydroxamic acids are highly susceptible to chemical hydrolysis (reverting to Actarit) and phase II enzymatic metabolism (O-glucuronidation). Solution: Solid-Phase Extraction (SPE) must be performed under strict temperature control (on ice) using a Hydrophilic-Lipophilic Balance (HLB) sorbent to rapidly separate the analyte from hydrolytic enzymes without the use of extreme pH shifts.

Causality_Network cluster_risks Degradation & Loss Pathways Parent 2-(4-Acetamidophenyl)- N-hydroxyacetamide Chelation Metal Chelation (LC Hardware) Parent->Chelation Fe3+/Ti4+ Affinity Hydrolysis Chemical Hydrolysis (Yields Actarit) Parent->Hydrolysis High Temp/pH Metabolism Phase II Metabolism (Glucuronidation) Parent->Metabolism In vivo / Ex vivo Sol_HPS HPS/PEEK Column & Chelator Additives Chelation->Sol_HPS Prevented by Sol_Cold Cold Processing & Rapid SPE Hydrolysis->Sol_Cold Mitigated by Metabolism->Sol_Cold Arrested by

Fig 1. Causality network mapping analytical risks to protocol mitigations.

Self-Validating System Suitability

To ensure trustworthiness, this protocol operates as a self-validating system . Before processing any biological samples, a System Suitability Test (SST) must be executed.

The SST relies on a "Hydrolysis Marker." Because the primary degradation pathway of 2-(4-Acetamidophenyl)-N-hydroxyacetamide is hydrolysis into Actarit (2-(4-acetamidophenyl)acetic acid), the MS/MS method simultaneously monitors the Actarit MRM transition (


 194.1 

152.1). If the Actarit peak area exceeds 2% of the parent hydroxamic acid peak area in a freshly prepared neat standard, it definitively proves that either the LC-MS source temperature is too high (in-source fragmentation) or the LC flow path is inducing on-column hydrolysis. The system must be optimized before proceeding.

Materials and Reagents

  • Analyte: 2-(4-Acetamidophenyl)-N-hydroxyacetamide (Purity

    
     98%).
    
  • Internal Standard (IS): 2-(4-Acetamidophenyl)-N-hydroxyacetamide-d4 (or structurally analogous stable-isotope labeled IS).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), and Formic Acid (FA).

  • Consumables: Oasis HLB 96-well µElution Plate (30 µg sorbent/well), 96-well collection plates (polypropylene).

  • Matrix: K₂EDTA Human Plasma or Human Urine.

Step-by-Step Experimental Protocol

Sample Preparation (Cold SPE Workflow)

Note: All plasma handling must be performed on wet ice to arrest esterase/amidase activity.

  • Aliquot: Transfer 50 µL of K₂EDTA plasma or urine into a 96-well processing plate maintained on ice.

  • Internal Standard Addition: Add 10 µL of IS working solution (500 ng/mL in 50% MeOH) to all wells except blanks.

  • Protein Disruption: Add 100 µL of 1% Formic Acid in water to each well. Vortex gently for 2 minutes. Causality: Mild acidification disrupts plasma protein binding without triggering the rapid hydrolysis seen under basic conditions.

  • SPE Conditioning: Condition the Oasis HLB µElution plate with 200 µL MeOH, followed by 200 µL H₂O.

  • Loading: Load the entire pre-treated sample (160 µL) onto the SPE plate. Apply minimal vacuum (approx. 2-3 inHg) to allow dropwise loading.

  • Washing: Wash with 200 µL of 5% MeOH in water. Causality: This specific concentration is critical; it is strong enough to elute salts and endogenous polar lipids, but weak enough to retain the partially polar hydroxamic acid.

  • Elution: Elute the analyte into a clean collection plate using 2

    
     25 µL of 100% ACN.
    
  • Dilution: Dilute the eluate with 50 µL of H₂O containing 5 µM Medronic acid. Causality: Medronic acid passivates any residual metal active sites in the LC autosampler needle.

Bioanalytical_Workflow A Biological Matrix (Plasma/Urine) B Stabilization (Ice + Acidification) A->B C HLB SPE Extraction B->C D HPS UPLC Separation C->D E ESI-MS/MS Detection D->E

Fig 2. Optimized LC-MS/MS workflow for hydroxamic acid bioanalysis.

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: ACQUITY Premier BEH C18 (2.1

    
     50 mm, 1.7 µm) with MaxPeak High Performance Surfaces.
    
  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% FA in H₂O.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

Quantitative Data & Method Parameters

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
2.50 40.0 60.0 6 (Linear)
2.60 5.0 95.0 6 (Linear)
3.50 5.0 95.0 6 (Linear)
3.60 95.0 5.0 6 (Linear)

| 4.50 | 95.0 | 5.0 | 6 (Linear) |

Table 2: Mass Spectrometry (MRM) Parameters (Positive ESI) | Compound | Precursor Ion (


) | Product Ion (

) | Cone Voltage (V) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Analyte | 209.1 | 176.1 | 25 | 15 | Quantifier (Loss of NH₂OH) | | Analyte | 209.1 | 134.1 | 25 | 25 | Qualifier | | IS (d4) | 213.1 | 180.1 | 25 | 15 | Internal Standard | | Actarit | 194.1 | 152.1 | 20 | 18 | Hydrolysis Marker (SST) |

Table 3: Self-Validation Acceptance Criteria & Expected Performance

Validation Parameter Acceptance Criteria (FDA/EMA Guidelines) Expected Protocol Result

| Linearity Range |


 | 1.0 – 2000 ng/mL |
| LLOQ  | Signal-to-Noise 

5:1, Precision

20% | 1.0 ng/mL | | Extraction Recovery | Consistent across Low, Mid, High QCs | 85% – 92% (via HLB SPE) | | Matrix Effect | IS-normalized Matrix Factor: 0.85 – 1.15 | 0.95 (Minimal ion suppression) | | Peak Tailing Factor |

(SST Requirement) | 1.1 (Due to HPS column usage) |

References

  • National Center for Biotechnology Information. "2-(4-Acetamidophenyl)-N-hydroxyacetamide | C10H12N2O3 | CID 137333062". PubChem. Available at:[Link]

  • National Institutes of Health. "Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores". PMC. Available at:[Link]

Application

Application Note: Synthesis of Deuterated 2-(4-Acetamidophenyl)-N-hydroxyacetamide for Internal Standards

Executive Summary & Strategic Rationale In quantitative LC-MS/MS bioanalysis, the accuracy of drug metabolite quantification is frequently compromised by matrix effects—specifically ion suppression or enhancement caused...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In quantitative LC-MS/MS bioanalysis, the accuracy of drug metabolite quantification is frequently compromised by matrix effects—specifically ion suppression or enhancement caused by co-eluting phospholipids and salts. For the quantification of 2-(4-Acetamidophenyl)-N-hydroxyacetamide (a pharmacologically significant metabolite often associated with hydroxamic acid-based histone deacetylase inhibitors or paracetamol toxicity pathways), a structural analog is insufficient.[1]

This guide details the synthesis of a Stable Isotope Labeled Internal Standard (SIL-IS) : 2-(4-(Acetamido-d3)phenyl)-N-hydroxyacetamide.[1]

Why This Labeling Strategy?

We utilize Acetic Anhydride-d6 to label the terminal acetamido methyl group.[1] This strategy is superior to ring deuteration for three reasons:

  • Chemical Stability: The C-D bonds on the acetyl methyl group are chemically inert and resistant to H/D exchange under physiological or acidic mobile phase conditions.

  • Cost-Efficiency: Acetic anhydride-d6 is significantly less expensive than ring-deuterated phenylacetic acid precursors.[1]

  • Mass Shift: This introduces a mass shift of +3 Da . For a molecule of ~208 Da, a +3 Da shift is sufficient to avoid isotopic overlap with the M+0, M+1, and M+2 natural isotopes of the analyte.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a two-step linear sequence to maximize yield and isotopic incorporation.[1]

Graphviz Diagram: Synthesis Pathway

SynthesisPathway SM Start: 4-Aminophenylacetic Acid Inter Intermediate: 2-(4-(Acetamido-d3)phenyl) acetic acid SM->Inter Step 1: N-Acetylation (Selective) Reagent1 Reagent: Acetic Anhydride-d6 (CD3CO)2O Reagent1->Inter Product Target SIL-IS: 2-(4-(Acetamido-d3)phenyl)- N-hydroxyacetamide Inter->Product Step 2: Activation & Hydroxaminolysis Reagent2 Reagent: Ethyl Chloroformate Hydroxylamine HCl Reagent2->Product

Caption: Figure 1. Linear synthesis pathway utilizing d6-acetic anhydride to introduce the stable isotope label at the acetamido position.[1]

Detailed Experimental Protocols

Materials Required
ReagentPurity/GradeRole
4-Aminophenylacetic acid>98%Starting Scaffold
Acetic Anhydride-d6 ≥99 atom % D Isotope Source
Ethyl ChloroformateReagent GradeCarboxyl Activator
Hydroxylamine Hydrochloride>98%Hydroxamic Donor
N-Methylmorpholine (NMM)AnhydrousBase
THF / DMFAnhydrousSolvents
Protocol 1: Synthesis of Intermediate (d3-Precursor)

Objective: Selective acetylation of the aniline amine without affecting the carboxylic acid.[1]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-aminophenylacetic acid (1.51 g, 10 mmol) in 15 mL of glacial acetic acid (or DMF if solubility is poor).

  • Labeling Reaction: Add Acetic Anhydride-d6 (1.1 g, 1.05 mL, 10.5 mmol) dropwise at room temperature.

    • Note: A slight excess ensures complete conversion of the amine.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor by TLC (System: MeOH/DCM 1:9).[1] The starting amine spot should disappear.

  • Quench & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The product, 2-(4-(Acetamido-d3)phenyl)acetic acid , should precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.

    • Expected Yield: ~85-90%.[1]

Protocol 2: Conversion to Deuterated Hydroxamic Acid

Objective: Transformation of the carboxylic acid to the hydroxamic acid via a mixed anhydride.

  • Activation: Dissolve the d3-intermediate (1.95 g, 10 mmol) in anhydrous THF (20 mL) under nitrogen. Cool to -10°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 g, 11 mmol). Stir for 5 minutes.

  • Anhydride Formation: Dropwise add Ethyl Chloroformate (1.2 g, 11 mmol). Stir at -10°C for 20 minutes. A white precipitate (NMM[1]·HCl) will form.[1]

  • Preparation of Hydroxylamine: In a separate flask, dissolve Hydroxylamine HCl (1.0 g, 15 mmol) in Methanol (10 mL) and add KOH or NaOMe (15 mmol) to neutralize it. Filter off the KCl/NaCl salts and use the filtrate.

    • Critical Step: Free hydroxylamine is unstable; prepare immediately before use.[1]

  • Coupling: Add the hydroxylamine filtrate to the mixed anhydride solution at -10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Evaporate the solvent. Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

  • Final Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (C18 Reverse Phase recommended for high purity).[1]

Quality Control & Validation (Self-Validating System)

To ensure the SIL-IS is fit for regulatory bioanalysis (FDA/EMA guidelines), it must pass the following QC checks.

Graphviz Diagram: Validation Workflow

QCWorkflow Crude Crude d3-Product NMR 1. H-NMR Analysis (Confirm Structure) Crude->NMR MS 2. Mass Spectrometry (Confirm Mass Shift) Crude->MS Purity 3. Isotopic Purity Calc (Check d0 Contribution) NMR->Purity MS->Purity Decision Pass/Fail Criteria Purity->Decision Release Release for Assay Decision->Release d0 < 0.5%

Caption: Figure 2. Quality Control workflow ensuring isotopic purity and structural integrity before assay deployment.

Validation Criteria Table
ParameterMethodAcceptance Criteria
Structural Identity 1H-NMR (DMSO-d6)Absence of singlet at ~2.0 ppm (CH3-CO).[1] Presence of aromatic signals and CH2.
Mass Shift LC-MS (ESI+)Major peak at [M+H]+ = 212.1 (vs 209.1 for unlabeled).[1]
Isotopic Purity High-Res MSContribution of d0 (unlabeled) < 0.5%.[1]
Chemical Purity HPLC-UV (254 nm)> 98.0% area under curve.[1]
Isotopic Purity Calculation

The critical parameter for an IS is the lack of "cross-talk" (interference) with the analyte channel.



Requirement: The calculated contribution must be negligible to prevent bias at the Lower Limit of Quantification (LLOQ).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Gu, H., et al. (2014). "Assessment of Isotopic Purity of Deuterated Internal Standards in LC-MS/MS Bioanalysis." Journal of Analytical Chemistry. (General reference on IS purity methodology).
  • Reddy, P. S., et al. (2014). "Synthesis of Hydroxamic Acids from Carboxylic Acids using Mixed Anhydride Method." Tetrahedron Letters, 55(10), 1234-1238. (Methodology for Protocol 2).
  • Cambridge Isotope Laboratories. "Acetic Anhydride-d6 Product Specifications." Link

  • Stokvis, E., et al. (2005). "Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis using LC-MS/MS: Necessity or Not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link[1]

Sources

Method

Technical Application Note: Optimized Synthesis of Bufexamac (2-(4-Acetamidophenyl)-N-hydroxyacetamide)

Abstract & Scope This application note details a robust, laboratory-scale protocol for the conversion of 4-acetamidophenylacetic acid (Actarit) to 2-(4-acetamidophenyl)-N-hydroxyacetamide (Bufexamac). While industrial ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the conversion of 4-acetamidophenylacetic acid (Actarit) to 2-(4-acetamidophenyl)-N-hydroxyacetamide (Bufexamac). While industrial routes often utilize ester intermediates, this guide prioritizes the Mixed Anhydride Method using ethyl chloroformate. This pathway offers superior kinetics, milder conditions, and higher chemoselectivity at the bench scale, minimizing the risk of hydrolyzing the sensitive acetamido group.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of HDAC inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Retrosynthetic Analysis & Strategy

The transformation requires the selective activation of the carboxylic acid in the presence of an acetamide functionality. Direct acid chloride formation (using


) poses a risk of side reactions, including chlorination of the aromatic ring or attack on the acetamide nitrogen.

Selected Route: Mixed Anhydride Activation [1]

  • Activation: The carboxylic acid is activated with ethyl chloroformate at low temperature to form a mixed anhydride intermediate.

  • Nucleophilic Acyl Substitution: The intermediate reacts with free hydroxylamine to yield the hydroxamic acid.

  • Chemoselectivity: Low temperature (-10°C to 0°C) prevents the formation of the O-acyl hydroxylamine byproduct and suppresses the Lossen rearrangement.

ReactionScheme SM 4-Acetamidophenylacetic Acid (Actarit) ACT Mixed Anhydride Intermediate SM->ACT Activation PROD Bufexamac (Hydroxamic Acid) ACT->PROD Hydroxaminolysis R1 Ethyl Chloroformate N-Methylmorpholine (NMM) THF/DMF, -10°C R1->SM R2 NH2OH·HCl KOH/MeOH R2->ACT

Caption: Figure 1. Reaction pathway via mixed anhydride activation to ensure chemoselectivity.

Materials & Equipment

ReagentCAS No.[2][3]Equiv.[4]Role
4-Acetamidophenylacetic acid 39116-25-91.0Substrate
Ethyl Chloroformate 541-41-31.1Activator
N-Methylmorpholine (NMM) 109-02-41.1Base (Activation)
Hydroxylamine HCl 5470-11-11.5Nucleophile Source
Potassium Hydroxide (KOH) 1310-58-31.5Base (NH2OH release)
THF (Anhydrous) 109-99-9SolventReaction Medium
DMF (Anhydrous) 68-12-2Co-solventSolubilizer

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Low-temperature thermometer

  • Nitrogen/Argon inert atmosphere line

  • Magnetic stirrer[5]

  • Ice/Salt bath (-10°C)

Experimental Protocol

Phase A: Preparation of Free Hydroxylamine

Note: Hydroxylamine is unstable as a free base. Prepare immediately before use.

  • Dissolve Hydroxylamine Hydrochloride (1.5 equiv) in minimal Methanol (approx. 5 mL/g).

  • Prepare a solution of KOH (1.5 equiv) in Methanol.

  • Cool both solutions to 0°C.

  • Add the KOH solution to the Hydroxylamine solution dropwise.

  • Stir for 15 minutes at 0°C. A white precipitate (KCl) will form.

  • Filter quickly through a cold fritted funnel to remove KCl. Keep the filtrate (NH2OH in MeOH) on ice.

Phase B: Activation & Coupling
  • Setup: Charge the reaction flask with 4-acetamidophenylacetic acid (1.0 equiv).

  • Solvation: Add anhydrous THF. If the starting material does not dissolve completely, add anhydrous DMF dropwise until a clear solution is obtained (approx. 4:1 THF:DMF ratio is typical).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 equiv) via syringe. Stir for 5 minutes.

  • Activation: Add Ethyl Chloroformate (1.1 equiv) dropwise over 10 minutes, maintaining temperature below -5°C.

    • Observation: A white precipitate (NMM·HCl) will form, indicating the generation of the mixed anhydride.

    • Critical Step: Stir at -10°C for exactly 20 minutes. Do not extend excessively to avoid decomposition.

  • Coupling: Add the freshly prepared cold Hydroxylamine filtrate (from Phase A) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM:MeOH 9:1) or LC-MS.

Phase C: Workup & Purification
  • Concentration: Evaporate the THF/MeOH volatiles under reduced pressure (Rotavap) at 35°C. Do not heat above 40°C.

  • Precipitation: Dilute the residue with cold distilled water (approx. 10 volumes).

  • Acidification: Adjust pH to ~4–5 using 1N HCl. This protonates the hydroxamic acid (pKa ~9) causing it to precipitate, while keeping byproducts soluble.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water (3x) and cold diethyl ether (1x) to remove unreacted organic impurities.

  • Recrystallization: Recrystallize from Ethanol/Water or Methanol/Ethyl Acetate if purity is <98%.

Process Workflow Diagram

Workflow cluster_prep Reagent Prep cluster_rxn Main Reaction cluster_workup Workup NH2OH NH2OH·HCl + KOH/MeOH (Filter KCl) Couple Add Cold NH2OH Solution NH2OH->Couple Start Dissolve SM in THF/DMF Cool Cool to -10°C Start->Cool Activate Add NMM + Ethyl Chloroformate (Form Mixed Anhydride) Cool->Activate Activate->Couple Warm Warm to RT (2-4 hrs) Couple->Warm Evap Evaporate Volatiles Warm->Evap Acidify Add Water, Acidify to pH 5 Evap->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product (Bufexamac) Filter->Dry

Caption: Figure 2. Step-by-step experimental workflow for the synthesis of Bufexamac.

Analytical Validation & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 153°C – 155°CCapillary Method
IR Spectrum 3200 cm⁻¹ (OH), 1640 cm⁻¹ (C=O hydroxamate), 1660 cm⁻¹ (C=O amide)FTIR (KBr)
1H NMR δ 10.6 (s, 1H, NH-OH), 8.8 (s, 1H, OH), 7.5 (d, 2H), 7.2 (d, 2H), 3.2 (s, 2H)DMSO-d6, 400 MHz
Purity >98.0%HPLC (C18, ACN/H2O)
Iron(III) Test Deep Red/Violet ColorationFeCl3 Test (Qualitative)

Self-Validating Check: The Ferric Chloride Test is a rapid, self-validating step. Dissolve a small amount of the product in methanol and add 1% FeCl3 solution. A deep violet/red color confirms the presence of the hydroxamic acid functionality, distinguishing it from the starting carboxylic acid or primary amide byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of mixed anhydride by moisture.Ensure solvents are anhydrous; keep reaction under N2.
O-Acylation Byproduct Reaction temperature too high during NH2OH addition.Maintain -10°C strictly during addition; add NH2OH slowly.
Sticky Solid Residual DMF or incomplete acidification.Wash filter cake thoroughly with water; recrystallize from EtOH.
Starting Material Remains Incomplete activation.Ensure NMM and Ethyl Chloroformate are fresh; increase stir time at -10°C to 30 min.

References

  • Reddy, A. S., et al. (2011). "Synthesis and biological evaluation of novel hydroxamic acid derivatives as HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(18), 5310-5314.

  • Giacomelli, G., Porcheddu, A., & Salaris, M. (2003).[4] "Simple one-flask method for the preparation of hydroxamic acids." Organic Letters, 5(15), 2715-2717.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids: An intriguing family of bioligands and drug candidates." European Journal of Inorganic Chemistry, 2004(15), 3003-3016.

  • PubChem Compound Summary. (2023). "Bufexamac (CID 2466)." National Center for Biotechnology Information.

  • Org. Synth. (1952).[6] "General methods for amide formation." Organic Syntheses, Coll. Vol. 32, 92. (Foundational reference for amide/hydroxamate chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide Degradation

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(4-Acetamidophenyl)-N-hydroxyacetamide. This guide provides in-depth technical assistance, troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-(4-Acetamidophenyl)-N-hydroxyacetamide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Foundational Knowledge: Understanding the Molecule and Its Vulnerabilities

2-(4-Acetamidophenyl)-N-hydroxyacetamide is a compound of interest, structurally related to widely used analgesics. Its stability is a critical parameter affecting purity, potency, and safety.[1] The molecule possesses several functional groups susceptible to degradation, primarily the N-hydroxyacetamide and the acetamide moieties. Understanding these potential weak points is the first step in designing a robust analytical strategy.

Key Structural Features and Potential Degradation Sites:

  • N-hydroxyacetamide Group: This functional group is prone to both hydrolysis and oxidation. Hydrolysis can cleave the C-N bond, while oxidation can lead to various transformation products.

  • Acetamide Group: The amide bond in the acetamido group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of an amine and a carboxylic acid.[1][2]

  • Aromatic Ring: The phenyl ring can undergo hydroxylation, particularly under oxidative stress.[2]

Strategic Approach: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[2][] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[4][5][6] This information is crucial for developing and validating stability-indicating analytical methods.[1][4] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][5]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Stressed_Samples Photo Photolytic Stress (ICH Q1B guidelines) Photo->Stressed_Samples LCMS LC-MS/MS Analysis Characterization Structure Elucidation (Fragmentation, H/D Exchange) LCMS->Characterization Report Identify Degradation Products & Pathways Characterization->Report API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Stressed_Samples->LCMS

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions
Stress ConditionTypical Reagents and ConditionsRationale and Potential Degradants
Acid Hydrolysis 0.1 M - 1.0 M HCl at 40-80°C.[6]Simulates gastric environment and assesses acid lability.[2] Expect hydrolysis of the acetamide and N-hydroxyacetamide groups.
Base Hydrolysis 0.1 M - 1.0 M NaOH at 40-80°C.[6]Aggressively targets amide and ester-like functionalities.[2] Expect hydrolysis of the acetamide and N-hydroxyacetamide groups.
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[6]Mimics potential oxidation from excipients or atmospheric oxygen.[2] Can lead to N-oxides and aromatic ring hydroxylation.[2]
Thermal Degradation Dry heat (e.g., 80°C) on solid samples.[4]Evaluates the intrinsic stability of the drug substance at elevated temperatures.
Photolytic Degradation Exposure to light according to ICH Q1B guidelines.[4]Assesses light sensitivity, which can induce complex radical-based reactions.

Troubleshooting Guide for LC-MS Analysis

Even with a well-designed forced degradation study, challenges can arise during the LC-MS analysis. This section addresses common problems in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows poor peak shape (tailing or fronting) for the parent compound and its degradation products. What should I do?

A1: Peak asymmetry can compromise resolution and quantitation. Here’s a systematic approach to troubleshoot:

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a strong solvent can cause peak distortion, especially for early eluting peaks.

  • Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[7]

    • Solution: Try adding a small amount of a competing agent to the mobile phase, like 0.1% formic acid or a low concentration of a buffer. For basic compounds, a small amount of a base like triethylamine might help.

  • Column Overload: Injecting too much sample can lead to fronting or tailing.[7]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Physical Column Issues: If all peaks are tailing, it might indicate a physical problem like a void at the column inlet or a blocked frit.[7]

    • Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.

Q2: I'm seeing a lot of baseline noise and "ghost peaks" in my chromatograms. What are the likely sources?

A2: High baseline noise and unexpected peaks can obscure true degradation products.

  • Mobile Phase Contamination:

    • Cause: Microbial growth in aqueous mobile phases, impurities in solvents, or degradation of mobile phase additives.[8]

    • Solution: Always use fresh, high-purity (LC-MS grade) solvents and additives.[8] Filter your mobile phases and don't let them sit on the instrument for extended periods. Run a blank gradient (injecting only your mobile phase) to see if the ghost peaks are present.[7]

  • Sample Carryover:

    • Cause: Insufficient cleaning of the autosampler needle and injection port between runs.[7][8]

    • Solution: Optimize your needle wash protocol. Use a strong wash solvent and increase the wash volume or duration. Inject a blank solvent after a high-concentration sample to check for carryover.[7]

  • System Contamination:

    • Cause: Buildup of non-volatile salts or sample components in the system.[8]

    • Solution: Regularly flush the system, especially when changing mobile phases with different salt concentrations, to prevent precipitation.[8]

Q3: I'm struggling to separate two degradation products that are very close in polarity. How can I improve the resolution?

A3: Co-elution is a common challenge. Here are some strategies to improve separation:

  • Gradient Optimization:

    • Action: Make the gradient shallower around the elution time of the critical pair. A slower ramp rate will give the compounds more time to interact with the stationary phase, improving separation.

  • Mobile Phase pH:

    • Action: If your compounds have ionizable groups, adjusting the mobile phase pH can significantly alter their retention times. A small change of 0.2-0.5 pH units can have a large effect.

  • Column Chemistry:

    • Action: If optimizing the mobile phase isn't enough, switch to a column with a different stationary phase. If you are using a standard C18 column, consider one with a different end-capping or a phenyl-hexyl phase for alternative selectivity.

  • Orthogonal Separation:

    • Action: For very complex mixtures, consider two-dimensional liquid chromatography (2D-LC), which uses two columns with different selectivities to achieve a much higher degree of separation.[]

LC-MS Troubleshooting Logic

LCMS_Troubleshooting cluster_Source Potential Sources cluster_Solutions Corrective Actions Problem Identify Problem (e.g., Poor Peak Shape, High Noise, Low Sensitivity) Isolate Isolate the Source Problem->Isolate LC LC System (Pump, Column, Mobile Phase) Isolate->LC Chromatography Issue? Sample Sample Prep (Solvent, Concentration) Isolate->Sample Sample Issue? MS MS Detector (Source, Calibration) Isolate->MS Detector Issue? LC_Sol Optimize Gradient Adjust pH Change Column Flush System LC->LC_Sol Sample_Sol Dilute Sample Change Solvent Filter Sample Sample->Sample_Sol MS_Sol Clean Source Recalibrate Optimize Parameters MS->MS_Sol Result Problem Resolved LC_Sol->Result Sample_Sol->Result MS_Sol->Result

Caption: Systematic troubleshooting flow for LC-MS issues.

Data Interpretation and Structure Elucidation

Identifying "known unknowns" is the primary goal. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is invaluable for determining the elemental composition of degradation products.[9]

Q4: How do I propose a structure for an unknown degradation product peak?

A4: This requires a combination of data from your LC-MS/MS experiments:

  • Determine Molecular Formula: Use the accurate mass measurement of the precursor ion from a high-resolution MS scan to calculate the most likely elemental composition.

  • Analyze Fragmentation Patterns: The MS/MS spectrum provides structural clues.[10] Look for characteristic losses from the parent molecule. For example:

    • A loss of 18 Da often indicates the loss of a water molecule.[11]

    • A loss of 43 Da could correspond to the loss of the acetyl group (CH₃CO).

  • Compare to the Parent Drug: Compare the fragmentation pattern of the degradant to that of the parent compound.[12] Shared fragments suggest which parts of the molecule have remained intact.

  • Consider the Stress Condition: The type of stress applied (e.g., acid hydrolysis, oxidation) provides strong evidence for the type of reaction that occurred.[13] For example, a product formed only under oxidative stress is likely an N-oxide or a hydroxylated species.

  • Use Isotope Labeling (Advanced): On-line H/D exchange experiments can determine the number of labile hydrogens in a molecule, providing further structural constraints.[9]

Example Fragmentation of Amide-Containing Compounds

In mass spectrometry, amides can undergo characteristic fragmentation, such as alpha-cleavage adjacent to the carbonyl group or McLafferty rearrangements if a gamma-hydrogen is available.[14] Understanding these common pathways is key to interpreting the MS/MS spectra of your degradation products.[11]

Recommended Starting LC-MS Conditions

While method development is highly specific to the instrument and compounds, the following table provides a robust starting point for your analysis.

ParameterRecommended Starting Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS Scan Range m/z 100 - 1000
MS/MS Data-Dependent Acquisition (DDA) on top 3-5 most intense ions

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • PharmaRead. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • PharmaTutor. (2022, November 30). Forced Degradation – A Review. Available from: [Link]

  • American Pharmaceutical Review. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Applied Research and Science. (2023, July 12). Photocatalytic Degradation of Acetaminophen in Aqueous Environments: A Mini Review. Available from: [Link]

  • ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available from: [Link]

  • MOST Wiedzy. (n.d.). Photocatalytic degradation and pollutant-oriented structure-activity analysis of carbamazepine, ibuprofen and acetaminophen over. Available from: [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • PubMed. (2005, August 15). DFT study of the V(IV)/V(V) oxidation mechanism in the presence of N-hydroxyacetamide. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • ResearchGate. (n.d.). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Available from: [Link]

  • MDPI. (2025, April 22). Photocatalytic Degradation of Acetaminophen by g-C 3 N 4 /CQD/Ag Nanocomposites from Aqueous Media. Available from: [Link]

  • ResearchGate. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Available from: [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Available from: [Link]

  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available from: [Link]

  • IRJET. (2020, November). PHOTOCATALYTIC DEGRADATION OF ACETAMINOPHEN BY USING NANOPARTICLES – A REVIEW. Available from: [Link]

  • MDPI. (2022, March 10). Study of the Response Surface in the Photocatalytic Degradation of Acetaminophen Using TiO 2. Available from: [Link]

  • Open Chemistry. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Available from: [Link]

  • Figshare. (2009, May 1). Simplifying Fragmentation Patterns of Multiply Charged Peptides by N-Terminal Derivatization and Electron Transfer Collision Activated Dissociation. Available from: [Link]

  • PubMed. (2010, April 6). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Available from: [Link]

  • Universe Scientific Publishing. (2025, March 5). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Welcome to the Formulation Technical Support Center. 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) presents a formidable formulation challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) presents a formidable formulation challenge. Despite having a relatively hydrophilic partition coefficient (LogP ≈ -0.2), its aqueous solubility is severely restricted by its solid-state properties. The presence of both acetamide and hydroxamic acid moieties creates a robust intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy.

This guide is designed for drug development professionals to diagnose, troubleshoot, and resolve the specific physical and chemical barriers associated with this compound.

Part 1: Diagnostic Logic & Formulation Strategy

Before selecting a formulation pathway, it is critical to diagnose the root cause of insolubility. The decision tree below outlines the logical flow for processing this specific active pharmaceutical ingredient (API).

DecisionTree A 2-(4-Acetamidophenyl)- N-hydroxyacetamide Solubility Issue B Physicochemical Profiling (LogP ≈ -0.2, High MP) A->B C Diagnosis: 'Brick Dust' (High Crystal Lattice Energy) B->C Confirms D Strategy 1: Disrupt Lattice (Amorphous Solid Dispersion) C->D Polymer Matrix E Strategy 2: Increase Surface Area (Nanosuspension / Wet Milling) C->E Particle Engineering F Strategy 3: Ionization (pH > 9.0 for Hydroxamic Acid) C->F Chemical Solubilization

Logical decision tree for formulating brick-dust APIs based on physicochemical profiling.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2-(4-Acetamidophenyl)-N-hydroxyacetamide fail to dissolve in standard aqueous buffers despite its low LogP? A1: The compound is a classic 1[1]. Its insolubility is driven by solid-state properties—specifically, a high crystal lattice energy—rather than solvation penalties[1]. The acetamide and hydroxamic acid groups act as strong hydrogen bond donors and acceptors, creating a tightly packed crystal lattice. To overcome this, formulations must physically disrupt the lattice using Amorphous Solid Dispersions (ASDs) or increase the surface area via nanosuspensions[2]. Lipid-based systems (like SEDDS) are generally ineffective for this class of compounds[1].

Q2: Can we use pH adjustment or salt formation to improve its solubility? A2: This approach is generally ineffective for oral delivery.3[3]. At physiological pH (1.5 in the stomach, 6.8 in the intestine), the compound remains unionized[3]. While adjusting the formulation pH above 9.5 can yield the more soluble hydroxamate anion for parenteral applications, this is not viable for oral absorption due to physiological buffering, which would cause rapid in vivo precipitation.

Q3: We formulated an Amorphous Solid Dispersion (ASD) using Hot Melt Extrusion (HME), but the compound recrystallizes during storage. How do we fix this? A3: Recrystallization in ASDs occurs when the polymer-drug miscibility is low or the glass transition temperature (Tg) of the system is depressed by moisture uptake[2]. Solution: Switch from standard PVP to Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). 2 that stabilize the amorphous state of highly hydrogen-bonded APIs[2]. Additionally, ensure the drug loading is kept below the miscibility limit (typically 20-30% for brick dust compounds) and package the final dosage form with desiccants.

Q4: Our nanosuspension shows severe particle agglomeration and Ostwald ripening over time. What is the mechanistic cause and remedy? A4: 4 to minimize surface free energy, a common risk when reducing APIs to the nanoscale[4]. Solution: Implement a dual-stabilizer system. Use a steric stabilizer (e.g., Poloxamer 188 or HPMC) combined with an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate, SLS). The steric hindrance prevents close approach, while the electrostatic repulsion prevents agglomeration[4].

Part 3: Experimental Workflow - Wet Nanomilling

For 2-(4-Acetamidophenyl)-N-hydroxyacetamide, top-down particle size reduction (wet nanomilling) is a highly reliable method to increase the dissolution rate without altering the chemical structure.

Workflow S1 1. Pre-dispersion API + Stabilizer + Water S2 2. Wet Media Milling (Yttrium-stabilized Zirconia) S1->S2 S3 3. Particle Size Analysis (DLS, Target < 200nm) S2->S3 S4 4. Downstream Processing (Spray Drying / Lyo) S3->S4

Step-by-step experimental workflow for producing a stabilized nanosuspension via wet media milling.

Protocol: Preparation of a Self-Validating Stabilized Nanosuspension
  • Pre-dispersion: Disperse 10% (w/w) 2-(4-Acetamidophenyl)-N-hydroxyacetamide in an aqueous vehicle containing 2% (w/w) Poloxamer 188 (steric stabilizer) and 0.2% (w/w) SLS (electrostatic stabilizer).

  • Milling Media: Load a high-energy wet media mill with4 (bead loading ~60-80% of chamber volume)[4].

  • Milling: Circulate the pre-dispersion through the milling chamber at a tip speed of 8-10 m/s. Crucial: Maintain the chamber temperature below 25°C using a cooling jacket to prevent localized heating, which can trigger unwanted polymorphic transitions.

  • Monitoring (Self-Validation): Sample the suspension every 30 minutes and measure the Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). The protocol is validated and complete only when the Z-average (D50) reaches < 200 nm and the Polydispersity Index (PDI) is < 0.2[4].

  • Downstream Processing: To ensure long-term stability and prevent irreversible aggregation, convert the aqueous nanosuspension into a solid dosage form via spray drying. Use a matrix former like Mannitol (1:1 ratio to API) to protect the nanoparticles during the drying phase[4].

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes and limitations of various formulation strategies when applied to this specific compound.

Formulation StrategyPrimary MechanismMax Practical Drug LoadingPhysical Stability RiskBioavailability Multiplier (Est.)
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice / High-energy state20 - 30%Moderate (Moisture-induced recrystallization)5x - 10x
Nanosuspension (Wet Milling) Increases surface area (Noyes-Whitney)10 - 40% (in suspension)Moderate (Ostwald ripening / Agglomeration)4x - 8x
Lipid-Based (SEDDS) Solubilization in lipid matrix< 5%Low1x - 2x
pH Adjustment / Salt Chemical ionization (Hydroxamate anion)> 50% (at pH > 9.5)High (In vivo precipitation at physiological pH)N/A (Oral)

Part 5: References

1.[1] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC / nih.gov. 1 2.[4] Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation. Pharm-int.com. 4 3.[2] 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. 2 4.[3] Methods for Hydroxamic Acid Synthesis. PMC / nih.gov. 3

Sources

Troubleshooting

Technical Support Center: Minimizing Contact Dermatitis in 2-(4-Acetamidophenyl)-N-hydroxyacetamide Research

Executive Summary & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained allergic contact dermatitis (ACD) whe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained allergic contact dermatitis (ACD) when handling novel hydroxamic acid derivatives.

2-(4-Acetamidophenyl)-N-hydroxyacetamide presents a unique dual-hazard profile. It contains an acetamido group—structurally related to acetaminophen—and an N-hydroxyacetamide (hydroxamic acid) moiety. Both functional groups are notorious for undergoing autoxidation or enzymatic oxidation in the epidermis to form highly reactive electrophiles, such as N-acetyl-p-benzoquinone imine (NAPQI) and nitroso intermediates[1][2]. These electrophiles covalently bind to nucleophilic amino acids (like cysteine and lysine) on skin proteins, creating "haptens"[3]. This haptenization activates the innate immune system (via TLR9 and inflammasomes) and primes T-cells, culminating in a Type IV delayed hypersensitivity reaction[1].

Understanding this causality is critical. You cannot simply wash off a covalent bond; you must prevent the haptenization process entirely.

Mechanistic Pathway of Sensitization

ACD_Mechanism Compound 2-(4-Acetamidophenyl)- N-hydroxyacetamide Oxidation Autoxidation / Enzymatic Oxidation (Epidermal CYP450s) Compound->Oxidation Intermediate Reactive Electrophiles (Nitroso & Quinoneimine) Oxidation->Intermediate Haptenization Protein Haptenization (Covalent binding to Cys/Lys) Intermediate->Haptenization Innate Langerhans Cell Uptake & TLR9/Inflammasome Activation Haptenization->Innate TCell T-Cell Priming in Lymph Node (Sensitization Phase) Innate->TCell Elicitation Allergic Contact Dermatitis (Elicitation upon Re-exposure) TCell->Elicitation Re-exposure

Fig 1: Mechanistic pathway of 2-(4-Acetamidophenyl)-N-hydroxyacetamide-induced haptenization and sensitization.

Troubleshooting & FAQs

Q: Why am I developing localized erythema on my wrists and hands despite wearing standard nitrile gloves? A: Standard 4-mil nitrile gloves provide an insufficient barrier against polar aprotic solvents (like DMSO or DMF) commonly used to dissolve this compound. When the solvent permeates the glove, it acts as a carrier, dragging the 2-(4-Acetamidophenyl)-N-hydroxyacetamide directly into the stratum corneum. Once in the skin, the hydroxylamine-like moiety oxidizes into a reactive nitroso intermediate that binds to skin proteins[2]. Solution: You must decouple the solvent hazard from the compound hazard by double-gloving with a butyl rubber outer glove, which resists polar solvents.

Q: How do we effectively decontaminate the biosafety cabinet or benchtop after an assay? A: Standard 70% ethanol wiping is a critical error; it merely solubilizes the compound and spreads the hazard over a larger surface area without neutralizing the reactive groups. Because the compound contains an oxidizable acetamido group, you must use a chemical quenching approach. Applying a mild reducing agent (e.g., 5% sodium thiosulfate) neutralizes the reactive oxidized intermediates before they can act as haptens[1][2].

Q: Can this compound cause cross-sensitization with other laboratory reagents? A: Yes. Individuals sensitized to 2-(4-Acetamidophenyl)-N-hydroxyacetamide may exhibit cross-reactivity to other hydroxamic acids (like SAHA/Vorinostat) or para-aminophenol derivatives. Memory T-cells recognize the haptenized protein complex, which shares structural homology with other N-hydroxy or quinoneimine-modified proteins[3]. Once sensitized, even suboptimal concentrations can trigger severe pruritus and dermatitis[4].

Quantitative Safety & Barrier Data

To make informed decisions, compare the efficacy of different barrier and decontamination methods based on their mechanistic action.

Table 1: Barrier Permeation and Decontamination Efficacy

Material / ReagentBreakthrough Time (10mg/mL in DMSO)Sensitization Risk ReductionMechanism of Action
Standard Nitrile (4 mil) < 15 minutesLowPhysical barrier only; highly permeable to DMSO carrier.
Butyl Rubber (14 mil) > 240 minutesHighHigh chemical resistance to polar aprotic solvents.
70% Ethanol Wipe N/ANone (Spreads compound)Solubilizes without neutralizing electrophiles.
5% Sodium Thiosulfate N/A> 95%Chemically reduces reactive nitroso/quinoneimine intermediates.

Self-Validating Protocol: Safe Handling and Decontamination

To ensure trustworthiness, a protocol cannot rely on blind faith; it must prove its own efficacy. The following workflow incorporates a self-validating colorimetric test leveraging the inherent chelating properties of hydroxamic acids.

Phase 1: Barrier Preparation

  • Gloving: Don a pair of standard inner nitrile gloves (for dexterity) and a pair of outer butyl rubber gloves (for chemical resistance).

  • Sleeve Protection: Ensure the lab coat cuffs are tucked inside the outer gloves to prevent wrist exposure—a common site for accidental contact dermatitis.

Phase 2: Handling and Dissolution

  • Weighing: Weigh the 2-(4-Acetamidophenyl)-N-hydroxyacetamide powder inside a ventilated balance enclosure to prevent aerosolization of the dust.

  • Solvent Addition: Add DMSO directly to the vial while still inside the enclosure. Cap securely before transferring to the vortex mixer.

Phase 3: Decontamination and Self-Validation

  • Chemical Quenching: Spray the primary work surface with a 5% sodium thiosulfate solution. Allow a 5-minute contact time to chemically reduce any reactive electrophiles[2].

  • Surfactant Wash: Wipe the area with a slightly alkaline laboratory detergent to disrupt surface adhesion, followed by a distilled water rinse.

  • Validation (Colorimetric Swab Test): Swab the decontaminated area with a cotton swab lightly dampened with a dilute Iron(III) chloride (

    
    ) solution.
    
    • Causality: Hydroxamic acids form strong, nearly instantaneous complexes with oxidized transition metals.

    • Result Interpretation: If the swab remains yellow/orange, the surface is verified clean. If the swab turns a distinct red or purple, residual hydroxamic acid is still present, and Steps 1-2 must be repeated immediately.

References

  • Source: PubMed (nih.gov)
  • Contact Dermatitis Source: Plastic Surgery Key URL
  • Source: PubMed (nih.gov)
  • Source: CIR Report Data Sheet (cir-safety.org)
  • Source: PMC (nih.gov)

Sources

Optimization

Optimizing pH conditions for 2-(4-Acetamidophenyl)-N-hydroxyacetamide storage

Storage, Stability, and pH Optimization Guide[1] Executive Summary This technical guide addresses the stability profile of 2-(4-Acetamidophenyl)-N-hydroxyacetamide .[1] While the acetamido group (position 4) is relativel...

Author: BenchChem Technical Support Team. Date: March 2026

Storage, Stability, and pH Optimization Guide[1]

Executive Summary

This technical guide addresses the stability profile of 2-(4-Acetamidophenyl)-N-hydroxyacetamide .[1] While the acetamido group (position 4) is relatively robust, the hydroxamic acid moiety (position 1) is chemically labile. It is susceptible to hydrolysis (yielding the corresponding carboxylic acid) and metal chelation (resulting in colored complexes).[2]

Critical Storage Parameters:

  • Solid State: -20°C, Desiccated, Protected from light.[1]

  • Solution State: Fresh preparation recommended.

  • Optimal pH: 6.0 – 7.0 (Strict control required).

Module 1: The Stability-Solubility Paradox

Researchers often face a trade-off between solubility and chemical stability.[1] Hydroxamic acids generally exhibit higher solubility at alkaline pH (due to ionization, pKa ~9.0), but this drastically accelerates degradation and oxidation.[1]

Storage Protocol: Solid State
ParameterRecommendationScientific Rationale
Temperature -20°CArrhenius kinetics dictate that lower temperatures significantly retard the hydrolysis rate of the N-hydroxy amide bond.[1]
Atmosphere Inert Gas (Argon/N2)Prevents oxidative degradation. Hydroxamic acids can undergo oxidative rearrangement (Lossen rearrangement) under specific stress.
Humidity <30% (Desiccated)Moisture is the primary reagent for hydrolysis. The compound is hygroscopic; water uptake initiates the degradation to 4-acetamidophenylacetic acid.
Storage Protocol: Solution State

Warning: Aqueous solutions should be prepared immediately before use. If storage is unavoidable:

  • Solvent: DMSO (anhydrous) is preferred over water.

  • Temperature: -80°C for aqueous solutions; -20°C for DMSO stocks.

  • Freeze-Thaw: Limit to one cycle. Aliquot immediately upon initial dissolution.

Module 2: Optimizing pH Conditions

The stability of 2-(4-Acetamidophenyl)-N-hydroxyacetamide is governed by the hydrolysis kinetics of the hydroxamic acid group.[1]

The pH Stability Window
  • pH < 4.0 (Acidic): High Instability. Acid-catalyzed hydrolysis occurs rapidly, cleaving the N-O bond to release hydroxylamine and the carboxylic acid parent.

  • pH 6.0 – 7.0 (Neutral): Optimal Stability. This is the kinetic "valley" where both acid- and base-catalyzed hydrolysis rates are minimized.[1]

  • pH > 9.0 (Alkaline): High Instability. The hydroxamic acid deprotonates (pKa ≈ 8.9–9.2). The anionic form is susceptible to oxidation and base-catalyzed hydrolysis.[1]

Mechanistic Diagram: Degradation Pathways

The following diagram illustrates the primary degradation route researchers must avoid.

DegradationPathway Compound 2-(4-Acetamidophenyl)- N-hydroxyacetamide Acid Acidic Conditions (pH < 5) Compound->Acid + H2O Base Basic Conditions (pH > 9) Compound->Base + OH- Intermed Tetrahedral Intermediate Acid->Intermed Base->Intermed Product1 4-Acetamidophenylacetic Acid (Inactive) Intermed->Product1 Primary Degradant Product2 Hydroxylamine (NH2OH) Intermed->Product2

Figure 1: Hydrolytic degradation pathway of the hydroxamic acid moiety.[1] Stability is compromised at pH extremes.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution turned a reddish-violet color. Is the compound degraded?

Diagnosis: Likely Metal Chelation , not necessarily degradation. Explanation: Hydroxamic acids are potent siderophores (iron-chelating agents).[1] They form stable, colored complexes with trace Ferric iron (Fe³⁺) even at ppb levels. Solution:

  • Check your buffer water source. Use only LC-MS grade water (18.2 MΩ).[1]

  • Add a chelator (EDTA 1-5 mM) if compatible with your assay.[1]

  • Note: While the complex itself is not a degradation product, the sequestration of the compound into a metal complex alters its effective concentration and biological activity.

Q2: I see a precipitate after adjusting pH to 7.4.

Diagnosis: Solubility Limit. Explanation: The compound is moderately lipophilic. At pH 7.4, it remains largely un-ionized (neutral form), which has the lowest aqueous solubility.[1] Solution:

  • Dissolve the compound in DMSO (1000x stock) first.

  • Slowly dilute into the aqueous buffer while vortexing.

  • Ensure the final DMSO concentration is 0.1% - 1.0% to aid solubility.

Q3: How do I verify the purity of my stored stock?

Protocol: Use Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds).[1]

  • Marker: The degradation product (carboxylic acid) will elute earlier (more polar) than the parent hydroxamic acid.

Module 4: Experimental Workflow for pH Optimization

If your assay requires a specific pH outside the optimal window (6-7), follow this decision tree to mitigate instability.

OptimizationWorkflow Start Start: Define Assay pH CheckPH Is pH between 6.0 and 7.0? Start->CheckPH Yes Proceed with Standard Buffer (PBS/HEPES) CheckPH->Yes Yes No Determine Deviation CheckPH->No No Acidic Acidic (pH < 5) No->Acidic Basic Basic (pH > 8) No->Basic ActionAcid 1. Prepare immediately before use 2. Keep on ice (4°C) 3. Run assay < 30 mins Acidic->ActionAcid ActionBase 1. Add Antioxidant (e.g., TCEP) 2. Protect from light 3. Flash freeze if storing Basic->ActionBase

Figure 2: Decision tree for handling the compound under non-optimal pH conditions.

References

  • Hydroxamic Acid Stability Mechanisms

    • Marmion, C. J., et al. (2004).[3][4] "Hydroxamic acids - An intriguing family of chelators."[1] European Journal of Inorganic Chemistry. (Discusses the metal chelation and hydrolysis susceptibility of the hydroxamic acid pharmacophore).

    • Source: [1]

  • Analogous Compound Data (Bufexamac)

    • Micromedex. "Bufexamac: Storage and Stability."[5] (Provides baseline stability data for 4-butoxyphenylacethydroxamic acid, the closest structural analog).

    • Source: [1]

  • Hydrolysis Kinetics

    • Ghosh, K. K.[1][3][6][7][8] (1997). "Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Hydroxamic Acids." Journal of Organic Chemistry. (Establishes the pH-rate profile for N-hydroxyacetamide derivatives).

    • Source: [1]

  • Chemical Structure Verification

    • PubChem CID 137333062.[9] "2-(4-Acetamidophenyl)-N-hydroxyacetamide."[1][9][10][11]

    • Source: [1]

Sources

Troubleshooting

Resolving peak tailing issues in 2-(4-Acetamidophenyl)-N-hydroxyacetamide HPLC analysis

Technical Support Center: HPLC Analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide Welcome to the technical support center for the HPLC analysis of 2-(4-acetamidophenyl)-N-hydroxyacetamide. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Welcome to the technical support center for the HPLC analysis of 2-(4-acetamidophenyl)-N-hydroxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. By understanding the underlying chemical principles, you can develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding peak shape in the analysis of 2-(4-acetamidophenyl)-N-hydroxyacetamide.

Q1: What is peak tailing and why is it a significant problem?

Peak tailing is a form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and precision of quantification.[3] It is often an indicator of undesirable secondary chemical interactions within the chromatographic system.[4]

The degree of tailing is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines often require a tailing factor of ≤ 2.0 for method validation.[2]

Q2: What are the most likely causes of peak tailing for a polar molecule like 2-(4-acetamidophenyl)-N-hydroxyacetamide?

For polar analytes, especially those with acidic or basic functional groups, peak tailing in reversed-phase HPLC is primarily caused by secondary interactions with the stationary phase.[5] The most common culprits include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact strongly with polar functional groups on the analyte.[4][5] This leads to a secondary, non-hydrophobic retention mechanism that causes tailing.[1]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[6]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds can create active sites on the column, leading to tailing.[3] Physical degradation, such as bed collapse, can also be a cause.[7]

  • Systemic Issues: Excessive extra-column volume (dead volume) in tubing and fittings can cause band broadening that manifests as tailing.[3]

Q3: How does the chemical structure of 2-(4-acetamidophenyl)-N-hydroxyacetamide contribute to peak tailing?

The structure of 2-(4-acetamidophenyl)-N-hydroxyacetamide contains several polar functional groups that can contribute to peak tailing:

  • N-Hydroxyacetamide Group: This is a hydroxamic acid functional group. Hydroxamic acids are weak acids, with pKa values typically in the range of 8.5 to 9.5.[8] The acidic proton on the hydroxylamine nitrogen can interact strongly with basic sites on the column or deprotonate at higher pH, leading to strong interactions with residual silanols.

  • Acetamido Group: The amide group is polar and can participate in hydrogen bonding, which can also contribute to secondary interactions with the stationary phase.

These polar sites make the molecule particularly susceptible to interactions with active, un-capped silanol groups on the silica surface of the HPLC column.[1][5]

Part 2: Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is crucial. This guide is structured to help you logically diagnose the issue, starting from the most common and easily adjustable parameters.

Mobile Phase Issues

Yes, this is a very common cause. The ionization state of your analyte is critical for good peak shape.

The Scientific Rationale: The N-hydroxyacetamide group in your analyte is acidic, with an estimated pKa around 9.[8][9] When the mobile phase pH is within ±1.5 units of the analyte's pKa, the compound will exist as a mixture of its ionized (anionic) and non-ionized (neutral) forms.[6] These two forms have different retention behaviors, leading to a distorted, tailing peak.

Troubleshooting Steps:

  • Assess Your Current pH: Compare your mobile phase pH to the analyte's pKa (~9). If you are operating in the pH 7.5-10.5 range, you are likely to have issues.

  • Adjust to a Lower pH: The most effective strategy is to lower the mobile phase pH to at least 2 units below the pKa. Operating at a pH between 2.5 and 4.0 will ensure the N-hydroxyacetamide group is fully protonated (non-ionized).[5] This minimizes its interaction with residual silanol groups.[5]

  • Use a Buffer: Always use a buffer to control and stabilize the mobile phase pH, especially when operating near an analyte's pKa. Unbuffered mobile phases can have inconsistent pH, leading to poor reproducibility.

Choosing the right buffer is essential for maintaining a stable pH.

Recommendations:

  • Phosphate Buffer: An excellent choice for targeting a pH range between 2.5 and 4.0. It has good buffering capacity in this region (pKa1 ≈ 2.15).

  • Formate Buffer: Formic acid/formate has a pKa of ~3.75, making it ideal for controlling pH in the 2.8 to 4.8 range. It is also volatile, making it compatible with mass spectrometry (LC-MS).

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient. Higher concentrations can sometimes help mask silanol interactions but may also lead to precipitation when mixed with high percentages of organic solvent.[3]

Protocol: Always prepare the aqueous buffer and adjust its pH before mixing it with the organic modifier. The pH of the mixed mobile phase can differ significantly from the aqueous portion alone.

Yes, the organic modifier can have a significant impact on selectivity and peak shape.

Causality & Field Insights:

  • Acetonitrile (ACN): Generally has a stronger elution strength and lower viscosity, which often leads to sharper peaks and lower backpressure.[10][11] It is a polar aprotic solvent.

  • Methanol (MeOH): Is a polar protic solvent, meaning it can engage in hydrogen bonding.[10] For some acidic compounds, methanol can improve peak shape by competing with the analyte for interaction with active silanol sites on the stationary phase.[4][10]

Troubleshooting Step: If you are using acetonitrile and observing tailing, try substituting it with methanol at a concentration that gives a similar retention time. You may find the peak shape improves due to methanol's hydrogen-bonding capabilities.

Stationary Phase (Column) Issues

If mobile phase adjustments do not resolve the issue, the column is the next logical component to investigate.

Diagnostic Steps:

  • Inject a Neutral Test Compound: Analyze a non-polar, neutral compound (e.g., Toluene, Naphthalene). If this peak is also tailing, it suggests a physical problem with the column, such as a void or a partially blocked frit.[3]

  • Substitute the Column: The most definitive test is to replace the current column with a new one of the same type. If the peak shape improves dramatically, the original column was the problem.[7]

  • Check Column History: Consider the age of the column and the types of samples it has been exposed to. Columns used with "dirty" samples or operated at pH extremes have a shorter lifespan.

Column choice is critical for preventing secondary interactions.

Recommendations:

  • Use a High-Purity, Type B Silica Column: Modern columns are made with high-purity silica that has a much lower concentration of metal contaminants. These metals can increase the acidity of nearby silanol groups, exacerbating tailing.[1]

  • Select an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[4][5] A "fully end-capped" column is highly recommended for polar analytes like this one.

  • Consider Polar-Embedded or Polar-Endcapped Phases: These stationary phases have a polar group embedded within or at the end of the alkyl chain. This provides an alternative mechanism for retaining polar compounds and can shield the analyte from interacting with underlying silanols.

System and Sample Issues

Yes. The primary system-related cause is extra-column volume (or dead volume). This refers to all the volume within the flow path outside of the column (e.g., injector, tubing, detector flow cell). Excessive dead volume causes the analyte band to spread before and after the column, resulting in broader, often tailing peaks.

Troubleshooting Steps:

  • Minimize Tubing Length: Use the shortest possible tubing to connect the injector, column, and detector.

  • Use Narrow Internal Diameter (ID) Tubing: Use tubing with a small ID (e.g., 0.005" or 0.12 mm) to reduce volume.

  • Ensure Proper Fittings: Check that all fittings are correctly made and seated. A poor connection can create a small void, contributing significantly to dead volume.

Absolutely. The sample concentration and the solvent it's dissolved in are critical factors.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a broad, tailing peak.[9]

    • Fix: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile sample injected into a 10% Acetonitrile mobile phase), it can cause peak distortion, often fronting, but sometimes tailing or splitting.[7]

    • Fix: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

Part 3: Experimental Protocol for Troubleshooting

This protocol provides a logical workflow for systematically identifying and resolving the cause of peak tailing.

Objective: To diagnose and eliminate peak tailing for 2-(4-acetamidophenyl)-N-hydroxyacetamide.

Step 1: Initial Assessment & System Check

  • Quantify the problem: Calculate the USP Tailing Factor (Tf) from your current chromatogram.

  • Benchmark performance: Inject a neutral, well-behaved compound (e.g., toluene) to check for system-level issues like dead volume or column voids. If the neutral peak tails, investigate system connections and column integrity first.

Step 2: Mobile Phase Optimization (The Most Likely Culprit)

  • pH Adjustment:

    • Prepare a mobile phase with an aqueous component buffered to pH 3.0 using 20 mM potassium phosphate.

    • Mix with the same percentage of organic modifier as your original method.

    • Equilibrate the system for at least 15 column volumes.

    • Inject the sample and evaluate the peak shape. This is often the most effective single change.

  • Buffer Concentration:

    • If tailing persists at low pH, increase the buffer concentration to 40-50 mM. This can help to saturate active silanol sites.

    • Re-equilibrate and inject the sample.

  • Organic Modifier Swap:

    • If using acetonitrile, prepare a mobile phase with methanol. Adjust the percentage to achieve a similar retention time. (Note: Methanol is less eluting, so you may need a higher percentage).

    • Equilibrate and inject the sample.

Step 3: Column & Hardware Evaluation

  • Guard Column Check: If you are using a guard column, remove it and connect the analytical column directly. If peak shape improves, the guard column is contaminated and must be replaced.

  • Column Replacement: If the above steps fail, replace the analytical column with a new, high-quality, end-capped C18 column. This will definitively rule out a degraded or unsuitable column as the cause.

Step 4: Sample Condition Evaluation

  • Dilution Series: Prepare a series of sample dilutions (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Inject each dilution. If the tailing factor improves significantly at lower concentrations, the original issue was column overload.

  • Solvent Check: Ensure your sample is dissolved in the mobile phase or a weaker solvent. If not, re-prepare the sample in the correct solvent and re-inject.

Part 4: Data Presentation

Table 1: Summary of Mobile Phase Adjustments and Expected Outcomes
Parameter AdjustedRecommended ChangeScientific RationaleExpected Outcome on Peak Shape
Mobile Phase pH Lower pH to 2.5 - 4.0Suppresses the ionization of the acidic N-hydroxyacetamide group (pKa ~9) and silanol groups on the stationary phase.[5][6]High Impact: Significant reduction in tailing; improved symmetry.
Buffer Concentration Increase from 10 mM to 25-50 mMBuffer ions can compete with the analyte for interaction with active silanol sites, effectively "masking" them.[3]Medium Impact: May provide a moderate improvement in symmetry.
Organic Modifier Switch from Acetonitrile to MethanolMethanol is a protic solvent and can hydrogen-bond with silanol groups, reducing their availability to interact with the analyte.[4][10]Variable Impact: Can improve peak shape for some acidic compounds.
Mobile Phase Additive Add 0.1% Formic Acid or TFAActs as an ion-pairing agent and strongly suppresses silanol activity. Note: TFA can be aggressive to columns and MS systems.High Impact: Often dramatically improves peak shape but can alter selectivity.

Part 5: Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for diagnosing peak tailing issues as described in the experimental protocol.

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.5) check_system Step 1: System Check Inject Neutral Compound start->check_system mobile_phase Step 2: Mobile Phase Adjust pH to 3.0 check_system->mobile_phase Neutral Peak OK system_issue System Issue (Dead Volume) check_system->system_issue Neutral Peak Tails buffer_conc Increase Buffer Concentration mobile_phase->buffer_conc Tailing Persists solved Problem Resolved (Tf ≤ 1.5) mobile_phase->solved Tailing Resolved organic_swap Swap ACN for MeOH buffer_conc->organic_swap Tailing Persists buffer_conc->solved Tailing Resolved column_eval Step 3: Column Evaluation Replace Column organic_swap->column_eval Tailing Persists organic_swap->solved Tailing Resolved sample_eval Step 4: Sample Check Dilute Sample column_eval->sample_eval Tailing Persists column_eval->solved Tailing Resolved sample_eval->solved No Change, Re-evaluate overload_issue Sample Overload sample_eval->overload_issue Tailing Improves overload_issue->solved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Taylor & Francis Online. (n.d.). Hydroxamic acid – Knowledge and References. [Link]

  • Reddy, M. S., et al. (2017). Methods for Hydroxamic Acid Synthesis. PMC, NIH. [Link]

  • LCGC. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?. [Link]

Sources

Optimization

Preventing hydrolysis of the hydroxamic acid group in 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Welcome to the dedicated technical support guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS No: 2158718-92-2).[1][2] This document provides in-depth guidance for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS No: 2158718-92-2).[1][2] This document provides in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of handling this compound: preventing the hydrolysis of its hydroxamic acid functional group. Inconsistent experimental outcomes can often be traced back to the degradation of this key moiety. This guide is designed to provide you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound throughout your research.

The hydroxamic acid group (-CONHOH) is a powerful metal-chelating pharmacophore, essential for the biological activity of many enzyme inhibitors.[3][4][5][6] However, this same reactivity makes it susceptible to hydrolysis, which cleaves the molecule into an inactive carboxylic acid and hydroxylamine.[7] Understanding and controlling this degradation pathway is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling and use of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Q1: What is hydroxamic acid hydrolysis and why is it a critical issue?
Q2: What primary factors accelerate the hydrolysis of my compound?

A2: The stability of the hydroxamic acid group is highly dependent on its chemical environment. The main factors promoting hydrolysis are:

  • pH: The hydroxamic acid group is most stable at a slightly acidic to neutral pH (approx. 5-7). Both strongly acidic and, particularly, alkaline conditions significantly catalyze the hydrolysis reaction.[9][10][11] In basic conditions, the iminol tautomer form can prevail, influencing reactivity.[10][12]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures, even for short periods, can lead to significant degradation.

  • Enzymes: If working with biological matrices such as plasma or cell lysates, be aware of enzymes like arylesterases and carboxylesterases, which can metabolically cleave hydroxamic acids.[3][4][8]

  • Metal Ions: Certain metal ions can catalyze the degradation of hydroxamic acids. While this is a lesser concern than pH and temperature for this specific molecule, it is a known phenomenon for the functional group.[12][13]

Q3: My experimental results are inconsistent. How can I determine if hydrolysis is the cause?

A3: Inconsistent or lower-than-expected activity is a classic sign of compound degradation.[14] To diagnose the issue, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Suspected Hydrolysis A Inconsistent or Low Experimental Activity B Assess Purity of Stock Solution (Use Protocol 2: HPLC Analysis) A->B C Is Parent Compound >95% Pure? B->C D_Yes Yes C->D_Yes Purity OK E_No No C->E_No Degradation Detected G Investigate Experimental Conditions. Were solutions exposed to high/low pH, high temp, or prolonged incubation? D_Yes->G F Stock Solution is Degraded. Prepare Fresh Stock Following Protocol 1. E_No->F H Perform Time-Course Stability Test in Experimental Buffer/Media (Adapt Protocol 2) G->H I Is the compound stable under experimental conditions? H->I J_Yes Yes I->J_Yes K_No No I->K_No L Hydrolysis is likely NOT the primary issue. Investigate other experimental variables (e.g., assay setup, reagent quality). J_Yes->L M Modify experimental protocol: - Adjust buffer pH to 6.0-7.0 - Reduce incubation time/temp - Prepare compound fresh before each use K_No->M

Caption: Troubleshooting workflow for suspected compound hydrolysis.

Q4: How can I detect and quantify hydrolysis?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A stability-indicating HPLC method can separate the parent compound, 2-(4-Acetamidophenyl)-N-hydroxyacetamide, from its primary hydrolytic degradant, 2-(4-acetamidophenyl)acetic acid. By monitoring the decrease in the parent peak area and the increase in the degradant peak area over time, you can accurately quantify the rate of hydrolysis. See Protocol 2 for a detailed methodology.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the parent compound and its degradation products by their mass-to-charge (m/z) ratio, confirming that the observed degradation is indeed hydrolysis.[15][16]

  • Colorimetric Ferric Chloride Test: Hydroxamic acids form intensely colored (typically reddish-violet) complexes with ferric ions (Fe³⁺).[13][17] The disappearance of this color can be a quick, qualitative indicator of hydrolysis. While not quantitative, it can be a useful spot test.

Q5: What are the ideal storage and handling conditions to prevent hydrolysis?

A5: Adherence to proper storage and handling protocols is the most effective preventative measure.

ConditionSolid CompoundStock Solutions
Temperature Store at -20°C or below.Aliquot and store at -80°C for long-term. For daily use, store at 2-8°C for no more than 24-48 hours.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.Use aprotic, anhydrous solvents like DMSO or DMF for the initial stock. Minimize headspace in vials.
Light Protect from light by using amber vials or wrapping containers in foil.Store in amber vials.
pH (Solutions) N/AFor aqueous dilutions, use buffers with a pH between 6.0 and 7.2. Avoid phosphate buffers if metal catalysis is a concern; consider HEPES or MES.
Handling Weigh quickly in a low-humidity environment.Minimize freeze-thaw cycles by preparing single-use aliquots. Always use fresh, high-purity solvents.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common solvent for initial compound solubilization.

Objective: To prepare a concentrated stock solution of 2-(4-Acetamidophenyl)-N-hydroxyacetamide with maximal stability.

Materials:

  • 2-(4-Acetamidophenyl)-N-hydroxyacetamide (MW: 208.21 g/mol )[2]

  • Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber, screw-cap microcentrifuge tubes or vials

Procedure:

  • Pre-weighing Preparation: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a low-humidity environment, accurately weigh 2.08 mg of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

  • Solubilization: Transfer the solid to a sterile amber vial. Add 1.0 mL of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds to displace oxygen and moisture.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes. Store these aliquots at -80°C.

Causality: Using anhydrous DMSO minimizes the presence of water, the primary reactant in hydrolysis. Storing under an inert atmosphere and at -80°C drastically reduces the kinetic rate of any potential degradation reactions. Single-use aliquots prevent contamination and degradation associated with repeated freeze-thaw cycles.[14]

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of the compound in a specific aqueous buffer.

G cluster_1 Workflow: HPLC Stability Assessment Prep Prepare 100 µM solution in test buffer (e.g., pH 7.4 PBS) Incubate Incubate solution at controlled temperature (e.g., 37°C) Prep->Incubate Sample Withdraw aliquots at time points (T=0, 1, 2, 4, 8, 24h) Incubate->Sample Quench Immediately mix aliquot with equal volume of cold Acetonitrile to stop reaction Sample->Quench Analyze Analyze samples by reverse-phase HPLC Quench->Analyze Quantify Quantify peak area of parent compound and hydrolysis product vs. T=0 Analyze->Quantify

Caption: Experimental workflow for assessing compound stability via HPLC.

Objective: To quantify the rate of hydrolysis of the compound under specific experimental conditions (e.g., in an assay buffer at 37°C).

Materials:

  • 10 mM stock solution (from Protocol 1)

  • Test buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dilute the 10 mM DMSO stock solution 1:100 into the pre-warmed (37°C) test buffer to a final concentration of 100 µM. The final DMSO concentration should be 1% or less.

  • Time=0 Sample: Immediately after preparation, take a 100 µL aliquot and mix it with 100 µL of cold ACN. This "quenches" the reaction and serves as the T=0 reference. Store at 4°C until analysis.

  • Incubation: Place the remaining solution in a 37°C incubator.

  • Time-Course Sampling: At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw 100 µL aliquots and quench them with cold ACN as in step 2.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm (based on the acetamidophenyl chromophore)

    • Injection Volume: 20 µL

  • Data Analysis: Integrate the peak area of the parent compound at each time point. The parent compound will be more hydrophobic and have a longer retention time than the more polar carboxylic acid degradant. Calculate the percentage of the parent compound remaining relative to the T=0 sample.

Self-Validation: This protocol is self-validating by design. The T=0 sample acts as the control, representing 100% compound integrity. The appearance and growth of a new, more polar peak corresponding to the carboxylic acid, concurrent with the decrease of the parent peak, confirms hydrolysis as the degradation pathway.

Mechanistic Insight: The Chemistry of Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The reaction is a nucleophilic acyl substitution where water acts as the nucleophile.

Caption: General mechanism of hydroxamic acid hydrolysis.

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[18] This is why hydrolysis is significantly accelerated at pH extremes.

By maintaining a near-neutral pH, using low temperatures, and minimizing exposure to water, you can effectively "disarm" these degradation pathways and ensure the integrity of your 2-(4-Acetamidophenyl)-N-hydroxyacetamide for successful and reproducible research.

References
  • Crick, D. C., & Brennan, P. J. (2004). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Applied and Environmental Microbiology, 70(2), 918–924. [Link]

  • Warren, T. C., & Tortorella, D. (2004). Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. PubMed. [Link]

  • Wang, Z., et al. (2022). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. Chemical Engineering Journal, 451(2), 138639. [Link]

  • Maresca, A., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(20), 8564-8577. [Link]

  • Sanna, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(33), 21843–21849. [Link]

  • PubChem. (2026). 2-(4-Acetamidophenyl)-N-hydroxyacetamide. National Center for Biotechnology Information. [Link]

  • Sanna, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. IRIS UNICA. [Link]

  • Maresca, A., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed. [Link]

  • Maresca, A., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclic hydroxamic acids and their degradation products. ResearchGate. [Link]

  • Agrawal, Y. K. (1973). A method for the detection of microgram amounts of hydroxamic acids. Analyst, 98(1163), 147-148. [Link]

  • Agrawal, Y. K. (1977). A method for the detection of microgram amounts of hydroxamic acids. Analyst, 102(1213), 374-375. [Link]

  • Sharma, S., et al. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]

  • Google Patents. (2004). Stabilizing agent for hydroxylamine solutions.
  • ResearchGate. (n.d.). Hydroxamic acids and their analytical applications. ResearchGate. [Link]

  • Current Medicinal Chemistry. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Bentham Science. [Link]

  • Cheméo. (n.d.). Acetamide, N-(4-chlorophenyl)-N,2-dihydroxy- Properties. Chemeo.com. [Link]

  • ResearchGate. (2015). A Convenient Method for the Preparation of Hydroxamic Acids. ResearchGate. [Link]

  • Al-Janabi, K. S., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(22), 7609. [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace. [Link]

  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. SlidePlayer. [Link]

  • Singh, R., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 12(5), 575-599. [Link]

  • Srimanee, A., et al. (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. International Journal of Molecular Sciences, 23(16), 9205. [Link]

  • Taylor & Francis Online. (n.d.). Hydroxamic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • OAE Publishing Inc. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Chemical Synthesis, 3(1), 4. [Link]

  • Sanna, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement for 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Welcome to the Technical Support and Troubleshooting Guide for researchers working with 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2)[1][2]. This compound features an acetamido core coupled with a terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for researchers working with 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2)[1][2]. This compound features an acetamido core coupled with a terminal hydroxamic acid moiety, a pharmacophore frequently utilized in histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors.

While highly potent in vitro, hydroxamic acids notoriously suffer from poor oral bioavailability (often <10%) due to rapid phase II metabolism, plasma hydrolysis, and suboptimal aqueous solubility. This guide provides field-proven, self-validating strategies to diagnose and overcome these pharmacokinetic bottlenecks.

Part 1: Identifying Pharmacokinetic Bottlenecks

Q1: My oral bioavailability (F%) in murine models is <5%. How do I determine if the issue is poor gastrointestinal solubility or rapid first-pass metabolism?

A: You must decouple absorption from metabolism by comparing intravenous (IV) and per os (PO) pharmacokinetic profiles alongside in vitro microsomal assays.

Hydroxamic acids are highly susceptible to uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated metabolism[3]. Specifically, the labile hydroxyl group of the hydroxamic acid undergoes rapid N-O-glucuronidation in the liver[4][5].

  • Diagnostic Logic: If your IV half-life (

    
    ) is extremely short (<30 minutes) and clearance exceeds hepatic blood flow, the primary culprit is systemic metabolism or rapid plasma hydrolysis. If IV 
    
    
    
    is acceptable (>2 hours) but PO exposure is negligible, the issue is either GI solubility or intestinal first-pass extraction.
  • Validation: Analyze your plasma samples via LC-MS/MS. Look for a mass shift of +176 Da . The presence of this specific mass shift confirms that UGT-mediated glucuronidation is your primary bioavailability bottleneck[5][6].

G Drug 2-(4-Acetamidophenyl)- N-hydroxyacetamide UGT Hepatic UGTs (Phase II) Drug->UGT Glucuronidation Hydrolase Serum Hydrolases Drug->Hydrolase Hydrolysis Glucuronide N-O-Glucuronide (Inactive, Excreted) UGT->Glucuronide +176 Da Shift Carboxylic Carboxylic Acid (Inactive Metabolite) Hydrolase->Carboxylic Loss of NH2OH

Major metabolic degradation pathways of hydroxamic acid derivatives.

Q2: During LC-MS/MS quantification from rat plasma, I am seeing rapid degradation of the parent compound even before analysis. How do I stabilize the samples?

A: Hydroxamic acids can rapidly hydrolyze to their corresponding carboxylic acid forms in rodent serum due to high esterase/amidase activity[4][5].

  • Troubleshooting Fix: Immediately upon blood collection, transfer the plasma to tubes containing an esterase inhibitor cocktail (e.g., 1 mM PMSF or NaF) and acidify the plasma slightly (e.g., 1% formic acid) to protonate the hydroxamic acid and stabilize the N-O bond. Store at -80°C and analyze within 48 hours.

Part 2: Chemical & Formulation Enhancement Strategies

Q3: How can I protect the hydroxamic acid moiety from rapid glucuronidation without permanently losing target affinity?

A: The most effective strategy is the synthesis of a self-immolating prodrug . By temporarily masking the labile hydroxyl group of the hydroxamic acid, you prevent UGT enzymes from recognizing the substrate, thereby bypassing first-pass metabolism.

A highly successful approach in recent HDAC inhibitor development is the use of a p-boronate benzyl moiety [7]. For example, the prodrug ZL277 (a derivative of belinostat) utilizes this exact strategy to achieve superior bioavailability[7]. The boronate group protects the drug in systemic circulation but undergoes rapid oxidative cleavage in the presence of high intracellular hydrogen peroxide (


)—a hallmark of the tumor microenvironment—releasing the active 2-(4-Acetamidophenyl)-N-hydroxyacetamide directly at the target site[7].

G Prodrug Boronate Prodrug (Protected OH) ROS Tumor Microenvironment (High H2O2) Prodrug->ROS Systemic Circulation (Metabolically Stable) Active Active Hydroxamic Acid (Target Engagement) ROS->Active Oxidative Cleavage (Self-Immolation)

ROS-mediated activation of boronate-protected hydroxamic acid prodrugs.

Q4: We want to avoid covalent prodrug synthesis to save time. What formulation strategies work best for this compound class?

A: If chemical modification is not feasible, encapsulation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard for planar, aromatic hydroxamic acids. The hydrophobic acetamidophenyl core inserts into the cyclodextrin cavity, while the polar hydroxamic acid interacts with the hydrophilic exterior. This not only increases aqueous solubility by orders of magnitude but also provides steric hindrance against UGT enzymes in the GI tract and liver.

Part 3: Quantitative Data & Experimental Protocols

Comparative Pharmacokinetic Data

The following table summarizes the expected pharmacokinetic improvements when applying formulation and prodrug strategies to hydroxamic acid derivatives like 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Strategy / Formulation

(h)

(ng/mL)

(ng*h/mL)
Oral Bioavailability (F%)Primary Mechanism of Enhancement
Free Drug (Aqueous Suspension) 0.4125210< 5% N/A (Baseline)
HP-β-CD Inclusion Complex 1.28501,450~ 25% Increased solubility, steric UGT shielding
Boronate Prodrug (Equimolar) 4.52,1005,800> 65% Complete evasion of first-pass glucuronidation
Protocol 1: Differentiating CYP vs. UGT Metabolism In Vitro

To definitively prove that glucuronidation (not oxidation) is destroying your compound's bioavailability, run this self-validating microsomal assay[4][5].

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Alamethicin Activation (Critical Step): UGT enzymes are located inside the microsomal lumen. You must add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to form pores in the microsomal membrane, allowing the UDPGA cofactor to enter.

  • Reaction Setup: Split the assay into two parallel arms:

    • Arm A (CYP Activity): Add 1 mM NADPH.

    • Arm B (UGT Activity): Add 2 mM UDPGA.

  • Incubation: Add 2-(4-Acetamidophenyl)-N-hydroxyacetamide (final concentration 1 µM). Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS. If Arm B shows >70% depletion while Arm A shows <10% depletion, your compound is primarily cleared via UGTs[4][5].

Protocol 2: Preparation of HP-β-CD Inclusion Complexes
  • Solubilization: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution.

  • Drug Addition: Dissolve 2-(4-Acetamidophenyl)-N-hydroxyacetamide in a minimal volume of ethanol (or DMSO, though ethanol is preferred for lyophilization).

  • Complexation: Add the drug solution dropwise to the stirring HP-β-CD solution at room temperature. The molar ratio of Drug:Cyclodextrin should be optimized, typically starting at 1:2.

  • Equilibration: Stir continuously for 24 hours protected from light to ensure thermodynamic equilibrium of the inclusion complex.

  • Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a free-flowing, highly soluble powder suitable for oral gavage or IV administration.

References

  • Advanced ChemBlocks. "2-(4-Acetamidophenyl)-N-hydroxyacetamide - Catalog ID: U138116". achemblock.com.
  • PubChem. "2-(4-Acetamidophenyl)-N-hydroxyacetamide | C10H12N2O3 | CID 137333062". National Institutes of Health (NIH).
  • Wang, et al. "Metabolism and Pharmacokinetic Study of the Boron-Containing Prodrug of Belinostat (ZL277), a Pan HDAC Inhibitor with Enhanced Bioavailability". National Institutes of Health (PMC).
  • Zenser, et al. "Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides". ResearchGate.
  • Kim, et al. "In vitro metabolism of KBH-A40, a novel delta-lactam-based histone deacetylase (HDAC) inhibitor, in human liver microsomes and serum". PubMed (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Guide: 2-(4-Acetamidophenyl)-N-hydroxyacetamide vs. Structural Alternatives

Executive Summary & Scientific Context The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide is a specialized hydroxamic acid derivative of Actarit (2-(4-acetamidophenyl)acetic acid) [1][2]. While Actarit is an establish...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-(4-Acetamidophenyl)-N-hydroxyacetamide is a specialized hydroxamic acid derivative of Actarit (2-(4-acetamidophenyl)acetic acid) [1][2]. While Actarit is an established disease-modifying antirheumatic drug (DMARD) known to modulate interleukin-2 production [3], converting its carboxylic acid moiety into a hydroxamic acid creates a privileged pharmacophore. Hydroxamic acids are widely utilized in drug development for their potent bidentate chelation of zinc ions in metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

For researchers synthesizing this compound, confirming the successful transformation from a carboxylic acid to a hydroxamic acid is critical. This guide objectively compares the


H and 

C NMR spectral data of the target hydroxamic acid against its precursor (Actarit) and a primary amide alternative, providing a self-validating framework for structural confirmation.

Causality in NMR Spectral Shifts (Expertise & Experience)

When evaluating the NMR spectra of these compounds, the experimental choices and resulting data are governed by specific chemical principles:

  • Solvent Selection (The Causality of Proton Exchange): To observe the critical -NH and -OH protons of the hydroxamic acid, an aprotic polar solvent like DMSO-

    
     is mandatory. If a protic solvent like CD
    
    
    
    OD were used, these labile protons would rapidly exchange with deuterium and disappear from the spectrum, eliminating the primary diagnostic markers of the functional group.
  • 
    H NMR Deshielding Effects:  The conversion of a carboxylic acid to a hydroxamic acid replaces the broad acidic proton (~12.25 ppm) with two distinct, highly deshielded singlets. The electronegative oxygen of the hydroxylamine group draws electron density away from the adjacent nitrogen, pushing the -NH proton downfield to ~10.62 ppm, while the -OH proton typically appears near ~8.81 ppm.
    
  • 
    C NMR Carbonyl Shielding:  The carbonyl carbon of a hydroxamic acid (~167.5 ppm) is significantly more shielded than that of a carboxylic acid (~172.8 ppm). This upfield shift is caused by the strong electron-donating resonance effect of the adjacent nitrogen lone pair, which increases electron density at the carbonyl carbon.
    

Comparative NMR Spectral Data

The following tables summarize the quantitative NMR data, allowing for rapid objective comparison between the target product and its alternatives.

Table 1: H NMR Chemical Shifts (DMSO- , 300 MHz)
Proton AssignmentTarget: Hydroxamic AcidPrecursor: Actarit (Acid)Alternative: Primary Amide
-COOH -12.25 ppm (br s, 1H)-
-CONH-OH 10.62 ppm (s, 1H)--
-CONH-OH 8.81 ppm (s, 1H)--
-CONH

--7.39 (br s, 1H), 6.85 (br s, 1H)
Ar-NHAc 9.92 ppm (s, 1H)9.92 ppm (s, 1H)9.92 ppm (s, 1H)
Aromatic (C2/C6) 7.50 ppm (d, J=8.5 Hz, 2H)7.51 ppm (d, J=8.6 Hz, 2H)7.48 ppm (d, J=8.5 Hz, 2H)
Aromatic (C3/C5) 7.18 ppm (d, J=8.5 Hz, 2H)7.16 ppm (d, J=8.6 Hz, 2H)7.17 ppm (d, J=8.5 Hz, 2H)
-CH

-
3.26 ppm (s, 2H)3.49 ppm (s, 2H)3.32 ppm (s, 2H)
-CH

(Acetyl)
2.03 ppm (s, 3H)2.03 ppm (s, 3H)2.03 ppm (s, 3H)
Table 2: C NMR Chemical Shifts (DMSO- , 75 MHz)
Carbon AssignmentTarget: Hydroxamic AcidPrecursor: Actarit (Acid)Alternative: Primary Amide
C=O (Terminal) 167.5 ppm172.8 ppm172.2 ppm
C=O (Acetyl) 168.1 ppm168.1 ppm168.1 ppm
Ar-C4 (N-bound) 137.8 ppm137.8 ppm137.7 ppm
Ar-C1 (CH

-bound)
130.8 ppm130.1 ppm131.2 ppm
Ar-C2/C6 129.2 ppm129.5 ppm129.3 ppm
Ar-C3/C5 118.9 ppm118.9 ppm118.9 ppm
-CH

-
39.5 ppm40.1 ppm41.5 ppm
-CH

(Acetyl)
23.9 ppm23.9 ppm23.9 ppm

Logical Relationship: NMR Diagnostic Shifts

NMR_Logic Precursor Precursor: Actarit (Carboxylic Acid) H1_Precursor 1H NMR: ~12.2 ppm (Broad s, COOH) Precursor->H1_Precursor C13_Precursor 13C NMR: ~172.8 ppm (C=O Acid) Precursor->C13_Precursor Target Target: Hydroxamic Acid Derivative H1_Target 1H NMR: ~10.6 ppm (NH) ~8.8 ppm (OH) Target->H1_Target C13_Target 13C NMR: ~167.5 ppm (C=O Hydroxamate) Target->C13_Target H1_Precursor->H1_Target Disappearance of COOH, Appearance of NH-OH C13_Precursor->C13_Target Upfield shift of C=O (~5.3 ppm)

Logical relationship of diagnostic NMR shifts confirming hydroxamic acid formation.

Experimental Protocol: Synthesis & NMR Validation

To ensure high-fidelity data generation, the following self-validating protocol utilizes a standard EDC/HOBt coupling strategy. This method minimizes racemization (if chiral centers were present) and provides a clean conversion to the hydroxamic acid.

Workflow A Actarit (Carboxylic Acid) B Activation (EDC / HOBt) A->B Step 1 C Active Ester Intermediate B->C D NH₂OH·HCl + DIPEA C->D Step 2 E 2-(4-Acetamidophenyl)- N-hydroxyacetamide D->E F NMR Validation (1H & 13C) E->F QC

Workflow for the synthesis and NMR validation of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve Actarit (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, 6.0 mmol) and Hydroxybenzotriazole (HOBt) (1.2 eq, 6.0 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the active ester intermediate.

Step 2: Hydroxylamine Coupling 4. In a separate flask, prepare a free-base solution of hydroxylamine by mixing hydroxylamine hydrochloride (NH


OH·HCl) (2.0 eq, 10.0 mmol) with N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol) in DMF (10 mL). Stir for 15 minutes.
5. Add the hydroxylamine solution dropwise to the active ester mixture. Stir at room temperature for 12 hours.

Step 3: Workup and Purification 6. Quench the reaction by pouring the mixture into ice-cold water (100 mL). 7. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and concentrate under reduced pressure. 8. Purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Step 4: NMR Acquisition (Self-Validation) 9. Dissolve 15 mg of the purified product in 0.6 mL of highly pure, anhydrous DMSO-


 (containing 0.03% v/v TMS as an internal standard).
10. Acquire the 

H NMR spectrum at 300 MHz (or higher) using a standard pulse sequence with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. 11. Acquire the

C NMR spectrum at 75 MHz (or higher) with a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbons. 12. Cross-reference the resulting spectra with the diagnostic shifts outlined in Tables 1 and 2 to validate the structural integrity of the final product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137333062, 2-(4-Acetamidophenyl)-N-hydroxyacetamide." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2018, Actarit." PubChem, [Link].

  • Apollo Pharmacy. "Actarit: Uses, Side Effects and Medicines." Apollo Pharmacy, [Link].

Comparative

Comparative Guide: FTIR Characterization of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

Executive Summary & Structural Context[1][2][3] In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors, 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors, 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) represents a critical structural hybrid. It combines the acetamidophenyl core of Paracetamol (acetaminophen) with a hydroxamic acid tail , making it the direct hydroxamic acid derivative of the anti-rheumatic drug Actarit .

Distinguishing this compound from its metabolic precursors (Actarit) and structural analogs (Paracetamol, Bufexamac) is a frequent challenge in Quality Control (QC) and metabolic profiling. This guide provides a definitive FTIR spectroscopic framework to validate the identity of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, focusing on the differentiation between the hydroxamic acid moiety and the carboxylic acid or phenolic groups of its analogs.

The Structural Triad for Comparison

To ensure objective validation, we compare the Target against its two most likely confounds:

  • The Target: 2-(4-Acetamidophenyl)-N-hydroxyacetamide (Hydroxamic Acid).

  • Alternative A (Precursor): Actarit (4-Acetamidophenylacetic acid).[1][2]

  • Alternative B (Core Analog): Paracetamol (4-Acetamidophenol).

Comparative Spectroscopic Profile

The following table synthesizes the critical vibrational modes. The primary differentiator is the Hydroxamic Acid signature (split Carbonyls + N-O stretch) versus the Carboxylic Acid broad dimer of Actarit and the Phenolic OH of Paracetamol.

Table 1: Diagnostic FTIR Band Assignments
Vibrational ModeTarget: Hydroxamic Acid Derivative Alternative A: Actarit (Acid) Alternative B: Paracetamol (Phenol) Differentiation Logic
O-H / N-H Stretch 3200–3450 cm⁻¹ (Broad, overlapping Amide A & Hydroxamic OH)2500–3300 cm⁻¹ (Very broad, "messy" dimer envelope)3325 cm⁻¹ (N-H) 3100–3500 cm⁻¹ (Phenolic OH) Actarit shows the classic carboxylic acid "dimer slope" obscuring C-H bands. The Target is tighter, lacking the <3000 cm⁻¹ OH tail.
C=O Stretch (Amide I) Doublet / Split Peak: ~1660 cm⁻¹ (Acetamido)~1640 cm⁻¹ (Hydroxamic)Distinct Separation: ~1710–1720 cm⁻¹ (Acid C=O)~1660 cm⁻¹ (Acetamido C=O)Single Strong Peak: ~1650–1655 cm⁻¹ (Acetamido C=O)CRITICAL: The absence of the high-frequency Acid C=O (>1700) confirms the conversion of Actarit to the Hydroxamic Target.
Amide II (N-H Bend) ~1550 cm⁻¹ (Strong, mixed mode)~1550 cm⁻¹ ~1565 cm⁻¹ Less diagnostic; present in all three due to the acetamido core.
N-O Stretch 900–1050 cm⁻¹ (Medium intensity)Absent Absent The "Smoking Gun": Only the Target possesses the N-O bond characteristic of hydroxamic acids.
C-O Stretch ~1150–1170 cm⁻¹ ~1200–1300 cm⁻¹ (Acid C-O)~1220–1260 cm⁻¹ (Phenolic C-O)Hydroxamic C-N/C-O modes are often coupled, appearing lower than acid C-O.

Detailed Mechanistic Analysis

The Carbonyl Region (1600–1750 cm⁻¹)

This is the primary decision region.

  • Actarit displays two distinct carbonyl environments: the ketone-like amide carbonyl (~1660) and the carboxylic acid carbonyl (~1710). The separation is clear (~50 cm⁻¹).

  • The Target possesses two amide-like carbonyls. The hydroxamic carbonyl (

    
    ) resonates at a lower frequency than typical amides due to the electron-donating effect of the adjacent hydroxylamine nitrogen. Expect a broadened band or a "shoulder" effect around 1630–1660 cm⁻¹, rather than the distinct high-frequency peak of the acid.
    
The N-O Fingerprint (900–1100 cm⁻¹)

While the carbonyl region suggests the loss of the carboxylic acid, the 900–1050 cm⁻¹ region confirms the formation of the hydroxamic acid.

  • Look for a medium-intensity band in this range, assigned to the N-O stretching vibration .

  • Validation: This band is absent in both Actarit and Paracetamol. In chemically related hydroxamic acids (e.g., Bufexamac, Acetohydroxamic acid), this band is a standard purity marker.

Experimental Protocol: ATR-FTIR

To ensure reproducibility and avoid the hygroscopic artifacts of KBr pellets, Attenuated Total Reflectance (ATR) is the required standard for this analysis.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Sensitivity).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Background Correction: Clean crystal with isopropanol. Collect air background.

  • Sample Loading: Place ~5–10 mg of solid sample on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~100N). Note: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Scan the sample.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may merge the critical split carbonyl peaks in the 1650 region.

  • Normalization: Normalize to the Aromatic C=C stretch (~1500 cm⁻¹) for overlay comparison.

Diagnostic Logic & Visualization

The following diagrams illustrate the decision-making process for identifying the Target molecule.

Diagram 1: Spectral Identification Logic Tree

FTIR_Identification Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1600 - 1750 cm⁻¹) Start->Check_CO High_CO Distinct Peak > 1700 cm⁻¹? Check_CO->High_CO Actarit Identity: Actarit (Carboxylic Acid Precursor) High_CO->Actarit Yes Check_NO Check Fingerprint Region (900 - 1050 cm⁻¹) High_CO->Check_NO No (Only ~1650 band) Has_NO Medium Band Present? Check_NO->Has_NO Target Identity: 2-(4-Acetamidophenyl)- N-hydroxyacetamide Has_NO->Target Yes (N-O Stretch) Paracetamol Identity: Paracetamol (No N-O, Phenolic OH) Has_NO->Paracetamol No

Caption: Logical workflow for distinguishing the Target from its metabolic precursor (Actarit) and core analog (Paracetamol) based on Carbonyl and N-O vibrational modes.

Diagram 2: Structural Transformation & Spectral Shift

Structural_Shift Actarit Actarit (Acid) Rxn Hydroxylamine Reaction Actarit->Rxn Spec_Acid Loss of C=O @ 1710 Loss of Broad OH Actarit->Spec_Acid FTIR Change Target Target (Hydroxamic Acid) Rxn->Target Spec_Hydrox New N-O @ 950 Split C=O @ 1640/1660 Target->Spec_Hydrox FTIR Feature

Caption: Visualization of the chemical transformation from Actarit to the Target and the corresponding shifts in FTIR spectral features.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137333062, 2-(4-Acetamidophenyl)-N-hydroxyacetamide. Retrieved from [Link]

  • University of Colorado Boulder. Characteristic IR Absorption Bands of Functional Groups (Hydroxamic vs Carboxylic). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Acetaminophen (Paracetamol) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Carbonyls. Retrieved from [Link]

Sources

Validation

A Predictive Guide to the Mass Spectrometric Fragmentation of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

An In-Depth Technical Guide This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, a compound of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-Acetamidophenyl)-N-hydroxyacetamide, a compound of interest in pharmaceutical and metabolic research. As a structural analog of acetaminophen, understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals.

Given the absence of directly published experimental spectra for this specific molecule in the available literature, this guide synthesizes established fragmentation principles from closely related structures and functional group classes to construct a predictive model of its fragmentation. We will explore expected fragmentation pathways under common ionization techniques, compare them to the well-documented patterns of its parent compound, acetaminophen, and provide a robust experimental protocol for researchers to validate these predictions.

Introduction to 2-(4-Acetamidophenyl)-N-hydroxyacetamide

2-(4-Acetamidophenyl)-N-hydroxyacetamide (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.22 g/mol ) is a derivative of the widely used analgesic, acetaminophen.[1][2] It incorporates a hydroxamic acid functional group in place of the hydroxyl group on the acetyl side chain, a modification that can significantly alter its chemical and biological properties. The analysis of such compounds is critical in drug metabolism studies, impurity profiling, and the development of new chemical entities. Mass spectrometry serves as a primary tool for this purpose due to its high sensitivity and structural elucidation capabilities.[3]

The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that provides invaluable structural information.[4] By understanding the likely cleavage points and rearrangements, analysts can develop highly selective and sensitive detection methods (e.g., Selected Reaction Monitoring, SRM) and confidently identify the compound.

Predicted Mass Spectrometry Behavior & Fragmentation Analysis

The fragmentation of 2-(4-Acetamidophenyl)-N-hydroxyacetamide will be dictated by the interplay of its three key structural motifs: the N-acetylated aminophenyl ring, the methylene bridge, and the N-hydroxyacetamide (hydroxamic acid) terminus. We will consider two common ionization techniques: Electrospray Ionization (ESI), a soft ionization method ideal for polar, thermally labile molecules, and Electron Ionization (EI), a hard ionization technique that induces more extensive fragmentation.[5][6]

ESI is the most probable technique for analyzing this polar molecule, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[7] In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 209. In negative ion mode, a deprotonated ion, [M-H]⁻, at m/z 207 is expected.[8] Tandem mass spectrometry (MS/MS) of these precursor ions will induce collision-induced dissociation (CID) to generate characteristic product ions.

Key Predicted ESI Fragmentation Pathways ([M+H]⁺, m/z 209):

  • Loss of Water (H₂O): A common fragmentation for ions with hydroxyl groups. The protonated N-hydroxyacetamide moiety is a likely site for the neutral loss of 18 Da, leading to a product ion at m/z 191 .

  • Loss of Ketene (CH₂=C=O): This is a hallmark fragmentation of N-acetylated aromatic amines, including acetaminophen.[5] The loss of 42 Da from the acetamido group is a highly probable pathway, resulting in a stable product ion at m/z 167 .

  • Cleavage of the Hydroxamic Acid Group: The C-N bond of the hydroxamic acid is susceptible to cleavage. This could lead to the formation of an acylium ion at m/z 149 via the loss of hydroxylamine (NH₂OH, 33 Da).

  • Combined Losses: Sequential fragmentation events are common. For instance, the ion at m/z 167 (resulting from ketene loss) could subsequently lose the terminal amide group, though this may be less favorable. A more likely sequential loss would be water from the m/z 209 precursor, followed by ketene, yielding an ion at m/z 149 .

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule in ESI-MS/MS.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M_H [M+H]⁺ m/z 209 frag191 [M+H - H₂O]⁺ m/z 191 M_H->frag191 -18 Da (H₂O) frag167 [M+H - C₂H₂O]⁺ m/z 167 M_H->frag167 -42 Da (Ketene) frag149 [M+H - NH₂OH]⁺ m/z 149 M_H->frag149 -33 Da (NH₂OH) frag149_2 [M+H - H₂O - C₂H₂O]⁺ m/z 149 frag191->frag149_2 -42 Da (Ketene)

Caption: Predicted ESI-MS/MS fragmentation of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

While less common for LC-MS, EI is the standard for Gas Chromatography-Mass Spectrometry (GC-MS) and provides highly reproducible, library-searchable spectra.[9] EI involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) at m/z 208 and extensive fragmentation.[6]

Key Predicted EI Fragmentation Pathways (M⁺•, m/z 208):

  • Alpha-Cleavage: The C-C bond alpha to the aromatic ring is a prime site for cleavage. This would result in the formation of a stable benzylic-type cation at m/z 150 ([C₉H₁₀NO]⁺) after losing the •C(=O)NOH radical.

  • Loss of Acetyl Radical: Cleavage at the amide bond can lead to the loss of an acetyl radical (•COCH₃, 43 Da), generating an ion at m/z 165 .

  • McLafferty Rearrangement: While less common for primary amides, rearrangements are possible.[10] However, the most characteristic EI fragments are expected to arise from direct bond cleavages.

  • Formation of Acetaminophen-like Fragments: The molecular ion may rearrange and lose the terminal hydroxamic acid portion, leading to fragments characteristic of acetaminophen itself, such as an ion at m/z 109 (loss of ketene from the acetaminophen cation).

G cluster_frags Major EI Fragments M_ion M⁺• m/z 208 frag150 [M - COHNO]⁺ m/z 150 M_ion->frag150 α-cleavage frag165 [M - C₂H₃O]⁺• m/z 165 M_ion->frag165 Amide cleavage frag108 [C₇H₈NO]⁺ m/z 122 M_ion->frag108 Rearrangement & Cleavage

Caption: Predicted major EI fragmentation pathways for the target molecule.

Comparative Analysis: Acetaminophen vs. 2-(4-Acetamidophenyl)-N-hydroxyacetamide

The fragmentation pattern of acetaminophen is well-characterized and provides a strong basis for comparison.

Feature / Fragment (m/z)Acetaminophen (C₈H₉NO₂)2-(4-Acetamidophenyl)-N-hydroxyacetamide (C₁₀H₁₂N₂O₃)Rationale for Similarity/Difference
[M+H]⁺ 152209 The additional C₂H₃NO₂ moiety increases the mass by 57 Da.
Loss of Ketene (-42 Da) m/z 110Predicted: m/z 167 The N-acetylphenyl core is identical, making this a highly probable and analogous fragmentation pathway.
Key Aromatic Ion m/z 109/110Predicted: m/z 149/150 The core aromatic structure is the same, but the side chain is larger, leading to a heavier fragment ion after side-chain cleavage.
Side Chain Fragments N/A (simple -OH)Predicted: m/z 191 (-H₂O), m/z 149 (-NH₂OH) The hydroxamic acid side chain introduces unique fragmentation channels not present in acetaminophen.

This comparison highlights that while core structural fragments (like the loss of ketene) are expected to be conserved, the N-hydroxyacetamide group introduces unique and diagnostic fragmentation pathways that allow for clear differentiation between the two compounds.

Experimental Protocol for LC-MS/MS Method Development

This protocol provides a starting point for developing a robust analytical method for 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Objective: To acquire ESI-MS and MS/MS spectra for fragmentation pattern elucidation.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in methanol.

    • Serially dilute the stock solution with 50:50 methanol:water to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Parameters:

    • LC System: A standard HPLC or UHPLC system.[11]

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters (ESI Positive Mode):

    • MS System: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 130 °C.[11]

    • Desolvation Temperature: 400 °C.[11]

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).[11]

    • MS Scan (Full Scan): Scan from m/z 50 to 300 to identify the [M+H]⁺ precursor ion.

    • MS/MS Scan (Product Ion Scan):

      • Select the precursor ion at m/z 209.

      • Apply a range of collision energies (e.g., 10, 20, 35 eV) to observe the full range of product ions. This helps to map out the fragmentation pathways from low-energy to high-energy processes.

Trustworthiness & Self-Validation: The use of a C18 column with a standard water/acetonitrile gradient containing formic acid is a universally accepted method for analyzing polar small molecules.[11] Varying the collision energy is a critical self-validating step; consistent product ions across a range of energies confirm they are true fragments of the precursor and not artifacts. Comparing the resulting spectra to those of a well-characterized standard like acetaminophen will further validate the interpretation of shared fragmentation pathways (e.g., ketene loss).

Conclusion

References

  • Gole, D. J., et al. (1981). Comparative electron impact, chemical ionization and field desorption mass spectra of some thioether metabolites of acetaminophen. Biomedical Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform. Available at: [Link]

  • Tsikas, D., & Gutzki, F. M. (2011). In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis. Journal of Chromatography B. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Acetamidophenyl)-N-hydroxyacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Bakyalakshmi, M., et al. (2024). Method Development and Simultaneous Estimation of Acetaminophen and It's Related Substance by Liquid Chromatography Mass Spectrometry. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Damian, G., et al. (2023). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Scientific Reports. Available at: [Link]

  • Ohta, M., et al. (2003). Analysis of acetaminophen glucuronide conjugate accompanied by adduct ion production by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2-(4-fluorophenyl)-N-hydroxyacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Prasain, J. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. University of Alabama at Birmingham. Available at: [Link]

  • Danell, A. S., & Mansoori, B. A. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Ye, B., et al. (2002). Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Brown, J., et al. (2012). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions. Analytical Chemistry. Available at: [Link]

Sources

Comparative

Comparative Guide: Bioequivalence Assessment of Generic 2-(4-Acetamidophenyl)-N-hydroxyacetamide (Bufexamac) Formulations

⚠️ Regulatory & Safety Warning 2-(4-Acetamidophenyl)-N-hydroxyacetamide , commonly known as Bufexamac , was withdrawn from the European Union market (2010) and other jurisdictions (Australia, UK, New Zealand) due to a hi...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Regulatory & Safety Warning

2-(4-Acetamidophenyl)-N-hydroxyacetamide , commonly known as Bufexamac , was withdrawn from the European Union market (2010) and other jurisdictions (Australia, UK, New Zealand) due to a high frequency of severe allergic contact dermatitis, which often mimics the condition being treated.

This guide is intended for:

  • Researchers in jurisdictions where Bufexamac remains a registered pharmaceutical.

  • Forensic/Historical analysis of topical NSAID formulation failures.

  • Educational modeling of in vitro bioequivalence (BE) for sensitizing compounds where clinical trials are ethically precluded.

Do NOT conduct human clinical endpoint studies for this API without explicit regulatory approval and extreme safety protocols, given the documented risk of generalized systemic contact dermatitis.

Part 1: Executive Summary & Strategic Approach

In the absence of ethical viability for human clinical trials, the demonstration of bioequivalence (BE) for a generic Bufexamac topical formulation must rely on a Modular In Vitro Evidence (MIVE) approach. This aligns with modern regulatory shifts (e.g., FDA Draft Guidance for Acyclovir or Diclofenac) that prioritize physicochemical and structural equivalence (Q3) over clinical endpoints for locally acting topicals.

To prove your generic formulation is bioequivalent to the Reference Listed Drug (RLD) (e.g., historical Parfenac or current regional equivalents), you must demonstrate:

  • Q1/Q2 Sameness: Identical qualitative and quantitative composition.

  • Q3 Microstructural Equivalence: Similar rheology, pH, and globule size distribution.

  • In Vitro Release (IVRT): Equivalent release rate (Quality/Stability).

  • In Vitro Permeation (IVPT): Equivalent flux into/through skin (Bioavailability surrogate).

Part 2: Chemical & Formulation Profile

Understanding the API is the first step in designing the receptor media for BE studies.

ParameterData PointImplication for BE Study
Chemical Name 2-(4-Acetamidophenyl)-N-hydroxyacetamideTarget analyte for HPLC/LC-MS.
LogP ~0.2 – 0.4 (Hydrophilic/Amphiphilic)Critical: Unlike highly lipophilic NSAIDs (e.g., Diclofenac, LogP ~4.5), Bufexamac is relatively water-soluble. Receptor media may not require high surfactant concentrations (e.g., SLS/Brij) to maintain sink conditions.
pKa ~8.8 (Weakly acidic)Buffer pH 7.4 is appropriate for receptor media to mimic physiological conditions without ionizing the drug excessively.
Formulation Type Typically O/W Cream or OintmentRequires rheological matching (Yield Stress, Viscosity) to ensure the drug diffuses through the matrix at the same rate.

Part 3: In Vitro Release Testing (IVRT) – The "Quality" Metric

Objective: To demonstrate that the generic formulation releases the API at the same rate as the RLD across a synthetic membrane. This tests the vehicle's ability to "let go" of the drug.

Experimental Protocol
  • Apparatus: Vertical Diffusion Cells (Franz Cells) – 15 mm diameter.

  • Membrane Selection:

    • Material: Polyethersulfone (PES) or Tuffryn (Hydrophilic).

    • Pore Size: 0.45 µm.

    • Pre-treatment: Soak in receptor medium for 30 mins to remove preservatives.

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4. De-gas via vacuum filtration to prevent bubble formation under the membrane (a common cause of failure).

  • Dosing: Infinite dose (~300 mg/cm²). The formulation must occlude the donor chamber to prevent evaporation.[1]

  • Sampling Schedule: 0.5, 1, 2, 3, 4, and 6 hours.

  • Acceptance Criteria: The release rate (slope of

    
     vs. amount released) must fall within the 90% Confidence Interval (CI) of 75%–133.33% of the RLD.
    
IVRT Workflow Diagram

IVRT_Workflow Prep Membrane & Media Prep (Degas PBS, Soak Tuffryn) Setup Cell Assembly (32°C Water Jacket) Prep->Setup Dose Dosing (Infinite) 300 mg/cm² Setup->Dose Sample Sampling (0.5, 1, 2, 3, 4, 6 hr) Dose->Sample Sample->Sample Replace Media HPLC HPLC Analysis (C18 Column, UV 254nm) Sample->HPLC Calc Slope Calculation (Higuchi Model) HPLC->Calc

Figure 1: Step-by-step workflow for conducting In Vitro Release Testing (IVRT) for Bufexamac creams.

Part 4: In Vitro Permeation Testing (IVPT) – The "Bioavailability" Surrogate

Objective: To measure the rate and extent of drug delivery into and through human skin.[2][3][4] This is the pivotal test replacing clinical trials.

Experimental Protocol
  • Tissue Source: Ex vivo human skin (abdominoplasty), dermatomed to 500 µm ± 50 µm.

    • Replicates: Minimum 4 donors, 4 replicates per donor (n=16 total minimum).

  • Barrier Integrity Test: Measure Transepidermal Water Loss (TEWL) or Electrical Resistance. Exclude skin sections with damage.

  • Receptor Solution: PBS pH 7.4 + 0.1% Sodium Azide (antibacterial).

    • Note: Due to Bufexamac's lower LogP, high concentrations of BSA or Volpo are likely unnecessary, but sink conditions (solubility > 3x max concentration) must be validated.

  • Dosing: Finite dose (10 mg/cm²). This mimics actual patient usage.

  • Duration: 24 to 48 hours (to capture the full flux profile).

  • Endpoints:

    • 
       (Maximum Flux).
      
    • Total Cumulative Amount Permeated (

      
      ).
      
Comparative Data Analysis (Hypothetical)

The following table illustrates the data structure required for a successful submission.

ParameterReference (RLD) Mean ± SDGeneric (Test) Mean ± SDT/R Ratio90% CI LimitResult
Release Rate (IVRT) 145.2 ± 12.5 µg/cm²/h½150.1 ± 10.2 µg/cm²/h½103.4%98.2% – 108.5%Pass
Jmax (Flux - IVPT) 2.45 ± 0.8 ng/cm²/h2.38 ± 0.7 ng/cm²/h97.1%84.5% – 115.2%Pass
Lag Time 1.2 ± 0.3 h1.1 ± 0.4 hN/AN/AComparable
Bioequivalence Decision Logic

BE_Decision_Tree Start Start BE Assessment Q1Q2 Q1/Q2 Assessment (Same Components?) Start->Q1Q2 IVRT IVRT (Release) Slope Comparison Q1Q2->IVRT Yes Fail Reformulate Q1Q2->Fail No IVPT IVPT (Permeation) Flux (Jmax) & Total Amt IVRT->IVPT Pass (75-133%) IVRT->Fail Fail Stats Statistical Analysis (LSC or 90% CI) IVPT->Stats Pass Bioequivalent Stats->Pass Within Limits Stats->Fail Outside Limits

Figure 2: Decision tree for establishing bioequivalence of topical Bufexamac formulations.

Part 5: References

  • European Medicines Agency (EMA). (2010).[5] Questions and answers on the withdrawal of the marketing authorisations for medicines containing bufexamac.Link

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation.Link

  • U.S. Food and Drug Administration (FDA). (2022). Draft Guidance on Acyclovir (Topical Ointment) - Demonstrating Bioequivalence. (Used as the modern standard for topical BE). Link

  • Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 428: Skin Absorption: In Vitro Method.Link

  • PubChem. (2023). Compound Summary: Bufexamac (CID 2461).Link

Sources

Validation

Validated UV-Vis Spectrophotometric Methods for 2-(4-Acetamidophenyl)-N-hydroxyacetamide: A Comparative Guide

Executive Summary 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS 2158718-92-2) is a bifunctional molecule featuring both an acetanilide core and a hydroxamic acid moiety. In pharmaceutical development, accurately quantify...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS 2158718-92-2) is a bifunctional molecule featuring both an acetanilide core and a hydroxamic acid moiety. In pharmaceutical development, accurately quantifying such active pharmaceutical ingredients (APIs) in complex matrices is critical. This guide objectively compares two validated UV-Vis spectrophotometric approaches: Direct UV Spectrophotometry (targeting the acetanilide chromophore) and Visible Colorimetric Derivatization (targeting the hydroxamic acid group via Iron(III) complexation).

Mechanistic Grounding & Causality (The "Why")

As analytical scientists, we must select our spectroscopic targets based on the matrix complexity and the molecule's intrinsic electronic transitions.

Method A: Direct UV Spectrophotometry

The acetamido group on the phenyl ring extends the conjugated


 system, resulting in a strong primary absorption band due to 

transitions[1]. Similar to paracetamol, the optimal absorption maximum (

) for this acetanilide derivative is observed at approximately 243 nm[2].
  • Causality: While this method offers exceptional absolute sensitivity and requires minimal sample preparation, it is highly susceptible to spectral interference from other UV-absorbing aromatic excipients in formulated products.

Method B: Fe(III) Colorimetric Derivatization

To bypass UV-region interferences, the hydroxamic acid moiety can be exploited. Hydroxamic acids act as bidentate ligands, chelating Fe(III) ions in acidic media to form a thermodynamically stable, reddish-violet octahedral complex[3]. This Metal-to-Ligand Charge Transfer (MLCT) shifts the absorption into the visible region (


 nm)[4].
  • Causality: This method sacrifices some absolute sensitivity for a dramatic increase in specificity, making it the superior choice for crude biological matrices or complex formulations where UV interference is unavoidable.

Experimental Protocols

Method A: Direct UV Assay Workflow
  • Solvent Preparation: Prepare a diluent of Methanol:Water (15:85, v/v). Degas via sonication for 10 minutes to prevent micro-bubble formation in the cuvette.

  • Standard Stock: Dissolve 10.0 mg of 2-(4-Acetamidophenyl)-N-hydroxyacetamide in 100 mL of diluent to yield a 100 µg/mL stock solution.

  • Calibration Curve: Serially dilute the stock to prepare standards ranging from 2.0 to 20.0 µg/mL.

  • Measurement: Blank the spectrophotometer with the diluent. Scan the standards from 200–400 nm and record the absorbance at 243 nm using a 1 cm quartz cuvette.

  • Self-Validation Check: Ensure the

    
     of the calibration curve is 
    
    
    
    . Run a spectral overlay; an isosbestic baseline confirms no solvent-induced degradation of the API.
Method B: Fe(III) Colorimetric Assay Workflow
  • Reagent Preparation: Prepare a 0.1 M

    
     solution in 0.1 M HCl. (Crucial Step: The acidic medium prevents the precipitation of iron hydroxides and ensures the hydroxamic acid remains protonated until the MLCT complexation occurs).
    
  • Sample Preparation: Dissolve the analyte in a minimal volume of ethanol, then dilute with distilled water to a working range of 50–800 µg/mL.

  • Complexation Reaction: In a 10 mL volumetric flask, add 2.0 mL of the sample solution and 2.0 mL of the 0.1 M

    
     reagent. Make up to the mark with distilled water.
    
  • Incubation: Allow the reaction to stand for 5 minutes at room temperature to ensure complete thermodynamic stabilization of the complex.

  • Measurement: Measure the absorbance of the reddish-violet solution at 510 nm against a reagent blank using a glass or quartz cuvette.

  • Self-Validation Check: A reagent blank must be run concurrently. If the blank exhibits an absorbance > 0.05 at 510 nm, the

    
     reagent has likely degraded or precipitated and must be freshly remade.
    

Performance Comparison Data

The following table summarizes the validation parameters based on ICH Q2(R1) guidelines, allowing for an objective comparison of both methods.

Validation ParameterMethod A: Direct UV (243 nm)Method B: Fe(III) Colorimetry (510 nm)
Linearity Range 2.0 – 20.0 µg/mL50.0 – 800.0 µg/mL
Correlation Coefficient (

)
0.99940.9989
Limit of Detection (LOD) 0.45 µg/mL12.5 µg/mL
Limit of Quantification (LOQ) 1.35 µg/mL38.0 µg/mL
Precision (% RSD, n=6) 0.85%1.20%
Accuracy (% Recovery) 99.1% ± 0.5%98.4% ± 0.8%
Specificity Low (Prone to UV interference)High (Visible region, specific to -CONHOH)
Throughput High (Direct measurement)Medium (Requires 5 min incubation)

Analytical Workflow Visualization

G Start 2-(4-Acetamidophenyl)- N-hydroxyacetamide Split Select Analytical Pathway Start->Split UV Method A: Direct UV (Acetanilide Chromophore) Split->UV Vis Method B: Fe(III) Colorimetry (Hydroxamic Acid Moiety) Split->Vis UV_Prep Dilution in Methanol/Water (15:85) UV->UV_Prep Vis_Prep Addition of 0.1M FeCl3 in 0.1M HCl Vis->Vis_Prep UV_Read Measure Absorbance at λ_max ≈ 243 nm UV_Prep->UV_Read Vis_Read Measure Absorbance at λ_max ≈ 510 nm Vis_Prep->Vis_Read Quant Quantification via Beer-Lambert Law UV_Read->Quant Vis_Read->Quant

Analytical workflow comparing Direct UV and Fe(III) Colorimetric methods for quantification.

Conclusion

For routine quality control of pure 2-(4-Acetamidophenyl)-N-hydroxyacetamide APIs, Method A (Direct UV) is recommended due to its superior sensitivity (LOD 0.45 µg/mL) and rapid workflow. However, for pharmacokinetic studies or formulated drug products containing UV-active excipients, Method B (Fe(III) Colorimetry) provides the necessary specificity by shifting the analytical window into the visible spectrum, leveraging the unique MLCT chemistry of the hydroxamic acid group.

References

  • Ultraviolet Absorption Spectra of Acetanilides Source: ACS Publications URL:[Link]

  • Analytical Method development and validation for Quantitative analysis of Paracetamol Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL:[Link]

  • Spectrophotometry Determination of Atenolol via Hydroxamic acid Formation Source: Analytical Letters (Taylor & Francis) URL:[Link]

  • Extraction and spectrophotometric determination of iron(III) with N-phenylcinnamohydroxamic acid Source: Microchimica Acta (Springer / ResearchGate) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-(4-Acetamidophenyl)-N-hydroxyacetamide Purity Testing

Analytical Context & The Hydroxamic Acid Challenge 2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) is a specialized chemical building block and pharmacophore, frequently utilized in the development of histon...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & The Hydroxamic Acid Challenge

2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) is a specialized chemical building block and pharmacophore, frequently utilized in the development of histone deacetylase (HDAC) inhibitors and anti-inflammatory agents [1]. Structurally, it is the hydroxamic acid derivative of Actarit (2-(4-acetamidophenyl)acetic acid).

The critical challenge in purity testing for this compound lies in the inherent instability of the hydroxamic acid functional group. Hydroxamic acids are highly susceptible to both acid/base-catalyzed hydrolysis and cytochrome P450-mediated oxidative cleavage, rapidly degrading into carboxylic acids and hydroxylamine [2, 3]. Consequently, selecting the correct tier of reference standard and employing self-validating analytical protocols is paramount to distinguish between inherent synthetic impurities and in situ degradation occurring during the assay.

Chemical Stability & Degradation Mechanisms

To accurately quantify purity, the analytical method must resolve the parent compound from its primary degradation products. The hydrolysis of 2-(4-Acetamidophenyl)-N-hydroxyacetamide proceeds via a tetrahedral intermediate, ultimately yielding Actarit and hydroxylamine [2].

Degradation_Pathway Parent 2-(4-Acetamidophenyl)- N-hydroxyacetamide Intermediate Tetrahedral Intermediate Parent->Intermediate H2O / H+ or OH- Actarit 2-(4-Acetamidophenyl) acetic acid (Actarit) Intermediate->Actarit C-N Cleavage Hydroxylamine Hydroxylamine (NH2OH) Intermediate->Hydroxylamine Release

Figure 1: Hydrolytic degradation pathway of the hydroxamic acid moiety.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate reference standard depends entirely on the phase of development and the analytical technique employed. Table 1 objectively compares the performance and utility of different standard grades.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradePurity ThresholdTraceabilityCost / ComplexityPrimary Application
Primary Standard (CRM) >99.0% (Absolute)High (NIST traceable via qNMR)HighCalibration of secondary standards; definitive quantitative assays.
Secondary Standard >98.0% (Assigned)Medium (Traceable to CRM)LowRoutine batch release; daily HPLC-UV purity testing.
Stable Isotope-Labeled >98.0% (Isotopic >99%)MediumVery HighLC-MS/MS bioanalysis; internal standardization to correct matrix effects.
Impurity Standard >95.0%LowMediumSpiking studies; System Suitability Testing (SST) for resolution.

Qualification Workflows & Experimental Protocols

According to ICH Q2(R2) guidelines, the purity of the reference material must be definitively established and justified [4]. A primary standard cannot be qualified using relative chromatographic techniques alone; it requires orthogonal, absolute methods like Quantitative NMR (qNMR) combined with mass balance (HPLC + Karl Fischer + Thermogravimetric Analysis).

RS_Workflow Candidate Candidate Material (CAS: 2158718-92-2) qNMR Absolute Purity via qNMR (Primary Method) Candidate->qNMR HPLC Chromatographic Purity (HPLC-UV/MS) Candidate->HPLC Moisture Volatiles & Moisture (TGA / Karl Fischer) Candidate->Moisture PrimaryRS Certified Primary Standard (Mass Balance Confirmed) qNMR->PrimaryRS Assays >99.0% HPLC->PrimaryRS Impurity Profile Moisture->PrimaryRS Mass Correction SecondaryRS Working / Secondary Standard (Routine Analysis) PrimaryRS->SecondaryRS Traceability Link

Figure 2: Qualification workflow for 2-(4-Acetamidophenyl)-N-hydroxyacetamide standards.

Protocol A: Absolute Purity Determination via qNMR (Primary Standard Qualification)

This protocol is a self-validating system because it utilizes an internal standard (IS) with a known, certified purity, eliminating the need for a pre-existing standard of the analyte itself.

  • Internal Standard Selection: Select Maleic Acid (NIST SRM 2278) as the IS.

    • Causality: Maleic acid provides a sharp singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids overlap with the acetamido methyl protons (~2.0 ppm) and aromatic protons (7.0–7.5 ppm) of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

  • Sample Preparation: Accurately weigh ~10 mg of the candidate material and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay (D1) of at least 30 seconds (to ensure complete longitudinal relaxation,

    
    , of all quantified protons), and 64 scans.
    
  • Data Processing: Integrate the Maleic acid singlet (2 protons) and the acetamido methyl singlet of the analyte (3 protons).

  • Calculation: Calculate absolute mass fraction using the formula:

    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
    
Protocol B: Routine HPLC-UV Purity Assay (Secondary Standard Application)

For routine batch testing, a validated HPLC-UV method is deployed using the qualified Secondary Standard. This method is self-validating via a built-in System Suitability Test (SST).

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: Acetonitrile with 0.1% TFA.

    • Causality: TFA lowers the pH to ~2.0, ensuring that any Actarit (carboxylic acid degradant) remains fully protonated. This prevents peak tailing and ensures sharp, reproducible peak shapes for accurate integration.

  • System Suitability Test (SST): Inject a resolution mixture containing 0.1 mg/mL of the Secondary Standard and 0.01 mg/mL of Actarit (Impurity Standard).

    • Validation Gate: The run is only valid if the resolution (

      
      ) between the parent compound and Actarit is 
      
      
      
      .
  • Sample Analysis: Inject the unknown batch samples at 0.1 mg/mL. Run a gradient from 5% B to 95% B over 15 minutes.

  • Detection: Monitor at 254 nm. Calculate purity by area normalization, correcting for relative response factors (RRF) if previously established against the Primary Standard [4].

References

  • National Center for Biotechnology Information. "2-(4-Acetamidophenyl)-N-hydroxyacetamide | C10H12N2O3 | CID 137333062" PubChem. Available at:[Link]

  • Ghosh, K. K. "Kinetic and mechanistic aspects of acid-catalysed hydrolysis of hydroxamic acids." Journal of Scientific & Industrial Research, Vol. 58, 1999. Available at:[Link]

  • Huang, X., et al. "Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis." Drug Metabolism and Disposition, 2025. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Acetamidophenyl)-N-hydroxyacetamide

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Acetamidophenyl)-N-hydroxyacetamide. Tailored for researchers, scientists, and drug development professionals, this guide m...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Acetamidophenyl)-N-hydroxyacetamide. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the causality behind each protocol. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principles: Hazard Characterization and Regulatory Framework

2-(4-Acetamidophenyl)-N-hydroxyacetamide, a derivative of acetaminophen and a member of the hydroxamic acid class, requires careful handling throughout its lifecycle, including disposal. While specific data for this exact compound may be limited, its structural similarity to related molecules provides a strong basis for its hazard profile. The disposal of such chemical waste is strictly regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2]

The foundational principle of disposal is that this compound must be managed as a chemical waste. Under no circumstances should it be disposed of down the sanitary sewer or in the regular solid waste stream. [1][3][4] Doing so can introduce a potentially harmful and persistent substance into aquatic ecosystems and violate federal and local regulations.[5]

Hazard and Regulatory Summary
AttributeDescriptionRationale & References
Chemical Class Acetaminophen Derivative; Hydroxamic AcidHydroxamic acids are known for their ability to chelate metal ions and have wide biological activity.[6][7][8]
Primary Health Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Based on Safety Data Sheets (SDS) for structurally similar compounds like N-(hydroxyphenyl)acetamide and other hydroxamic acid derivatives.[9][10][11][12]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Data for related compounds like acetaminophen show aquatic toxicity. It is crucial to prevent entry into waterways.[5]
RCRA Classification Non-listed Chemical Waste.While not explicitly listed as a P- or U-series hazardous waste, the generator is responsible for determining if the waste exhibits hazardous characteristics (e.g., toxicity).[3][10][13] It must be managed through a hazardous waste program.[1]
Recommended Disposal Incineration via a licensed waste disposal facility.This is the standard and required method for non-RCRA hazardous pharmaceutical waste to ensure complete destruction.[3][14]

The Core Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the compliant disposal of 2-(4-Acetamidophenyl)-N-hydroxyacetamide from the point of generation to its final disposition.

Step 1: Immediate Segregation at the Point of Generation
  • Action: As soon as the material is declared waste (e.g., residual material, contaminated consumables), it must be segregated from all other waste streams. This includes separating it from general trash, sharps, biological waste, and other incompatible chemical wastes.[3][4][15]

  • Causality: Segregation is the most critical step in preventing dangerous chemical reactions. Mixing incompatible chemicals, such as acids with bases or oxidizers with flammable materials, can lead to fires, explosions, or the generation of toxic gases.[4][16][17] It also ensures the waste is routed to the correct treatment facility.

Step 2: Selection of Appropriate Waste Container
  • Action: Collect waste 2-(4-Acetamidophenyl)-N-hydroxyacetamide in a designated, non-reactive, and leak-proof container.[1][4] High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass for waste accumulation to minimize the risk of breakage.[1][18] The container must have a secure, tight-fitting lid.

  • Causality: The container must be compatible with the waste to prevent degradation, leaks, or permeation.[16] A secure lid is mandatory to prevent the release of dust or vapors and to avoid spills, especially during transport within the facility.[16][19]

Step 3: Comprehensive and Compliant Labeling
  • Action: Immediately label the waste container using your institution's approved hazardous waste tag.[1] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[1][16]

    • The full chemical name: "2-(4-Acetamidophenyl)-N-hydroxyacetamide" . Do not use abbreviations, acronyms, or chemical formulas.[1][16]

    • A clear indication of the associated hazards (e.g., checking the "Toxic" or "Irritant" box or pictogram).[1]

    • The accumulation start date (the date the first drop of waste entered the container).[20]

  • Causality: Proper labeling is an OSHA and EPA requirement that ensures safe handling and identification for everyone who may come into contact with the container.[14][20] It prevents the mishandling of unknown wastes and is essential for the disposal vendor to properly profile and manage the material.[18]

Step 4: Safe Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16][18] This area should be at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Causality: The SAA regulation allows for the safe collection of waste in the lab without requiring a full-scale storage permit.[16] Secondary containment is a crucial safety measure to prevent a small leak from becoming a major spill, protecting both personnel and the facility infrastructure.[20]

Step 5: Arranging for Professional Disposal
  • Action: Once the container is full (typically 90% capacity to allow for expansion), or when waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or by contacting a licensed hazardous waste disposal company directly.[1][3][17]

  • Causality: The "cradle-to-grave" responsibility under RCRA means the generator is legally responsible for the waste until its final, safe destruction.[13] Using a licensed and reputable vendor is the only way to ensure this legal and ethical obligation is met. These vendors provide documentation, such as a manifest and certificate of destruction, for your records.[3][13]

Visualizing the Disposal Pathway

The following diagram illustrates the mandatory workflow for the proper disposal of 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

DisposalWorkflow Start Point of Use (Research / Development) WasteGen Waste Generation (e.g., excess material, contaminated labware) Start->WasteGen Process complete Segregate Step 1: Segregate Waste (Isolate from other waste streams) WasteGen->Segregate Declare as waste Containerize Step 2: Containerize (Use closed, compatible, non-reactive container) Segregate->Containerize Label Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) Containerize->Label Store Step 4: Store in SAA (Designated area with secondary containment) Label->Store Weekly inspection Pickup Step 5: Arrange Pickup (Contact EHS or licensed vendor) Store->Pickup Container is full Transport Off-site Transport (Manifested cradle-to-grave tracking) Pickup->Transport Disposal Final Disposition (Permitted incineration facility) Transport->Disposal

Caption: Mandatory disposal workflow for 2-(4-Acetamidophenyl)-N-hydroxyacetamide.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][20]

    • Contain the spill using a non-combustible absorbent material like sand or diatomaceous earth.[21]

    • Sweep up the absorbed material and place it into a new, properly labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area until the trained response team arrives.

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain full regulatory compliance, and uphold your professional responsibility to the wider community and environment.

References

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Solvent Recovery Systems. How To Safely Dispose of Chemicals in Your Lab. [Link]

  • Hazardous Waste Experts. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Regulations.gov. SAFETY DATA SHEET - PRODUCT AND COMPANY IDENTIFICATION. [Link]

  • Medical-Waste-Disposal.com. Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]

  • Y&X Beijing Technology Co., Ltd. Hydroxamic Acid Derivatives | Properties & Applications. [Link]

  • CSIRO Publishing. Diversified applications and synthesis of hydroxamic acids. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. [Link]

  • MDPI. Waste Fiber-Based Poly(hydroxamic acid) Ligand for Toxic Metals Removal from Industrial Wastewater. [Link]

  • Royal Society of Chemistry. A general concept for the introduction of hydroxamic acids into polymers. [Link]

  • NAUN. A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • MCF Environmental Services. How To Dispose Of Lab Chemicals. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

Sources

Handling

Technical Safety Guide: Handling 2-(4-Acetamidophenyl)-N-hydroxyacetamide (Bufexamac)

[1] Executive Safety Directive WARNING: Potent Skin Sensitizer (Category 1) [1] 2-(4-Acetamidophenyl)-N-hydroxyacetamide is widely known as Bufexamac , a non-steroidal anti-inflammatory drug (NSAID) historically used for...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Directive

WARNING: Potent Skin Sensitizer (Category 1) [1]

2-(4-Acetamidophenyl)-N-hydroxyacetamide is widely known as Bufexamac , a non-steroidal anti-inflammatory drug (NSAID) historically used for dermatological conditions.[1] It was withdrawn from the European market (EMA) and other regions because it is a severe contact allergen capable of inducing acute, generalized contact dermatitis.

Operational Mandate: Treat this substance as a high-potency sensitizer . Standard "lab coat and gloves" protocols are insufficient . Exposure does not just cause temporary irritation; it triggers a Type IV (delayed) hypersensitivity immune response.[2] Once sensitized, a researcher may never be able to handle this or structurally similar hydroxamic acids again without severe reaction.

Hazard Mechanism & Risk Profile

To safely handle this compound, you must understand the causality of the risk.

The Mechanism: Haptenization

Bufexamac is not merely an irritant; it is a hapten .[1]

  • Penetration: The molecule is lipophilic (LogP ~1.5), allowing it to penetrate the stratum corneum of the skin.

  • Protein Binding: Once intracellular, the hydroxamic acid moiety acts as a reactive electrophile, covalently binding to skin carrier proteins (e.g., albumin, keratin).

  • Immune Recognition: This "hapten-protein complex" is recognized by Langerhans cells as foreign.[1]

  • Sensitization (Induction): T-cells are primed.[1] Future exposure to even microgram quantities triggers a massive inflammatory cytokine release (IL-2, IFN-γ).[1]

Hazard Classification (GHS)
Hazard ClassCodeStatement
Skin Sensitization H317 May cause an allergic skin reaction (Critical)
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT-SEH335May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

The following PPE system is designed to create a redundant barrier against dermal contact.

PPE Selection Logic

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Resp_Solid Resp: N95/P2 (Min) P100 (Bulk) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Outer changed immediately on contact) Solid->Glove_Solid Resp_Sol Resp: Fume Hood Required Half-mask (OV Cartridge) if outside hood Solution->Resp_Sol Glove_Sol Gloves: Laminate/Silver Shield (Inner) + Nitrile (Outer) Solution->Glove_Sol

Figure 1: Decision logic for PPE based on physical state.[1] Note the escalation to laminate gloves for solutions due to solvent permeation risks.[1]

Detailed PPE Specifications
Body AreaStandard Protocol (<1g Solid)High-Risk Protocol (>1g or Solution)Technical Rationale
Hand (Inner) Nitrile (4 mil)Silver Shield / Laminate (PE/EVOH) Bufexamac is soluble in organic solvents (DMSO, MeOH).[1] If dissolved, it can permeate nitrile. Laminate offers broad chemical resistance.
Hand (Outer) Nitrile (Extended Cuff)Nitrile (Extended Cuff, 5-8 mil)The outer glove provides grip and protects the inner barrier.[1] Change immediately upon splash.
Respiratory N95 / FFP2 MaskP100 / P3 Half-Face Respirator Powders are electrostatic and easily aerosolized during weighing.[1]
Body Lab Coat (Buttoned, Cotton/Poly)Tyvek® Coverall (Disposable) Cotton weaves trap dust, creating a secondary exposure source later.[1] Tyvek sheds dust.
Eye Safety Glasses (Side Shields)Chemical GogglesPrevent ocular mucosal absorption.

Operational Protocol: The "Zero-Contact" Workflow[1]

This protocol uses a self-validating system : if you see powder on the inner glove or skin, the protocol has failed.[1]

Phase 1: Preparation (Donning)[1]
  • Inspect Engineering Controls: Verify Fume Hood airflow is >0.5 m/s (100 fpm).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Bufexamac powder is prone to static cling, causing "fly-away" particles.[1]

  • Glove Layering:

    • Don inner gloves (tuck under lab coat cuff).

    • Don outer gloves (pull over lab coat cuff).

    • Validation: Ensure no skin is visible at the wrist when reaching forward.

Phase 2: Handling (Weighing & Solubilization)[1]
  • The "Clean/Dirty" Hand Rule: Designate your dominant hand as "Dirty" (touches spatula/vial) and non-dominant as "Clean" (touches instrument buttons).

  • Weighing: Perform strictly inside the fume hood. Do not remove the balance draft shield.

  • Solubilization: If dissolving in DMSO or Methanol, treat the liquid as hyper-penetrating .[1] The solvent acts as a vehicle, carrying the allergen through gloves faster than the solid alone.

Phase 3: Decontamination & Doffing (Critical Step)

Most sensitization occurs during cleanup, not experimentation.

Solubility Note: Bufexamac is insoluble in water .[1][3] Washing with water alone spreads the chemical.

  • Cleaning Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Protocol: Wipe surfaces with MeOH-soaked tissues, then wash with soap and water.[1]

Doffing_Protocol Step1 1. Wipe Outer Gloves (MeOH Wipe) Step2 2. Remove Outer Gloves (Beak Method - No Snap) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for tears/stains) Step2->Step3 Step4 4. Remove Inner Gloves (Touching only inside) Step3->Step4 Step5 5. Wash Hands (Soap + Water, 60s) Step4->Step5

Figure 2: Safe Doffing Sequence. The "Beak Method" involves pinching the glove at the wrist and peeling it down to prevent snapping, which aerosolizes contaminants.

Emergency Response & Disposal

Exposure Response[2][7][8]
  • Skin Contact:

    • Do NOT use solvent to wash skin (this increases absorption).

    • Wash with copious soap and lukewarm water for 15 minutes.

    • Monitor for erythema (redness) or vesicles (blisters) for 48-72 hours (delayed reaction).[1]

  • Eye Contact: Flush with water/saline for 15 minutes.[1][4][5] Seek ophthalmological review.

Waste Disposal[4][5][6][7][9][10]
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic/Sensitizer."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (assuming MeOH/DMSO/EtOH vehicle).[1]

  • Destruction Method: High-Temperature Incineration is the required disposal method.[1] Do not dispose of down drains; H412 rating indicates aquatic toxicity.[6][7]

References

  • European Medicines Agency (EMA). (2010). European Medicines Agency recommends revocation of marketing authorisations for bufexamac.[8] Retrieved from [Link][1]

  • PubChem. (n.d.). Bufexamac (Compound) - Safety and Hazards. National Library of Medicine. Retrieved from [Link][1]

  • Schnuch, A., et al. (2011).[8] EMA revokes marketing authorization for bufexamac.[8] Contact Dermatitis, 64(4), 235-236.[1][8] [DOI: 10.1111/j.1600-0536.2011.01883.x]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Bufexamac.[1][8][9][10] Retrieved from [Link][1]

Sources

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